molecular formula C25H52Cl2N4O2 B1258138 NPC-15437 dihydrochloride

NPC-15437 dihydrochloride

Cat. No.: B1258138
M. Wt: 511.6 g/mol
InChI Key: RISSBZWRJRRXTD-UHFFFAOYSA-N
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Description

NPC-15437 dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C25H52Cl2N4O2 and its molecular weight is 511.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H52Cl2N4O2

Molecular Weight

511.6 g/mol

IUPAC Name

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride

InChI

InChI=1S/C25H50N4O2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H

InChI Key

RISSBZWRJRRXTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.Cl.Cl

Synonyms

2,6-diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide
NPC 15437
NPC-15437

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of NPC-15437 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NPC-15437 dihydrochloride (B599025), a potent and selective inhibitor of Protein Kinase C (PKC). This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling pathways modulated by this compound.

Core Mechanism: Selective Inhibition of Protein Kinase C

NPC-15437 dihydrochloride establishes its primary mechanism of action through the selective inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways.[1][2][3][4][5][6] Experimental evidence demonstrates that NPC-15437 interacts with the regulatory domain of PKC, specifically the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol (B1677699) esters.[4][7][8] This interaction at the regulatory site prevents the conformational changes required for PKC activation, thereby impeding its kinase activity.

The inhibitory action of NPC-15437 is competitive with respect to the PKC activators phorbol 12-myristate 13-acetate (PMA) and the endogenous lipid second messenger, phosphatidylserine (B164497) (PS).[1][2] This competitive inhibition underscores the compound's direct interference with the enzyme's activation machinery. Notably, NPC-15437 exhibits a high degree of selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase A (PKA) and calcium/calmodulin-dependent myosin light chain kinase (MLCK), highlighting its specificity as a research tool and potential therapeutic agent.[1]

Quantitative Analysis of PKC Inhibition

The inhibitory potency of NPC-15437 against PKC has been quantified in various assays. The following table summarizes the key quantitative data from published studies.

ParameterValueEnzyme/SystemReference
IC50 (PKC Activity)19 ± 2 µMRat Brain PKC[1]
IC50 ([3H]PDBu Binding)23 ± 4 µMRat Brain PKC[1]
Ki (vs. PMA)5 ± 3 µMPKC-α[1]
Ki (vs. Phosphatidylserine)12 ± 4 µMPKC-α[1]
IC50 (Phorbol Ester-Induced Ear Edema)175 µ g/ear In vivo (Mouse)[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of NPC-15437.

Protein Kinase C (PKC) Activity Assay

This assay measures the ability of NPC-15437 to inhibit the catalytic activity of PKC.

Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4), MgCl2 (10 mM), a specific PKC substrate peptide (e.g., myelin basic protein), and the lipid activators phosphatidylserine and phorbol 12-myristate 13-acetate (PMA).

  • Enzyme and Inhibitor Addition: Add purified PKC enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or by spotting the reaction mixture onto phosphocellulose paper).

  • Quantification: Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP. The radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of NPC-15437 and determine the IC50 value.

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu) Binding Assay

This assay assesses the ability of NPC-15437 to compete with the binding of a radiolabeled phorbol ester to the C1 domain of PKC.

Principle: [3H]PDBu, a potent PKC activator, binds with high affinity to the regulatory C1 domain. The displacement of [3H]PDBu by NPC-15437 indicates a direct interaction with this domain.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a tissue or cell line rich in PKC (e.g., rat brain).

  • Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]PDBu at a concentration near its Kd, and varying concentrations of this compound in a suitable binding buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [3H]PDBu from the unbound ligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PDBu). Calculate the percentage of inhibition of [3H]PDBu binding by NPC-15437 and determine its IC50 or Ki value.

Signaling Pathways and Molecular Interactions

The inhibitory effect of NPC-15437 on PKC has significant downstream consequences on various cellular processes. The following diagrams illustrate the key signaling pathways and the point of intervention by NPC-15437.

PKC_Activation_Pathway cluster_upstream Upstream Activation cluster_pkc PKC Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by NPC-15437 GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain Ca Ca²⁺ Ca->PKC_inactive Binds to C2 domain ER->Ca Releases PKC_active Active PKC PKC_inactive->PKC_active Activation Substrates Substrate Proteins PKC_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Cellular_Response Cellular Responses (e.g., Proliferation, Gene Expression) Phospho_Substrates->Cellular_Response Leads to NPC15437 NPC-15437 NPC15437->PKC_inactive Competitively inhibits DAG/Phorbol Ester Binding

Figure 1. Simplified signaling pathway of PKC activation and its inhibition by NPC-15437.
Modulation of P-glycoprotein-Mediated Resistance

NPC-15437 has been shown to modulate the activity of P-glycoprotein (Pgp), a membrane transporter responsible for multidrug resistance in cancer cells.[6][9] The proposed mechanism involves the inhibition of PKC, which is known to phosphorylate and regulate Pgp function. By inhibiting PKC, NPC-15437 can increase the intracellular accumulation of cytotoxic drugs in Pgp-expressing cancer cells, thereby enhancing their efficacy.[9]

Pgp_Modulation PKC Protein Kinase C (PKC) Pgp P-glycoprotein (Pgp) PKC->Pgp Phosphorylates & Activates Drug_efflux Drug Efflux Pgp->Drug_efflux Mediates Drug_accumulation Intracellular Drug Accumulation Drug_efflux->Drug_accumulation Decreases Cell_death Cancer Cell Death Drug_accumulation->Cell_death Induces NPC15437 NPC-15437 NPC15437->PKC Inhibits

Figure 2. Proposed mechanism of NPC-15437 in modulating P-glycoprotein-mediated drug resistance.

Broader Biological and Pathophysiological Implications

The role of PKC in diverse physiological processes means that its inhibition by NPC-15437 has been explored in various contexts.

Neuroscience and Memory

Studies have indicated that NPC-15437 can induce deficits in memory retention in mice, suggesting that PKC signaling is crucial for memory consolidation.[2][10][11] This makes NPC-15437 a valuable tool for dissecting the molecular mechanisms underlying learning and memory.

HIV Replication

While the direct antiviral mechanism is not fully elucidated, the inhibition of host cell factors required for viral replication is a promising therapeutic strategy. Given the involvement of PKC in various cellular processes that can be hijacked by viruses, inhibitors like NPC-15437 have been considered in the context of host-directed anti-HIV therapies.

Conclusion

This compound is a well-characterized, selective inhibitor of Protein Kinase C. Its mechanism of action, centered on the competitive inhibition at the regulatory C1 domain of PKC, has been firmly established through a variety of in vitro and in vivo studies. The quantitative data on its inhibitory potency and its demonstrated effects on downstream signaling pathways, such as the modulation of P-glycoprotein, underscore its utility as a powerful research tool. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the roles of PKC in health and disease.

References

An In-Depth Technical Guide to NPC-15437 Dihydrochloride: A Selective Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways. This document provides a comprehensive technical overview of NPC-15437 dihydrochloride, including its chemical properties, mechanism of action, and its application in key research areas such as neuroscience and oncology. Detailed experimental protocols for its use in PKC inhibition assays, in vivo memory assessment, and evaluation of P-glycoprotein modulation are provided, supported by quantitative data and visual representations of associated signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound, chemically known as (2S)-2,6-diamino-N-[[1-(1-oxotridecyl)-2-piperidinyl]methyl]-hexanamide, dihydrochloride, is a synthetic compound with a molecular formula of C25H50N4O2 · 2HCl and a molecular weight of 511.6 g/mol .

PropertyValue
Molecular Formula C25H50N4O2 · 2HCl
Molecular Weight 511.6 g/mol
CAS Number 141774-20-1
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Mechanism of Action: Selective Inhibition of Protein Kinase C

This compound is a competitive inhibitor of Protein Kinase C, acting at the regulatory domain of the enzyme.[1] It exhibits selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent protein kinases.[1] The inhibitory activity of NPC-15437 is achieved through competition with the binding of diacylglycerol (DAG) and phorbol (B1677699) esters to the C1 domain of PKC.

Quantitative Inhibition Data
ParameterValueTarget/ConditionReference
IC50 (PKC activity) 19 ± 2 µMRat Brain PKC[1]
IC50 ([3H]PDBu binding) 23 ± 4 µMRat Brain PKC[1]
Ki (vs. PMA) 5 ± 3 µMPKC-alpha[1]
Ki (vs. Phosphatidylserine) 12 ± 4 µMPKC-alpha[1]
Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by NPC-15437.

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Response Substrates->Response NPC15437 NPC-15437 NPC15437->PKC inhibits

Figure 1. PKC signaling pathway and inhibition by NPC-15437.

Research Applications and Experimental Protocols

Neuroscience: Investigation of Memory Consolidation

This compound has been instrumental in elucidating the role of PKC in memory formation and consolidation. Studies have shown that post-training administration of NPC-15437 induces deficits in memory retention.[2]

This protocol is adapted from Mathis C, et al. (1992) Eur J Pharmacol.

  • Animals: Male Swiss mice.

  • Apparatus: A Y-shaped maze with three identical arms. The floor of each arm is made of stainless-steel rods for the delivery of a mild footshock.

  • Training (Acquisition):

    • Place a mouse at the end of one arm (the "start" arm).

    • A light is presented in one of the other two arms (the "correct" arm).

    • The mouse has 5 seconds to move to the lit arm to avoid a mild footshock (e.g., 0.2 mA).

    • If the mouse enters the unlit arm (the "incorrect" arm) or fails to leave the start arm within 5 seconds, it receives a footshock for up to 15 seconds.

    • An inter-trial interval of 60 seconds is given.

    • Training continues until the mouse makes 9 out of 10 correct choices.

  • Drug Administration:

    • Immediately after training, administer this compound (0.1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Testing (Retention):

    • 24 hours after training, place the mouse back in the Y-maze.

    • The same training procedure is followed, and the number of trials required to reach the acquisition criterion (9 out of 10 correct choices) is recorded.

    • An increase in the number of trials to criterion in the drug-treated group compared to the vehicle group indicates a deficit in memory retention.

YMaze_Workflow Start Start Training Y-Maze Training (Acquisition) Start->Training DrugAdmin NPC-15437 or Vehicle Administration (i.p.) Training->DrugAdmin Immediately after Wait 24-hour Incubation DrugAdmin->Wait Testing Y-Maze Testing (Retention) Wait->Testing Analysis Data Analysis: Trials to Criterion Testing->Analysis End End Analysis->End

Figure 2. Workflow for Y-maze memory retention experiment.
Oncology: Modulation of P-glycoprotein-Mediated Multidrug Resistance

NPC-15437 has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. NPC-15437 has been shown to enhance the intracellular accumulation of chemotherapeutic agents in P-gp-expressing cancer cell lines.

This protocol is a generalized procedure based on principles from studies on P-gp modulation.

  • Cell Culture: Culture P-gp-expressing cancer cells (e.g., MCF-7/ADR) and a sensitive parental cell line (e.g., MCF-7) in appropriate media.

  • Cell Preparation:

    • Harvest cells and resuspend them in fresh, serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Drug Treatment:

    • Pre-incubate the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle for 30 minutes at 37°C.

    • Add the fluorescent P-gp substrate, daunorubicin (B1662515), to a final concentration of 1 µM.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Sample Processing:

    • Place the cell suspensions on ice to stop the reaction.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with an appropriate laser for exciting daunorubicin (e.g., 488 nm).

    • Measure the intracellular fluorescence in the appropriate channel (e.g., PE or FL2).

    • An increase in daunorubicin fluorescence in cells treated with NPC-15437 indicates inhibition of P-gp-mediated efflux.

This protocol assesses the ability of NPC-15437 to sensitize resistant cancer cells to chemotherapeutic drugs.

  • Cell Seeding: Seed a low density of P-gp-expressing cancer cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., etoposide (B1684455) or vincristine) in the presence or absence of a fixed, non-toxic concentration of this compound.

    • Include a vehicle control and an NPC-15437-only control.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.

  • Colony Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

    • A decrease in the surviving fraction in the presence of NPC-15437 indicates sensitization to the chemotherapeutic agent.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of Protein Kinase C in cellular physiology and pathology. Its selectivity and well-characterized mechanism of action make it a reliable inhibitor for both in vitro and in vivo studies. The detailed protocols provided herein offer a foundation for researchers to explore the therapeutic potential of PKC inhibition in diverse fields, from neurodegenerative diseases to cancer. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

In-Depth Technical Guide: NPC-15437 Dihydrochloride and its Interaction with Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NPC-15437 dihydrochloride (B599025), a selective inhibitor of Protein Kinase C (PKC). The document details its primary molecular target, mechanism of action, and its effects on associated signaling pathways, particularly those involved in memory and multidrug resistance.

Executive Summary

NPC-15437 is a potent and selective, reversible inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways.[1][2][3] It exerts its inhibitory effect by competitively binding to the regulatory C1 domain of PKC.[4][5] This interaction prevents the binding of diacylglycerol (DAG) and phorbol (B1677699) esters, thereby inhibiting PKC activation.[3] Notably, NPC-15437 demonstrates selectivity for PKC over other kinases like cAMP-dependent protein kinase A (PKA) and calcium/calmodulin-dependent myosin light chain kinase (MLCK).[3] Beyond its primary target, NPC-15437 has also been shown to modulate the function of P-glycoprotein (Pgp), a key protein in multidrug resistance, through both PKC-dependent and independent mechanisms.[6][7]

Core Target: Protein Kinase C (PKC)

The primary molecular target of NPC-15437 is Protein Kinase C (PKC).[3][6] NPC-15437 is a selective inhibitor of this enzyme, with an IC50 value of 19 µM.[1][3][8] It functions as a competitive inhibitor with respect to the PKC activators phorbol esters and phosphatidylserine (B164497).[3][8]

Quantitative Inhibition Data
ParameterValueTarget EnzymeNotesReference
IC50 19 ± 2 µMProtein Kinase C (PKC)Inhibition of PKC activity.[3]
IC50 23 ± 4 µM[3H]Phorbol 12,13-dibutyrate (PDBu) bindingInhibition of binding to the regulatory domain of PKC.[3]
Ki 5 ± 3 µMPKC-alphaCompetitive inhibition with respect to phorbol 12-myristate 13-acetate (PMA).[3]
Ki 12 ± 4 µMPKC-alphaCompetitive inhibition with respect to phosphatidylserine (PS).[3]
Selectivity Profile

NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent protein kinase A (PKA) or calcium/calmodulin-dependent myosin light chain kinase (MLCK), highlighting its specific interaction with the PKC signaling pathway.[3]

Mechanism of Action and Signaling Pathways

NPC-15437's mechanism of action is centered on its interaction with the regulatory domain of PKC. This competitive inhibition prevents the conformational changes required for PKC activation, thereby blocking the phosphorylation of its downstream substrates.

PKC Activation and Inhibition by NPC-15437

The following diagram illustrates the canonical PKC activation pathway and the point of intervention by NPC-15437.

PKC_Activation_Inhibition cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activate PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream phosphorylates Receptor GPCR / RTK Receptor->PLC Signal Signal (e.g., Growth Factor) Signal->Receptor ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ Ca2->PKC_inactive activate ER->Ca2 releases Response Cellular Response Downstream->Response NPC15437 NPC-15437 NPC15437->PKC_inactive inhibits

PKC activation pathway and NPC-15437 inhibition.
Modulation of P-glycoprotein (Pgp)-Mediated Multidrug Resistance

NPC-15437 has been shown to modulate P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[6] The mechanism of this modulation is twofold:

  • PKC-dependent pathway: PKC can phosphorylate Pgp, which is thought to enhance its drug efflux activity. By inhibiting PKC, NPC-15437 can reduce Pgp phosphorylation and consequently its function.[1][9] Treatment with a PKC activator, phorbol-12-myristate (B1219216) 13-acetate (PMA), partially reverses the effects of NPC-15437, supporting a PKC-mediated mechanism.[6]

  • Direct interaction: Evidence suggests that NPC-15437 can also directly interact with Pgp, independent of its PKC inhibitory activity.[6][7] Photoaffinity labeling experiments have shown that NPC-15437 inhibits the binding of the Pgp substrate [3H]-azidopine to Pgp in isolated membrane vesicles.[6]

The following diagram illustrates the proposed mechanisms of NPC-15437 in overcoming Pgp-mediated multidrug resistance.

Pgp_Modulation cluster_cell Cancer Cell Pgp P-glycoprotein (Pgp) Drug_in Chemotherapeutic Drug (intracellular) PKC PKC PKC->Pgp phosphorylates (activates) Drug_out Chemotherapeutic Drug (extracellular) Drug_in->Drug_out efflux Drug_out->Drug_in diffusion NPC15437 NPC-15437 NPC15437->Pgp directly inhibits (competes for binding) NPC15437->PKC inhibits

Mechanisms of Pgp modulation by NPC-15437.
Involvement in Memory and Cognition

PKC signaling is known to be critically involved in learning and memory processes.[2][10] The use of PKC inhibitors like NPC-15437 has been instrumental in elucidating this role. Administration of NPC-15437 has been shown to induce deficits in memory retention in animal models, underscoring the importance of PKC activity in memory consolidation.[8]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of NPC-15437.

Protein Kinase C Inhibition Assay

This assay measures the ability of NPC-15437 to inhibit the enzymatic activity of PKC.

  • Enzyme Source: Homogeneous preparation of PKC-alpha.

  • Substrate: A suitable peptide or protein substrate for PKC (e.g., histone H1).

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (radiolabeled with γ-³²P), the PKC substrate, activators (PMA and phosphatidylserine), and calcium.

  • Procedure:

    • PKC is pre-incubated with various concentrations of NPC-15437.

    • The reaction is initiated by the addition of the substrate and ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the free radiolabeled ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of PKC inhibition against the logarithm of the NPC-15437 concentration.

[³H]Phorbol 12,13-dibutyrate (PDBu) Binding Assay

This assay assesses the ability of NPC-15437 to compete with the binding of a phorbol ester to the regulatory C1 domain of PKC.

  • Reagents: [³H]PDBu (a radiolabeled phorbol ester), purified PKC, and various concentrations of NPC-15437.

  • Procedure:

    • PKC is incubated with [³H]PDBu in the presence and absence of different concentrations of NPC-15437.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The protein-bound [³H]PDBu is separated from the unbound ligand (e.g., by filtration through a glass fiber filter).

    • The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated from the displacement curve of [³H]PDBu binding by NPC-15437.

P-glycoprotein Modulation Assays

These assays evaluate the effect of NPC-15437 on the function of Pgp in multidrug-resistant cells.

  • Cell Lines: Pgp-expressing cancer cell lines (e.g., CH(R)C5 hamster ovary cells or MCF-7/Adria(R) human breast cancer cells) and their non-resistant parental counterparts.[6]

  • Drug Accumulation Assay (Flow Microfluorimetry):

    • Cells are pre-incubated with NPC-15437.

    • A fluorescent Pgp substrate (e.g., daunorubicin) is added to the cells.

    • After incubation, the intracellular fluorescence is measured using a flow cytometer.

    • An increase in intracellular fluorescence in the presence of NPC-15437 indicates inhibition of Pgp-mediated efflux.[6]

  • Cytotoxicity Assay (Colony Forming Assay):

    • Cells are treated with a cytotoxic Pgp substrate (e.g., etoposide (B1684455) or vincristine) in the presence or absence of NPC-15437.

    • After treatment, the cells are plated and allowed to form colonies.

    • The number of colonies is counted to determine the cell survival rate.

    • A decrease in the LD90 or LD50 in the presence of NPC-15437 indicates sensitization of the resistant cells to the chemotherapeutic agent.[6]

  • [³H]-Azidopine Photoaffinity Labeling:

    • Isolated membrane vesicles from Pgp-overexpressing cells are incubated with the photoactivatable Pgp substrate [³H]-azidopine in the presence or absence of NPC-15437.

    • The mixture is exposed to UV light to covalently cross-link the azidopine (B1666438) to Pgp.

    • The membrane proteins are separated by SDS-PAGE.

    • The gel is analyzed by autoradiography to visualize the radiolabeled Pgp.

    • A decrease in the intensity of the radiolabeled Pgp band in the presence of NPC-15437 indicates competitive binding to Pgp.[6]

Conclusion

NPC-15437 dihydrochloride is a valuable research tool for studying the physiological and pathological roles of Protein Kinase C. Its well-characterized inhibitory mechanism and selectivity make it suitable for dissecting PKC-mediated signaling events. Furthermore, its ability to modulate P-glycoprotein function provides a basis for investigating strategies to overcome multidrug resistance in cancer. This guide provides a foundational understanding of NPC-15437 for researchers and professionals in the field of drug discovery and development.

References

In-Depth Technical Guide: The Protein Kinase C Inhibitor Selectivity of NPC-15437 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-15437 dihydrochloride (B599025) is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways. This document provides a comprehensive technical overview of the selectivity profile of NPC-15437. It consolidates available quantitative data on its inhibitory activity against various PKC isoforms, details the experimental methodologies for assessing its efficacy and selectivity, and presents visual representations of key concepts and workflows to support further research and development.

Introduction to NPC-15437 and Protein Kinase C

Protein Kinase C represents a family of enzymes that are central to signal transduction, governing a multitude of cellular processes including proliferation, differentiation, apoptosis, and immune responses. The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC; isoforms α, βI, βII, γ), novel (nPKC; isoforms δ, ε, η, θ), and atypical (aPKC; isoforms ζ, ι/λ). The dysregulation of PKC activity is implicated in numerous diseases, making its isoforms attractive targets for therapeutic intervention.

NPC-15437 is a competitive and reversible inhibitor of PKC. It distinguishes itself by interacting with the regulatory C1 domain of the enzyme, the binding site for the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. This mechanism of action contrasts with many other PKC inhibitors that target the ATP-binding site in the catalytic domain. Understanding the selectivity of NPC-15437 across the various PKC isoforms is paramount for its development as a specific molecular probe and a potential therapeutic agent.

Quantitative Selectivity Profile of NPC-15437

The inhibitory potency of NPC-15437 has been quantified against a limited number of Protein Kinase C isoforms. The available data, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), are summarized below.

TargetIC50KiAssay ConditionsSource
Rat Brain PKC (mixture of isoforms)19 ± 2 µM-In vitro kinase activity assay[1]
Human PKCα22 µM-Cell-free assay[2]
Human PKCα-5 ± 3 µMCompetitive inhibition against phorbol 12-myristate 13-acetate (PMA)[1]
Human PKCα-12 ± 4 µMCompetitive inhibition against phosphatidylserine (B164497) (PS)[1]

Notably, studies suggest that NPC-15437 exhibits a preferential inhibitory effect on novel PKC isoforms, with a particularly marked inhibition of PKC-η.[3] However, specific quantitative data (IC50 or Ki values) for PKC-η and other novel or atypical isoforms are not yet publicly available. Further research is required to fully elucidate the complete selectivity profile of NPC-15437 across the entire PKC family. NPC-15437 has been shown to be highly selective for PKC over other kinases, with no observed inhibition of cAMP-dependent protein kinase A (PKA) or calcium/calmodulin-dependent myosin light chain kinase (MLCK).[1]

Experimental Protocols

The determination of PKC inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based functional assays. The following are detailed methodologies representative of those used to characterize compounds like NPC-15437.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 of an inhibitor against a purified PKC isoform.

Materials:

  • Purified recombinant PKC isoforms

  • NPC-15437 dihydrochloride stock solution (in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

  • Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the assay buffer, lipid activator solution, and the specific PKC isoform.

  • Inhibitor Dilution Series: Prepare serial dilutions of NPC-15437 in the assay buffer.

  • Incubation with Inhibitor: Add the diluted NPC-15437 or vehicle control (DMSO) to the kinase reaction mix and incubate for 10-15 minutes at room temperature.

  • Initiate Phosphorylation: Add the substrate peptide and [γ-³²P]ATP to initiate the reaction. The final ATP concentration should be close to its Km for the specific PKC isoform.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unbound radioactivity.

  • Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of NPC-15437 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PKC Activity Assay (Phorbol Ester-Induced Translocation)

This cell-based assay assesses the ability of an inhibitor to block the activation of PKC in a cellular context, often by observing the translocation of PKC from the cytosol to the plasma membrane upon stimulation with a phorbol ester.

Materials:

  • Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody specific for the PKC isoform

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of NPC-15437 or vehicle control for a specified period (e.g., 1-2 hours).

  • PKC Activation: Stimulate the cells with a known concentration of PMA (e.g., 100 nM) for a short duration (e.g., 15-30 minutes) to induce PKC translocation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with the blocking solution.

    • Incubate with the primary antibody against the PKC isoform.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the translocation of the PKC isoform from the cytosol to the plasma membrane in response to PMA in the presence and absence of the inhibitor. The inhibition of translocation will be proportional to the concentration of NPC-15437.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PKC signaling pathway, the mechanism of action of NPC-15437, and a typical experimental workflow for determining inhibitor selectivity.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 2. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC 4. Recruitment & Activation Substrate Substrate PKC->Substrate 5. Phosphorylation Ligand Ligand Ligand->GPCR 1. Activation Ca2 Ca²⁺ IP3->Ca2 3. Release from ER Ca2->PKC pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Figure 1: Simplified Protein Kinase C (PKC) signaling cascade.

NPC15437_Mechanism_of_Action cluster_activation Normal Activation cluster_inhibition Inhibition by NPC-15437 PKC PKC Enzyme Regulatory Domain (C1) Catalytic Domain Substrate Substrate PKC:cat->Substrate Phosphorylates PKC:cat->Substrate Phosphorylation Blocked DAG Diacylglycerol (DAG) DAG->PKC:reg Binds to C1 domain NPC15437 NPC-15437 NPC15437->PKC:reg Competitively binds to C1 domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate Inhibitor_Selectivity_Workflow start Start: Inhibitor Synthesis primary_screen Primary Screen: Inhibition of total PKC activity start->primary_screen isoform_panel Secondary Screen: Panel of individual PKC isoforms (α, β, γ, δ, ε, η, ζ, etc.) primary_screen->isoform_panel If active other_kinases Counter Screen: Panel of other kinases (PKA, CAMKII, etc.) primary_screen->other_kinases If active dose_response Dose-Response Analysis: Determine IC50/Ki values isoform_panel->dose_response other_kinases->dose_response cellular_assays Cellular Assays: Confirm on-target effects (e.g., translocation, substrate phosphorylation) dose_response->cellular_assays data_analysis Data Analysis & Profiling: Compare potency across isoforms cellular_assays->data_analysis end End: Selectivity Profile data_analysis->end

References

The Role of NPC-15437 Dihydrochloride in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways.[1] By interacting with the regulatory domain of PKC, NPC-15437 provides a valuable tool for dissecting the intricate signaling networks governed by this enzyme family.[1] This technical guide provides an in-depth overview of the role of NPC-15437 in signal transduction, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and effects on various signaling cascades.

Core Mechanism of Action: Selective PKC Inhibition

NPC-15437 dihydrochloride functions as a competitive inhibitor of Protein Kinase C.[1] It exerts its inhibitory effect by interacting with the regulatory domain of the enzyme, specifically competing with the binding of diacylglycerol (DAG) and phorbol (B1677699) esters.[1] This selective action allows for the targeted investigation of PKC-mediated signaling events without significantly affecting other kinase pathways, such as Protein Kinase A (PKA) and myosin light chain kinase (MLCK).[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against PKC has been characterized through various in vitro assays. The following table summarizes the key quantitative data for easy comparison.

ParameterValueDescriptionReference
IC50 (PKC Activity) 19 ± 2 µMThe half maximal inhibitory concentration against overall PKC enzymatic activity.[1]
IC50 ([3H]PDBu Binding) 23 ± 4 µMThe half maximal inhibitory concentration for the binding of the phorbol ester [3H]phorbol 12,13-dibutyrate to PKC.[1]
Ki (vs. PMA) 5 ± 3 µMThe inhibition constant for the competitive inhibition of PKC activation by phorbol 12-myristate 13-acetate (PMA).[1]
Ki (vs. Phosphatidylserine) 12 ± 4 µMThe inhibition constant for the competitive inhibition of PKC activation by phosphatidylserine.[1]

Key Signaling Pathways Modulated by NPC-15437

As a selective PKC inhibitor, this compound can modulate a wide array of downstream signaling pathways. The following sections detail its impact on several key cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. PKC is a known upstream activator of the MAPK/ERK pathway. By inhibiting PKC, NPC-15437 can lead to a downstream reduction in the phosphorylation and activation of MEK and ERK.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PLC Phospholipase C (PLC) RTK->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf NPC_15437 NPC-15437 NPC_15437->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Figure 1: Inhibition of the MAPK Pathway by NPC-15437.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of immune and inflammatory responses, as well as cell survival. PKC is involved in the activation of the IκB kinase (IKK) complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. NPC-15437, by inhibiting PKC, can prevent the activation of this pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor PKC Protein Kinase C (PKC) Receptor->PKC IKK_Complex IKK Complex PKC->IKK_Complex NPC_15437 NPC-15437 NPC_15437->PKC IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription Nucleus Nucleus

Figure 2: NPC-15437-mediated inhibition of NF-κB signaling.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell growth, survival, and metabolism. While the primary activator of Akt is PDK1, PKC can also influence this pathway through various crosstalk mechanisms. Inhibition of specific PKC isoforms by NPC-15437 may indirectly affect the phosphorylation status and activity of Akt, thereby modulating downstream cellular processes.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PKC Protein Kinase C (PKC) RTK->PKC PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets PKC->Akt Crosstalk NPC_15437 NPC-15437 NPC_15437->PKC Cellular_Response Cellular Response (Growth, Survival) Downstream_Targets->Cellular_Response

Figure 3: Potential influence of NPC-15437 on the PI3K/Akt pathway.

Role in HIV Signal Transduction

Protein Kinase C plays a significant role in the replication cycle of the Human Immunodeficiency Virus (HIV). Activation of PKC has been shown to induce the expression of latent HIV provirus, primarily through the activation of transcription factors like NF-κB, which binds to the HIV Long Terminal Repeat (LTR) and drives viral gene expression.[2][3]

As a PKC inhibitor, NPC-15437 has the potential to suppress HIV replication by blocking the signaling pathways that lead to the activation of the HIV LTR. This makes it a valuable research tool for studying the mechanisms of HIV latency and reactivation.

HIV_Signaling HIV_gp120 HIV gp120 CD4_Receptor CD4 Receptor HIV_gp120->CD4_Receptor Coreceptor Coreceptor (CXCR4/CCR5) HIV_gp120->Coreceptor PLC Phospholipase C (PLC) CD4_Receptor->PLC Coreceptor->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC NFkB_Activation NF-κB Activation PKC->NFkB_Activation NPC_15437 NPC-15437 NPC_15437->PKC HIV_LTR HIV LTR NFkB_Activation->HIV_LTR Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription

Figure 4: NPC-15437's potential role in inhibiting HIV transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro PKC Kinase Activity Assay

This protocol outlines a method to determine the inhibitory effect of NPC-15437 on PKC activity.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • This compound stock solution (in DMSO or appropriate solvent)

  • ATP, [γ-32P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)

  • Phosphatidylserine and Diacylglycerol

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

  • Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each concentration of NPC-15437 and determine the IC50 value.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, Lipids) Add_Inhibitor Add NPC-15437 or Vehicle Prepare_Mixture->Add_Inhibitor Add_Enzyme Add PKC Enzyme & Pre-incubate Add_Inhibitor->Add_Enzyme Start_Reaction Initiate with ATP/[γ-32P]ATP Add_Enzyme->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop by Spotting on Paper Incubate->Stop_Reaction Wash_Paper Wash Phosphocellulose Paper Stop_Reaction->Wash_Paper Measure_Radioactivity Measure Radioactivity Wash_Paper->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Radioactivity->Calculate_Inhibition

Figure 5: Workflow for an in vitro PKC kinase activity assay.
Y-Maze Spontaneous Alternation Task for Memory Assessment

This protocol is used to assess the effect of NPC-15437 on spatial working memory in rodents.[4][5][6][7][8]

Materials:

  • Y-maze apparatus

  • Rodents (e.g., mice)

  • This compound solution for injection (e.g., in saline with a small percentage of DMSO)

  • Vehicle control solution

  • Video tracking software (optional)

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[4][6]

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before or after a training trial, depending on the experimental design.

  • Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).[4][5][6]

  • Record the sequence of arm entries manually or using a video tracking system. An arm entry is typically defined as all four paws entering the arm.[5]

  • An alternation is defined as consecutive entries into three different arms.

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Compare the performance of the NPC-15437-treated group with the vehicle-treated group to assess the impact on working memory.

P-glycoprotein (P-gp) Mediated Efflux Assay

This protocol measures the effect of NPC-15437 on the function of the drug efflux pump P-glycoprotein using a fluorescent substrate.[9][10]

Materials:

  • P-gp overexpressing and parental control cell lines

  • This compound

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • Flow cytometer

  • Cell culture medium and buffers

Procedure:

  • Culture the P-gp overexpressing and parental cells to confluency.

  • Harvest the cells and resuspend them in fresh medium.

  • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (positive control) for 30-60 minutes at 37°C.

  • Add the fluorescent substrate (e.g., Rhodamine 123) to the cell suspensions and incubate for a further 30-60 minutes at 37°C to allow for substrate uptake.

  • Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • An increase in intracellular fluorescence in the presence of NPC-15437 indicates inhibition of P-gp-mediated efflux.

Pgp_Assay_Workflow Cell_Culture Culture P-gp Overexpressing & Control Cells Harvest_Cells Harvest & Resuspend Cells Cell_Culture->Harvest_Cells Preincubation Pre-incubate with NPC-15437 or Controls Harvest_Cells->Preincubation Substrate_Loading Add Fluorescent Substrate (e.g., Rhodamine 123) Preincubation->Substrate_Loading Incubation Incubate at 37°C Substrate_Loading->Incubation Wash_Cells Wash with Cold Buffer Incubation->Wash_Cells Flow_Cytometry Analyze Intracellular Fluorescence by Flow Cytometry Wash_Cells->Flow_Cytometry Data_Analysis Compare Fluorescence to Determine Inhibition Flow_Cytometry->Data_Analysis

Figure 6: Workflow for a P-glycoprotein mediated efflux assay.

Conclusion

This compound is a specific and valuable pharmacological tool for the investigation of Protein Kinase C-mediated signal transduction. Its ability to selectively inhibit PKC allows for the detailed study of its role in a multitude of cellular processes, from cell growth and memory formation to its potential involvement in modulating HIV replication. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists aiming to utilize NPC-15437 in their studies of cellular signaling.

References

The Role of NPC-15437 Dihydrochloride in Memory Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Memory consolidation, the process by which labile, short-term memories are converted into stable, long-term memories, is a complex biological process involving a cascade of molecular signaling events. A key player in this intricate process is Protein Kinase C (PKC), a family of enzymes crucial for synaptic plasticity.[1] The compound NPC-15437 dihydrochloride (B599025) has been identified as a selective inhibitor of PKC.[2] Research has demonstrated that the administration of NPC-15437 interferes with memory consolidation, highlighting the critical role of PKC in long-term memory formation. This technical guide provides an in-depth overview of the research surrounding NPC-15437, its mechanism of action, and the experimental protocols used to elucidate its effects on memory.

Introduction to NPC-15437 Dihydrochloride

This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[2] Its chemical name is 2,6-diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide dihydrochloride. The primary utility of NPC-15437 in neuroscience research is as a pharmacological tool to probe the role of PKC in various cellular processes, particularly in the central nervous system. By selectively inhibiting PKC, researchers can investigate the downstream consequences of blocking this pivotal signaling pathway, thereby elucidating its function in complex cognitive processes such as learning and memory.

Mechanism of Action: The Role of PKC in Memory Consolidation

Memory consolidation is fundamentally linked to synaptic plasticity, the ability of synapses to strengthen or weaken over time. Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism widely believed to underlie learning and memory.[3] PKC is a critical component of the signaling cascades that lead to LTP and, consequently, memory formation.[4]

Upon neuronal stimulation, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate (B1630785) receptors (mGluRs), intracellular calcium levels rise, leading to the activation of PKC.[3] Activated PKC then phosphorylates a variety of substrate proteins within the neuron. This phosphorylation can lead to several downstream effects that contribute to synaptic strengthening, including:

  • Increased postsynaptic receptor sensitivity: PKC can phosphorylate AMPA receptors, a type of glutamate receptor, increasing their sensitivity to glutamate and enhancing synaptic transmission.

  • Trafficking of receptors: PKC is involved in the insertion of new AMPA receptors into the postsynaptic membrane, further strengthening the synapse.

  • Gene expression and protein synthesis: PKC can activate transcription factors that lead to the synthesis of new proteins required for the long-term structural changes associated with LTP and memory storage.

By inhibiting PKC, NPC-15437 effectively blocks these downstream events, thereby interfering with the consolidation of memories.

Signaling Pathway of PKC in Memory Consolidation

PKC_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds mGluR mGluR Glutamate->mGluR binds Ca2_Influx Ca2+ Influx NMDA_R->Ca2_Influx PLC PLC mGluR->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC activates Ca2_ER ER Ca2+ Release IP3->Ca2_ER Ca2_ER->PKC activates Ca2_Influx->PKC activates Substrates Substrate Proteins PKC->Substrates phosphorylates LTP Long-Term Potentiation (LTP) Substrates->LTP Memory Memory Consolidation LTP->Memory NPC15437 NPC-15437 NPC15437->PKC inhibits

Caption: PKC signaling cascade in memory consolidation.

Experimental Evidence: NPC-15437 and Memory Impairment

The primary evidence for the role of NPC-15437 in memory comes from a study investigating its effects on a Y-maze avoidance task in mice.[2] This study demonstrated that post-training administration of NPC-15437 induced a dose-dependent deficit in memory retention.

Data Presentation
CompoundDose Range (mg/kg, i.p.)Animal ModelBehavioral TaskKey FindingReference
This compound 0.1 - 10MiceY-Maze AvoidanceDose-dependent impairment of memory retention (temporal component)[2]

Note: Specific quantitative data on the degree of memory impairment at each dose is not publicly available in the abstract.

Experimental Protocols

While the exact protocol from the seminal study on NPC-15437 is not fully available, a representative methodology for a Y-maze avoidance task to assess the effects of a PKC inhibitor on memory consolidation is provided below.

Y-Maze Avoidance Task Protocol

Objective: To assess the effect of a post-training administration of a PKC inhibitor (e.g., NPC-15437) on the consolidation of memory for an aversive event.

Apparatus: A Y-shaped maze with three identical arms. One arm is designated as the "start" arm, and the other two as "choice" arms. The floor of the choice arms can be electrified.

Procedure:

  • Habituation: Each mouse is placed in the Y-maze for a short period (e.g., 5 minutes) to allow for free exploration and adaptation to the environment. This is typically done on the day before training.

  • Training (Acquisition):

    • The mouse is placed in the start arm.

    • One of the choice arms is designated as "safe" and the other as the "shock" arm. The location of the safe arm is counterbalanced across animals.

    • When the mouse enters the shock arm, a mild foot shock is delivered.

    • The mouse can escape the shock by moving to the safe arm.

    • Training continues until the mouse reaches a set criterion of avoidance (e.g., entering the safe arm on a certain number of consecutive trials).

  • Drug Administration:

    • Immediately after the training session, mice are divided into groups.

    • The experimental group receives an intraperitoneal (i.p.) injection of NPC-15437 at various doses (e.g., 0.1, 1.0, 10 mg/kg).

    • The control group receives an injection of the vehicle (the solution in which the drug is dissolved).

  • Retention Test:

    • 24 hours after the training and drug administration, the mouse is returned to the Y-maze.

    • The mouse is placed in the start arm, and the number of entries into the previously safe and shock arms is recorded over a set period (e.g., 5 minutes). No shocks are delivered during the retention test.

    • A significant increase in the time spent in or the number of entries into the previously safe arm compared to the shock arm in the control group indicates memory retention.

    • A lack of preference for the safe arm in the drug-treated group suggests an impairment in memory consolidation.

Experimental Workflow

Experimental_Workflow cluster_groups Start Start: Select Mice Habituation Habituation to Y-Maze Start->Habituation Training Y-Maze Avoidance Training Habituation->Training Grouping Randomly Assign to Groups Training->Grouping Control Control Group Grouping->Control Experimental Experimental Group Grouping->Experimental Vehicle Administer Vehicle Control->Vehicle NPC15437_Admin Administer NPC-15437 (0.1-10 mg/kg, i.p.) Experimental->NPC15437_Admin Retention Retention Test (24h later) Vehicle->Retention NPC15437_Admin->Retention Data_Analysis Data Analysis: - Time in arms - Number of entries Retention->Data_Analysis Conclusion Conclusion on Memory Consolidation Data_Analysis->Conclusion

Caption: Workflow for studying PKC inhibitor effects on memory.

Discussion and Future Directions

The research on NPC-15437, although limited, provides compelling evidence for the critical role of PKC in memory consolidation. The dose-dependent amnestic effect observed in the Y-maze avoidance task strongly suggests that PKC activity is necessary for the formation of long-term memories of aversive events.[2]

Despite these findings, several areas warrant further investigation:

  • Isoform Specificity: PKC exists in multiple isoforms. Identifying which specific PKC isoforms are targeted by NPC-15437 and are most critical for memory consolidation would provide a more nuanced understanding of its mechanism of action.

  • Broader Cognitive Domains: The effects of NPC-15437 have primarily been studied in the context of aversive memory. Future research should explore its impact on other cognitive domains, such as spatial memory, working memory, and object recognition memory.

  • Therapeutic Potential: While PKC inhibitors like NPC-15437 induce amnesia, PKC activators have been explored as potential cognitive enhancers and for the treatment of conditions like Alzheimer's disease.[1] Understanding the precise role of PKC through inhibitors can inform the development of more targeted and effective therapeutic strategies.

  • Clinical Relevance: To date, there is no evidence of NPC-15437 being investigated in human clinical trials for memory-related disorders. Its utility remains primarily as a preclinical research tool.

Conclusion

References

The Double-Edged Sword of PKC Inhibition: A Technical Whitepaper on the Theoretical Neuroprotective Potential of NPC-15437 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the potential neuroprotective effects of NPC-15437 dihydrochloride (B599025) based on its mechanism as a Protein Kinase C (PKC) inhibitor. To date, published research has not established a neuroprotective role for this compound; in fact, studies have indicated that it may impair memory consolidation. This whitepaper is intended for an expert audience to explore the complex role of PKC in neuronal health and to propose hypothetical avenues for research.

Introduction

NPC-15437 dihydrochloride is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the central nervous system, PKC isoforms are pivotal in modulating synaptic plasticity, neurotransmitter release, and neuronal survival. The role of PKC in neurodegeneration is multifaceted and context-dependent, with both over-activation and inhibition of specific isoforms implicated in either neurotoxic or neuroprotective outcomes.[2][3] While some studies suggest that PKC inhibitors could be beneficial in conditions like chronic stress, others have shown that PKC activation can protect against oxidative stress-induced cell death.[4][5][6][7] This complexity underscores the need for a nuanced approach when considering PKC inhibitors as potential neuroprotective agents.

This technical guide will delve into the known characteristics of NPC-15437, explore the theoretical underpinnings of how PKC inhibition could confer neuroprotection, and present hypothetical experimental protocols for evaluating such effects.

This compound: A Profile

NPC-15437 is a potent inhibitor of PKC. Its primary characterization in the scientific literature has been in the context of cancer research, where it has been studied for its ability to modulate P-glycoprotein-mediated multidrug resistance. However, its effects on the central nervous system have also been investigated, with one key study demonstrating that post-training administration of NPC-15437 induced a dose-dependent deficit in memory retention in mice, suggesting an interference with memory consolidation processes.[8] This finding highlights the critical role of PKC in cognitive functions and serves as a crucial consideration for any potential therapeutic application in the neurological space.

Quantitative Data on NPC-15437

The existing literature on NPC-15437 provides limited quantitative data directly related to neuroprotection. The available data primarily focuses on its effects on memory and its PKC inhibition profile.

ParameterValueContextReference
Memory Retention Dose-dependent deficitY-maze avoidance task in mice (0.1-10 mg/kg i.p.)[8]
PKC Inhibition Potent InhibitorNot specified in neuroprotection context[8]

The Theoretical Basis for Neuroprotection via PKC Inhibition

The rationale for exploring PKC inhibitors for neuroprotection stems from the involvement of specific PKC isoforms in neurotoxic cascades. For instance, sustained activation of certain PKC isoforms can contribute to excitotoxicity, neuroinflammation, and apoptotic pathways. Therefore, inhibiting these specific isoforms could theoretically mitigate neuronal damage in various pathological conditions.

Potential Mechanisms of Neuroprotection:
  • Reduction of Excitotoxicity: Overactivation of glutamate (B1630785) receptors (e.g., NMDA receptors) can lead to excessive calcium influx and subsequent activation of downstream signaling pathways, including certain PKC isoforms, culminating in neuronal death. Inhibition of these specific PKC isoforms could interrupt this toxic cascade.

  • Modulation of Neuroinflammation: Microglia and astrocytes, the resident immune cells of the brain, can be activated by various insults, leading to the release of pro-inflammatory cytokines and reactive oxygen species. Specific PKC isoforms are known to play a role in regulating these inflammatory responses.

  • Inhibition of Apoptotic Pathways: PKC isoforms have a complex and often contradictory role in apoptosis.[1] In some cellular contexts, specific isoforms can promote apoptosis. Inhibition of these pro-apoptotic PKC isoforms could therefore enhance neuronal survival.

Hypothetical Experimental Protocols for Assessing Neuroprotective Effects

To investigate the theoretical neuroprotective effects of a PKC inhibitor like NPC-15437, a series of in vitro and in vivo experiments would be necessary. The following are detailed, hypothetical protocols.

In Vitro Neuroprotection Assays

1. Oxidative Stress Model:

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Inducing Agent: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Pre-treatment with a range of concentrations of this compound for 1-2 hours, followed by co-incubation with the inducing agent for 24 hours.

  • Endpoint Assays:

    • Cell Viability: MTT or LDH assay to quantify cell death.

    • Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.

    • Mitochondrial Membrane Potential: JC-1 staining.

    • Reactive Oxygen Species (ROS) Production: DCFDA assay.

2. Excitotoxicity Model:

  • Cell Line: Primary hippocampal or cortical neurons.

  • Inducing Agent: Glutamate or NMDA.

  • Treatment: Co-treatment with this compound and the inducing agent for a specified duration (e.g., 30 minutes to 24 hours).

  • Endpoint Assays:

    • Cell Viability: As above.

    • Intracellular Calcium Imaging: Fura-2 AM or Fluo-4 AM staining to measure changes in intracellular calcium concentration.

In Vivo Neuroprotection Studies

1. Stroke Model (Middle Cerebral Artery Occlusion - MCAO):

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: Transient or permanent occlusion of the middle cerebral artery to induce focal cerebral ischemia.

  • Treatment: Administration of this compound (intraperitoneally or intravenously) at various time points (e.g., pre-ischemia, at the time of reperfusion, or post-reperfusion).

  • Endpoint Assessments:

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections at 24-48 hours post-MCAO.

    • Neurological Deficit Scoring: Assessment of motor and sensory function using a standardized neurological scoring system.

    • Histology: Nissl staining to assess neuronal loss and Fluoro-Jade staining for degenerating neurons in the penumbra.

2. Neuroinflammation Model (LPS-induced):

  • Animal Model: Mice or rats.

  • Procedure: Intraperitoneal or intracerebroventricular injection of lipopolysaccharide (LPS).

  • Treatment: Administration of this compound prior to or concurrently with LPS.

  • Endpoint Assessments:

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or cerebrospinal fluid using ELISA or multiplex assays.

    • Microglial Activation: Immunohistochemical staining for Iba1 in brain sections.

Visualizing the Complexities: Signaling Pathways and Workflows

To better understand the intricate role of PKC and the experimental approaches to study its inhibition, the following diagrams are provided.

G Hypothetical Neuroprotective Signaling of PKC Inhibition cluster_stress Neuronal Stress cluster_pkc PKC Signaling cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress PKC_activation PKC Isoform Activation Oxidative Stress->PKC_activation Excitotoxicity Excitotoxicity Excitotoxicity->PKC_activation Apoptosis Apoptosis PKC_activation->Apoptosis Neuroinflammation Neuroinflammation PKC_activation->Neuroinflammation NPC_15437 NPC-15437 dihydrochloride NPC_15437->PKC_activation Inhibits Neuronal_Survival Neuronal Survival NPC_15437->Neuronal_Survival Hypothesized Promotion G In Vitro Neuroprotection Experimental Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Start->Cell_Culture Pre_treatment Pre-treatment with NPC-15437 (Dose-response) Cell_Culture->Pre_treatment Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Glutamate) Pre_treatment->Induce_Toxicity Incubation Incubation (24-48 hours) Induce_Toxicity->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability (MTT, LDH) Endpoint_Analysis->Viability Apoptosis Apoptosis (Annexin V) Endpoint_Analysis->Apoptosis ROS ROS Production (DCFDA) Endpoint_Analysis->ROS Data_Analysis Data Analysis and Interpretation End End Data_Analysis->End Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis

References

NPC-15437 Dihydrochloride: A Non-ATP Competitive Inhibitor of Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. Unlike many kinase inhibitors that compete with ATP for binding to the catalytic site, NPC-15437 exhibits a non-ATP competitive mechanism of action. It interacts with the regulatory domain of PKC, specifically the C1 domain, thereby preventing the binding of diacylglycerol (DAG) and phorbol (B1677699) esters, which are essential for PKC activation. This unique inhibitory profile makes NPC-15437 a valuable tool for dissecting PKC-mediated signaling events and a potential lead compound for the development of novel therapeutics targeting aberrant PKC activity. This guide provides a comprehensive overview of the technical details surrounding NPC-15437, including its inhibitory properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to NPC-15437 Dihydrochloride

NPC-15437, chemically known as 2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide dihydrochloride, is a synthetic molecule that has been identified as a selective inhibitor of Protein Kinase C (PKC).[1] Its primary mechanism of action involves binding to the regulatory domain of PKC, a characteristic that distinguishes it from ATP-competitive inhibitors.[2] This interaction with the regulatory region, specifically the C1 domain, competitively inhibits the binding of essential activators like phorbol esters and phosphatidylserine (B164497).[1][3]

The selectivity of NPC-15437 for PKC over other kinases, such as cAMP-dependent protein kinase A (PKA) and calcium/calmodulin-dependent myosin light chain kinase (MLCK), underscores its utility as a specific probe for studying PKC function.[1] In cellular and in vivo models, NPC-15437 has been shown to antagonize phorbol ester-induced responses, such as ear edema in mice, and to induce deficits in memory retention, highlighting the role of PKC in these physiological processes.[4][5]

Quantitative Inhibitory Profile

The inhibitory potency of NPC-15437 against Protein Kinase C has been quantified through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

ParameterValueTarget/ConditionReference
IC50 19 ± 2 µMPKC activity[1]
23 ± 4 µM[3H]Phorbol 12,13-dibutyrate (PDBu) binding[1]
175 µ g/ear Phorbol ester-induced ear edema in mouse[4]
Ki 5 ± 3 µMCompetitive inhibition with respect to phorbol 12-myristate 13-acetate (PMA)[1]
12 ± 4 µMCompetitive inhibition with respect to phosphatidylserine (PS)[1]

Mechanism of Action: Non-ATP Competitive Inhibition

NPC-15437's mechanism as a non-ATP competitive inhibitor is a key feature that provides it with a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of kinases. The following diagram illustrates the canonical PKC activation pathway and the point of intervention by NPC-15437.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive_mem PKC (inactive) DAG->PKC_inactive_mem Binds to C1 domain PKC_active PKC (active) PKC_inactive_mem->PKC_active Activation Substrate Substrate PKC_active->Substrate Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive_mem Binds to C2 domain PKC_inactive_cyto PKC (inactive) PKC_inactive_cyto->PKC_inactive_mem Translocates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response Phospho_Substrate->Cell_Response NPC15437 NPC-15437 NPC15437->PKC_inactive_mem Inhibits DAG/ Phorbol Ester Binding Inhibitor_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Cellular Characterization A Primary Screen: PKC Activity Assay B Determine IC50 vs. PKC A->B C Selectivity Profiling: Test against other kinases (PKA, MLCK) B->C D Mechanism of Action Studies B->D I Cell-Based Assays: Phorbol Ester-Induced Responses B->I E Competitive Binding Assay: [³H]PDBu Displacement D->E F Kinetic Analysis: Vary [ATP] D->F G Kinetic Analysis: Vary [Phorbol Ester/PS] D->G H Determine Ki E->H G->H J In Vivo Model: Mouse Ear Edema Assay I->J K Determine In Vivo IC50 J->K Non_ATP_Competitive_Logic Start Hypothesis: NPC-15437 is a non-ATP competitive PKC inhibitor Kinetic_ATP Experiment: PKC activity assay with varying [ATP] Start->Kinetic_ATP Kinetic_Activator Experiment: PKC activity assay with varying [Phorbol Ester/PS] Start->Kinetic_Activator Result_ATP Result: IC50 of NPC-15437 is independent of [ATP] Kinetic_ATP->Result_ATP Conclusion_ATP Conclusion: Inhibition is non-competitive with respect to ATP Result_ATP->Conclusion_ATP Result_Activator Result: IC50 of NPC-15437 increases with increasing [Activator] Kinetic_Activator->Result_Activator Conclusion_Activator Conclusion: Inhibition is competitive with respect to the activator (binds to regulatory domain) Result_Activator->Conclusion_Activator

References

Methodological & Application

Application Notes and Protocols for NPC-15437 Dihydrochloride in Murine In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] By competitively binding to the regulatory domain of PKC, NPC-15437 effectively blocks its downstream signaling cascades.[2] This targeted mechanism of action has prompted investigations into its therapeutic potential in various disease models. These application notes provide a comprehensive overview of the in vivo dosages, administration routes, and experimental protocols for NPC-15437 dihydrochloride in mice, based on currently available scientific literature. The information is intended to guide researchers in the design and execution of their preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and inhibitory concentrations of this compound in murine models.

Table 1: In Vivo Dosage and Administration

Experimental Model Mouse Strain Administration Route Dose Range Key Findings Reference
Memory Retention (Y-Maze Avoidance Task)Not SpecifiedIntraperitoneal (i.p.)0.1 - 10 mg/kgDose-dependent deficit in memory retention[3]
Phorbol (B1677699) Ester-Induced Ear EdemaNot SpecifiedTopicalIC₅₀ = 175 µ g/ear Inhibition of PKC-mediated inflammation[4]

Table 2: In Vitro Inhibitory Concentrations

Target Assay IC₅₀ / Kᵢ Reference
Protein Kinase C (PKC)Enzyme Activity AssayIC₅₀ = 19 µM[4]
[³H]Phorbol 12,13-dibutyrate (PDBu) BindingBinding AssayIC₅₀ = 23 µM[4]
Phorbol 12-myristate 13-acetate (PMA) ActivationKinetic AnalysisKᵢ = 5 µM
Phosphatidylserine (PS) ActivationKinetic AnalysisKᵢ = 12 µM

Signaling Pathway

This compound exerts its effects by selectively inhibiting Protein Kinase C (PKC). PKC is a key node in various signaling pathways that are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation by upstream signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both DAG and Ca²⁺ are essential for the activation of conventional PKC isoforms. NPC-15437 acts at this crucial step by competitively inhibiting the binding of activators to the regulatory domain of PKC, thereby preventing its downstream phosphorylation of target proteins involved in cellular processes like proliferation, inflammation, and memory formation.

NPC15437_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Downstream Downstream Targets PKC->Downstream NPC15437 NPC-15437 NPC15437->PKC Response Cellular Responses (Proliferation, Inflammation, etc.) Downstream->Response

Mechanism of action of NPC-15437 in the PKC signaling pathway.

Experimental Protocols

Intraperitoneal Administration for Memory Retention Studies

This protocol is adapted from studies investigating the effect of NPC-15437 on memory consolidation in mice using a Y-maze avoidance task.[3]

a. Materials:

  • This compound

  • Vehicle: 10% Dimethyl sulfoxide (B87167) (DMSO) in sterile 0.9% saline[5]

  • Y-maze apparatus

  • Syringes and needles (27G)

  • Standard laboratory mice

b. Experimental Workflow:

Workflow for Y-maze memory retention study.

c. Detailed Protocol:

  • Formulation Preparation: Prepare a stock solution of this compound in DMSO. For a final injection volume of 10 mL/kg with 10% DMSO, the stock concentration will need to be 10-fold higher than the final dose. On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration (0.1 - 10 mg/kg). Ensure the final solution is clear and free of precipitates. Prepare a vehicle control solution of 10% DMSO in sterile saline.

  • Animal Handling and Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice gently to minimize stress.

  • Y-Maze Training:

    • The Y-maze typically consists of three arms of equal dimensions.

    • For a spontaneous alternation task, place the mouse at the center of the maze and allow it to freely explore for a set period (e.g., 8 minutes).[3][6]

    • Record the sequence of arm entries. An alternation is defined as consecutive entries into the three different arms.

  • Drug Administration: Immediately following the training session, administer a single intraperitoneal injection of the prepared NPC-15437 solution or the vehicle control.

  • Retention Test: At a specified time after training and injection (e.g., 24 hours), return the mouse to the Y-maze and repeat the spontaneous alternation task.

  • Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100. A decrease in this percentage in the NPC-15437-treated group compared to the vehicle group indicates a deficit in spatial working memory.

Topical Administration for Anti-Inflammatory Studies

This protocol is based on the phorbol ester-induced ear edema model, a common assay for evaluating anti-inflammatory compounds.[4]

a. Materials:

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA or TPA)

  • Vehicle: Acetone (B3395972)

  • Micropipettes

  • Punch biopsy tool or micrometer for measuring ear thickness

  • Standard laboratory mice

b. Experimental Workflow:

Workflow for phorbol ester-induced ear edema model.

c. Detailed Protocol:

  • Formulation Preparation: Dissolve this compound in acetone to achieve the desired concentration. The reported IC₅₀ is 175 µ g/ear , so a range of concentrations around this value should be tested.[4] Dissolve PMA in acetone (a typical inducing dose is 2.5 µ g/ear ).[7][8]

  • Animal Handling: Anesthetize the mice to ensure accurate application and measurement.

  • Baseline Measurement: Measure the initial thickness of the mouse ear using a digital micrometer or take a small punch biopsy for later weight analysis.

  • Drug Application: Topically apply a small volume (e.g., 20 µL) of the NPC-15437 solution or vehicle (acetone) to both the inner and outer surfaces of the mouse's ear.

  • Induction of Inflammation: After a short interval (e.g., 15-30 minutes), apply the PMA solution to the same ear.

  • Measurement of Edema: At various time points after PMA application (e.g., 4, 6, and 24 hours), measure the ear thickness again. The peak edema is typically observed around 6 hours.[5] Alternatively, at the end of the experiment, euthanize the mice and take a standard-sized punch biopsy from both the treated and untreated ears and weigh them. The difference in weight indicates the degree of edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose of NPC-15437 compared to the vehicle-treated, PMA-inflamed control group.

Toxicity and Considerations

  • Vehicle Effects: DMSO is a common solvent but is not biologically inert. It can have anti-inflammatory and analgesic properties.[9] Therefore, it is crucial to include a vehicle-only control group in all experiments. For intraperitoneal injections, the concentration of DMSO should ideally be kept below 10% to avoid potential toxicity.[9][10]

  • Compound Stability: The stability of this compound in the prepared formulations should be considered, especially for experiments conducted over several hours or days. It is advisable to prepare fresh solutions for each experiment.

These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific research goals and in accordance with institutional animal care and use guidelines.

References

NPC-15437 dihydrochloride cell culture working concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Target and Activity of NPC-15437 Dihydrochloride (B599025)

It is critical to note that extensive scientific literature identifies NPC-15437 dihydrochloride as a competitive and selective inhibitor of Protein Kinase C (PKC) , not a G-protein coupled receptor 142 (GPR142) antagonist.[1] This document will provide detailed application notes and protocols for the use of this compound as a PKC inhibitor. A separate section will address GPR142 as a target and outline a general protocol for screening its antagonists, to address the full scope of the original query.

Section 1: this compound as a Protein Kinase C Inhibitor

This compound is a reversible and cell-permeable small molecule that acts as a competitive inhibitor of Protein Kinase C (PKC).[1] It interacts with the regulatory C1 domain of PKC, competing with the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. Its selectivity for PKC over other kinases like cAMP-dependent or calcium/calmodulin-dependent protein kinases makes it a valuable tool for studying PKC-mediated signaling pathways.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against PKC.

ParameterValueNotesReference
IC₅₀ (PKC) 19 µMHalf-maximal inhibitory concentration against a mixed population of PKC isozymes.[1]
Selectivity
   IC₅₀ (PKC-α)22 µM
   IC₅₀ (PKC-βI)30 µM
   IC₅₀ (PKC-βII)130 µM
   IC₅₀ (cAMP-dependent protein kinase)>300 µMDemonstrates high selectivity for PKC.
   IC₅₀ (Calcium/calmodulin-dependent protein kinase)>300 µMDemonstrates high selectivity for PKC.
Solubility
   WaterSoluble
   DMSOSoluble (e.g., 10 mg/mL)[1]
   Ethanol5 mg/mL[1]
   PBS (pH 7.2)1 mg/mL[1]
Working Concentration in Cell Culture 25 - 100 µMThis is a general starting range. The optimal concentration is cell-type and assay-dependent and should be determined empirically. A study in CH(R)C5 and MCF-7/Adria cells used concentrations up to 75 µM.[2][2]
Signaling Pathway

PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The canonical PKC signaling pathway is activated by Gq-coupled GPCRs or receptor tyrosine kinases, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms. NPC-15437 inhibits PKC activity by competing with DAG for binding to the C1 domain.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Substrate Substrate PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response NPC15437 NPC-15437 NPC15437->PKC Inhibits

PKC Signaling Pathway and Inhibition by NPC-15437
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in DMSO and water. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) to minimize the final concentration of DMSO in the culture medium (typically ≤ 0.1%).

  • Calculation: The molecular weight of this compound is 511.6 g/mol . To prepare a 10 mM stock solution, dissolve 5.116 mg of the compound in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Workflow for a Cell-Based PKC Inhibition Assay

This workflow outlines the general steps to assess the inhibitory effect of NPC-15437 on PKC activity in a cell-based assay.

PKC_Inhibition_Workflow start Start cell_culture 1. Cell Culture Seed cells in a multi-well plate and allow to adhere overnight. start->cell_culture inhibitor_treatment 2. Inhibitor Pre-treatment Treat cells with varying concentrations of NPC-15437 (and vehicle control) for a predetermined time. cell_culture->inhibitor_treatment pkc_activation 3. PKC Activation Stimulate cells with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a specific duration. inhibitor_treatment->pkc_activation cell_lysis 4. Cell Lysis Wash cells with ice-cold PBS and lyse to extract proteins. Add phosphatase inhibitors. pkc_activation->cell_lysis protein_quant 5. Protein Quantification Determine protein concentration of the lysates (e.g., BCA assay). cell_lysis->protein_quant western_blot 6. Western Blot Analysis Analyze the phosphorylation status of a known PKC substrate (e.g., phospho-MARCKS) relative to total substrate and a loading control. protein_quant->western_blot data_analysis 7. Data Analysis Quantify band intensities and determine the IC₅₀ of NPC-15437. western_blot->data_analysis end End data_analysis->end

General Workflow for PKC Inhibition Assay

Protocol 3: Detailed Western Blot for a Phospho-PKC Substrate

This protocol provides a more detailed methodology for step 6 of the general workflow.

  • Sample Preparation:

    • Lyse cells as described in the general workflow. Ensure the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Normalize protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and denature by heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA in TBST.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for the total form of the PKC substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Section 2: GPR142 as a Therapeutic Target

GPR142 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells. It is activated by the amino acid L-tryptophan and plays a role in glucose-dependent insulin (B600854) secretion.[2] This makes it an attractive target for the development of therapeutics for type 2 diabetes.

Signaling Pathway

Activation of GPR142 primarily leads to the coupling of the Gq alpha subunit of the heterotrimeric G-protein. This activates Phospholipase C (PLC), which then initiates the same downstream signaling cascade as described for PKC activation, ultimately leading to an increase in intracellular calcium and promoting insulin secretion.

GPR142_Signaling_Pathway Tryptophan L-Tryptophan (Agonist) GPR142 GPR142 Tryptophan->GPR142 Activates Gq Gq GPR142->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Insulin Insulin Secretion Ca->Insulin Antagonist GPR142 Antagonist (e.g., CLP-3094) Antagonist->GPR142 Inhibits

GPR142 Signaling Pathway
Experimental Protocol: General Workflow for a GPR142 Antagonist Screening Assay (Calcium Mobilization)

A common method for screening GPCR antagonists is to measure the inhibition of agonist-induced intracellular calcium mobilization. This can be performed using a fluorescent calcium indicator like Fluo-4 AM.

GPR142_Antagonist_Screening_Workflow start Start cell_culture 1. Cell Culture Seed cells expressing GPR142 (e.g., HEK293-hGPR142) in a black, clear-bottom multi-well plate. start->cell_culture dye_loading 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. cell_culture->dye_loading antagonist_incubation 3. Antagonist Incubation Incubate cells with potential GPR142 antagonists at various concentrations. dye_loading->antagonist_incubation agonist_addition 4. Agonist Addition & Measurement Measure baseline fluorescence, then add a GPR142 agonist (e.g., L-tryptophan) at its EC₈₀ concentration and immediately measure the change in fluorescence over time. antagonist_incubation->agonist_addition data_analysis 5. Data Analysis Calculate the inhibition of the agonist-induced calcium signal and determine the IC₅₀ for the antagonist compounds. agonist_addition->data_analysis end End data_analysis->end

Workflow for GPR142 Antagonist Screening

Disclaimer: These protocols are intended as a guideline. Researchers should optimize conditions for their specific cell lines and experimental setup. Always consult the manufacturer's instructions for reagents and kits. This product is for research use only and not for human or veterinary use.

References

Application Notes and Protocols: NPC-15437 Dihydrochloride for P-glycoprotein Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCB1 gene, is a critical membrane protein responsible for the ATP-dependent efflux of a wide variety of xenobiotics, including many chemotherapeutic agents.[1][2] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of cancer treatment.[2][3][4] Consequently, the development of P-gp modulators to reverse MDR is an area of intense research.

Protein Kinase C (PKC) has been identified as a key regulator of P-gp function and expression.[5] Phosphorylation of P-gp by PKC can stimulate its drug transport activity.[5] NPC-15437 is a selective inhibitor of Protein Kinase C (PKC), with an IC50 of 19 µM.[6] It acts by competitively inhibiting the phorbol (B1677699) ester and phosphatidylserine-induced activity of PKC.[6] Given the role of PKC in the P-gp signaling pathway, NPC-15437 dihydrochloride (B599025) presents a compelling candidate for the modulation of P-gp activity and the potential reversal of P-gp-mediated multidrug resistance.

These application notes provide a comprehensive set of protocols for researchers to investigate the effects of NPC-15437 dihydrochloride on P-glycoprotein function and to evaluate its potential as an MDR modulator.

P-glycoprotein Regulatory Signaling Pathway

The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways. Various transcription factors and signaling cascades, including the PI3K/Akt and MAPK pathways, are known to play a role.[7][8] Protein Kinase C (PKC) is a key enzyme in one of these regulatory pathways, where its activation can lead to the phosphorylation and subsequent stimulation of P-gp's drug efflux activity.[5] Inhibiting PKC, therefore, presents a viable strategy for downregulating P-gp function.

P_glycoprotein_Signaling_Pathway P-glycoprotein Regulatory Pathway via PKC cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Cytokines, etc. Receptor Membrane Receptor Growth_Factors->Receptor binds PKC Protein Kinase C (PKC) Receptor->PKC activates Pgp P-glycoprotein (P-gp) (ABCB1) Drug_out Drug Efflux Pgp->Drug_out transports PKC->Pgp NPC15437 NPC-15437 NPC15437->PKC inhibits Drug_in Chemotherapeutic Drug Drug_in->Pgp substrate

P-gp signaling pathway highlighting PKC's role.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. They are designed for clarity and ease of comparison.

Table 1: Cytotoxicity of NPC-15437 and a P-gp Substrate Drug This table should be used to record the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCompoundIC50 (µM) ± SDFold Resistance*
Parental (P-gp negative) Doxorubicine.g., 0.1 ± 0.021
NPC-15437e.g., > 50N/A
P-gp Overexpressing Doxorubicine.g., 5.0 ± 0.550
NPC-15437e.g., > 50N/A

*Fold Resistance = IC50 (P-gp Overexpressing) / IC50 (Parental)

Table 2: P-gp Modulation by NPC-15437 in Combination with Doxorubicin This table is for recording the IC50 values of a P-gp substrate drug in the presence of NPC-15437 to determine the reversal of resistance.

Cell LineTreatmentIC50 of Doxorubicin (µM) ± SDReversal Fold**
P-gp Overexpressing Doxorubicin alonee.g., 5.0 ± 0.51
Doxorubicin + NPC-15437 (1 µM)e.g., 2.5 ± 0.32.0
Doxorubicin + NPC-15437 (5 µM)e.g., 1.1 ± 0.14.5
Doxorubicin + NPC-15437 (10 µM)e.g., 0.5 ± 0.0810.0

**Reversal Fold = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + NPC-15437)

Table 3: Effect of NPC-15437 on Intracellular Accumulation of Rhodamine 123 This table is for summarizing the results of the substrate accumulation assay, typically measured by fluorescence intensity.

Cell LineTreatmentMean Fluorescence Intensity ± SD% Increase in Accumulation***
P-gp Overexpressing Rhodamine 123 alonee.g., 1500 ± 2000%
Rhodamine 123 + NPC-15437 (1 µM)e.g., 2500 ± 25067%
Rhodamine 123 + NPC-15437 (5 µM)e.g., 4500 ± 400200%
Rhodamine 123 + NPC-15437 (10 µM)e.g., 7000 ± 650367%

*** % Increase = [(Fluorescence with NPC-15437 - Fluorescence alone) / Fluorescence alone] x 100

Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating NPC-15437 as a P-glycoprotein modulator.

Experimental_Workflow Workflow for Evaluating NPC-15437 as a P-gp Modulator Start Start: Hypothesis NPC-15437 modulates P-gp via PKC inhibition Cell_Culture 1. Cell Culture - Parental (P-gp-) - P-gp Overexpressing (P-gp+) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT) Determine IC50 of NPC-15437 and P-gp substrate (e.g., Doxorubicin) Cell_Culture->Cytotoxicity_Assay Accumulation_Assay 4. Substrate Accumulation Assay - Use fluorescent P-gp substrate (Rhodamine 123) - Measure intracellular fluorescence with/without NPC-15437 via flow cytometry Cell_Culture->Accumulation_Assay Western_Blot 5. Western Blot Analysis - Treat cells with NPC-15437 (e.g., 24-72h) - Analyze P-gp protein expression levels Cell_Culture->Western_Blot Modulation_Assay 3. P-gp Modulation Assay - Treat P-gp+ cells with Doxorubicin +/- various concentrations of NPC-15437 - Determine Doxorubicin IC50 Cytotoxicity_Assay->Modulation_Assay Data_Analysis 6. Data Analysis & Interpretation - Calculate Fold Resistance & Reversal Fold - Analyze fluorescence & protein levels Modulation_Assay->Data_Analysis Accumulation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Evaluate efficacy of NPC-15437 as a P-gp modulator Data_Analysis->Conclusion

Experimental workflow for NPC-15437 evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Culture

  • Cell Lines: Use a pair of cell lines: a parental, drug-sensitive cell line (e.g., CCRF-CEM) and its P-gp-overexpressing, multidrug-resistant counterpart (e.g., CEM/ADR5000).[9] Alternatively, a cell line transfected with the ABCB1 gene can be used.[10]

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintenance of Resistance: For the P-gp-overexpressing cell line, maintain selective pressure by including a low concentration of the selecting drug (e.g., doxorubicin) in the culture medium. Remove the selective agent from the medium at least one week prior to conducting experiments to avoid interference.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of NPC-15437 that inhibits cell growth by 50% (IC50) and confirms the resistance of the P-gp-overexpressing cell line to a known P-gp substrate.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of NPC-15437 and a known P-gp substrate (e.g., doxorubicin) in culture medium.

  • Treatment: Treat the cells with varying concentrations of the drugs for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Protocol 3: P-gp Modulation (Chemosensitization) Assay

This protocol assesses the ability of NPC-15437 to sensitize P-gp-overexpressing cells to a chemotherapeutic drug.

  • Cell Seeding: Seed the P-gp-overexpressing cells in 96-well plates as described in Protocol 2.

  • Co-treatment: Treat the cells with serial dilutions of the P-gp substrate drug (e.g., doxorubicin) in the presence of fixed, non-toxic concentrations of NPC-15437 (e.g., 1 µM, 5 µM, 10 µM).

  • Incubation and Analysis: Follow steps 3-7 from Protocol 2.

  • Data Analysis: Calculate the IC50 of the chemotherapeutic drug in the presence of each concentration of NPC-15437. Determine the "Reversal Fold" (see Table 2) to quantify the modulatory effect.

Protocol 4: Substrate Accumulation Assay (Rhodamine 123 Assay)

This assay directly measures the effect of NPC-15437 on the efflux function of P-gp using a fluorescent substrate.[11][12]

  • Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot the cells into flow cytometry tubes. Add NPC-15437 at various concentrations (or a known P-gp inhibitor like Verapamil as a positive control) and incubate for 30 minutes at 37°C.[13]

  • Substrate Addition: Add the P-gp fluorescent substrate, Rhodamine 123 (final concentration 1 µM), to each tube and incubate for an additional 60-90 minutes at 37°C, protected from light.

  • Washing: Stop the accumulation by adding ice-cold PBS. Centrifuge the cells, discard the supernatant, and wash twice with ice-cold PBS.

  • Flow Cytometry: Resuspend the cell pellet in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of NPC-15437 indicates inhibition of P-gp-mediated efflux.

Protocol 5: Western Blot for P-glycoprotein Expression

This protocol determines if NPC-15437 modulates the expression level of the P-gp protein.

  • Treatment: Treat cells with various concentrations of NPC-15437 for a longer duration (e.g., 24, 48, or 72 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the P-gp signal to the loading control to determine relative changes in expression.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a P-glycoprotein modulator. By systematically assessing its effects on cytotoxicity, substrate accumulation, and protein expression, researchers can elucidate its mechanism of action and determine its potential for overcoming multidrug resistance in cancer therapy. The provided diagrams and data tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for NPC-15437 Dihydrochloride in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1][2][3][4][5] In the context of neurobiology, PKC signaling is intricately involved in neuronal function and survival. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neuronal processes, neurodegenerative diseases, and for screening potential neuroprotective compounds.[6][7][8] These application notes provide detailed protocols for utilizing NPC-15437 dihydrochloride in SH-SY5Y cells to investigate its cytotoxic and neuroprotective effects.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight511.6 g/mol [1][3]
FormulaC₂₅H₅₀N₄O₂ · 2HCl[1][3]
IC50 (PKC)19 µM[1][3][5]
SolubilitySoluble in Water and DMSO[1][3]
StorageStore at +4°C. For solutions, store at -20°C for up to one month.[1]
Table 2: Cytotoxicity of this compound on SH-SY5Y Cells
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
595.6 ± 4.8
1092.1 ± 5.3
2575.4 ± 6.2
5051.3 ± 5.9
10022.7 ± 4.1

This data is representative and should be confirmed experimentally.

Table 3: Neuroprotective Effect of this compound against MPP⁺-induced Toxicity in SH-SY5Y Cells
TreatmentCell Viability (%) (Mean ± SD)
Control (Untreated)100 ± 5.2
MPP⁺ (1 mM)45.8 ± 6.1
MPP⁺ (1 mM) + NPC-15437 (1 µM)58.3 ± 5.7
MPP⁺ (1 mM) + NPC-15437 (5 µM)72.9 ± 6.4
MPP⁺ (1 mM) + NPC-15437 (10 µM)85.1 ± 5.9

This data is representative and should be confirmed experimentally.

Table 4: Effect of this compound on Apoptosis-Related Protein Expression in MPP⁺-Treated SH-SY5Y Cells
TreatmentRelative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Caspase-3 Activity (Fold Change)
Control1.01.01.0
MPP⁺ (1 mM)3.20.44.5
MPP⁺ (1 mM) + NPC-15437 (10 µM)1.50.81.8

This data is representative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance
  • Cell Culture Medium: Prepare a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.[9]

  • Culturing Conditions: Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[6][9]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a minimal volume of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[10][11]

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the prepared dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 3: Neuroprotection Assay against MPP⁺-Induced Toxicity
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.

  • Pre-treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and incubate for 2 hours.

  • Induction of Neurotoxicity: Add 1-methyl-4-phenylpyridinium (MPP⁺) to a final concentration of 1 mM to the wells already containing NPC-15437.[12] Include control wells (no treatment), MPP⁺ only, and NPC-15437 only.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 2.

Protocol 4: Western Blot Analysis of Apoptosis Markers
  • Cell Lysis: Following the neuroprotection assay (Protocol 3), wash the cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, and Caspase-3 overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the β-actin control.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_experiment Experimental Procedure cluster_analysis Analysis culture SH-SY5Y Cell Culture passage Passaging culture->passage seed Seed Cells in Plates passage->seed pretreat Pre-treat with NPC-15437 seed->pretreat toxin Add Neurotoxin (e.g., MPP⁺) pretreat->toxin incubate Incubate toxin->incubate mtt MTT Assay (Viability) incubate->mtt wb Western Blot (Apoptosis Markers) incubate->wb

Caption: Experimental workflow for assessing the neuroprotective effects of NPC-15437.

signaling_pathway neurotoxin Neurotoxin (e.g., MPP⁺) pkc PKCα / PKCε neurotoxin->pkc Activates bax Bax (Pro-apoptotic) pkc->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) pkc->bcl2 Inhibits caspase3 Caspase-3 (Executioner) bax->caspase3 Activates bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis Induces survival Cell Survival npc15437 NPC-15437 npc15437->pkc Inhibits

Caption: Proposed signaling pathway of NPC-15437 neuroprotection in SH-SY5Y cells.

References

Application Notes and Protocols: Investigating the Role of NPC-15437 Dihydrochloride in PC12 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the effects of NPC-15437 dihydrochloride (B599025), a selective protein kinase C (PKC) inhibitor, on the differentiation of PC12 cells. PC12 cells, derived from a rat pheochromocytoma, are a well-established model system for studying neuronal differentiation. Upon stimulation with Nerve Growth Factor (NGF), they cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons. Understanding how specific compounds modulate this process is crucial for neuroscience research and drug discovery. This document outlines detailed protocols for cell culture, treatment with NPC-15437, and analysis of neurite outgrowth, alongside illustrative data tables and diagrams of the implicated signaling pathways and experimental workflows.

Introduction

PC12 cells provide a valuable in vitro model to study the signaling pathways that govern neuronal differentiation.[1][2] The canonical pathway for NGF-induced differentiation involves the activation of the TrkA receptor, leading to the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[3][4][5][6] Another key pathway implicated in PC12 cell differentiation is the cAMP-dependent pathway.[4] Protein Kinase C (PKC) is a family of serine/threonine kinases that plays a complex role in neuronal signaling. While some studies suggest PKC involvement in neurite outgrowth, others indicate that its inhibition does not always prevent differentiation, suggesting a nuanced role.[7]

NPC-15437 is a known selective inhibitor of PKC.[8] Investigating its effect on PC12 cell differentiation can elucidate the specific role of PKC in this process and its potential as a therapeutic target. These notes provide the necessary protocols to design and execute experiments to characterize the impact of NPC-15437 on PC12 cell morphology and differentiation markers.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of NPC-15437 Concentration on Neurite Outgrowth in PC12 Cells

Treatment GroupConcentration (µM)Percentage of Differentiated Cells (%)Average Neurite Length (µm)Number of Primary Neurites per CellNumber of Branch Points per Cell
Vehicle Control (DMSO)-
NGF (50 ng/mL)-
NPC-154370.1
NPC-154371
NPC-1543710
NGF + NPC-154370.1
NGF + NPC-154371
NGF + NPC-1543710

Table 2: Time-Course of NPC-15437 Effect on PC12 Cell Differentiation

Treatment GroupTime Point (hours)Percentage of Differentiated Cells (%)Average Neurite Length (µm)
NGF (50 ng/mL)24
NGF (50 ng/mL)48
NGF (50 ng/mL)72
NGF + NPC-15437 (1 µM)24
NGF + NPC-15437 (1 µM)48
NGF + NPC-15437 (1 µM)72

Signaling Pathways and Experimental Workflow

Diagram 1: NGF-Induced PC12 Cell Differentiation Pathway

NGF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Differentiation Neurite Outgrowth Gene Expression CREB->Differentiation

Caption: Canonical NGF signaling cascade in PC12 cells.

Diagram 2: Hypothesized Effect of NPC-15437 on PKC-Mediated Pathways

NPC15437_Hypothesis cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor Receptor PLC PLC Receptor->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC Downstream Downstream Targets PKC->Downstream NPC15437 NPC-15437 NPC15437->PKC Neurite_Modulation Modulation of Neurite Outgrowth Downstream->Neurite_Modulation

Caption: NPC-15437 as a selective inhibitor of PKC.

Diagram 3: Experimental Workflow for Assessing NPC-15437 Effects

Experimental_Workflow start Start culture Culture PC12 Cells on Collagen-Coated Plates start->culture treatment Treat with NGF and/or NPC-15437 at Various Concentrations and Durations culture->treatment imaging Live-Cell Imaging and Phase-Contrast Microscopy treatment->imaging biochemical Biochemical Assays: - Western Blot for p-ERK, etc. - Immunocytochemistry treatment->biochemical quantification Quantify Neurite Outgrowth: - Percentage of Differentiated Cells - Neurite Length - Branching imaging->quantification analysis Data Analysis and Interpretation quantification->analysis biochemical->analysis end End analysis->end

Caption: Workflow for studying NPC-15437 in PC12 cells.

Experimental Protocols

PC12 Cell Culture and Maintenance

Materials:

  • PC12 cells (e.g., ATCC CRL-1721)

  • RPMI-1640 Medium

  • 10% Horse Serum (HS)

  • 5% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Collagen Type IV-coated culture flasks and plates

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture PC12 cells in T75 flasks coated with Collagen Type IV.

  • Use complete growth medium (RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • For passaging, gently dislodge cells by pipetting or tapping the flask. Avoid using trypsin if possible to maintain cell health. If necessary, use a brief incubation with 0.25% Trypsin-EDTA.

  • Split the cells at a 1:3 to 1:6 ratio when they reach 80% confluency.

PC12 Cell Differentiation Assay with NPC-15437

Materials:

  • Collagen Type IV-coated 24-well or 96-well plates

  • PC12 cells

  • Complete growth medium

  • Differentiation medium: RPMI-1640 with 1% HS, 0.5% FBS, and 1% Penicillin-Streptomycin

  • Nerve Growth Factor (NGF), 50 ng/mL final concentration

  • NPC-15437 dihydrochloride dissolved in DMSO (prepare a stock solution, e.g., 10 mM)

  • Vehicle control (DMSO)

Protocol:

  • Coat the wells of a 24-well or 96-well plate with Collagen Type IV according to the manufacturer's instructions.

  • Seed PC12 cells at a density of 1.5 x 10^4 to 2 x 10^4 cells/cm^2 in complete growth medium and allow them to attach overnight.

  • The next day, gently aspirate the growth medium and replace it with differentiation medium.

  • Prepare serial dilutions of NPC-15437 in differentiation medium. Also, prepare a solution of NGF (50 ng/mL) in differentiation medium.

  • Add the treatment solutions to the respective wells:

    • Vehicle Control (DMSO in differentiation medium)

    • NGF (50 ng/mL)

    • NPC-15437 at various concentrations (e.g., 0.1, 1, 10 µM)

    • NGF (50 ng/mL) + NPC-15437 at various concentrations

  • Incubate the cells for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Monitor cell morphology and neurite outgrowth at each time point using a phase-contrast microscope.

Quantification of Neurite Outgrowth

Materials:

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

  • Capture images from at least 5-10 random fields per well for each treatment condition.

  • A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

  • Calculate the percentage of differentiated cells: (Number of differentiated cells / Total number of cells) x 100.

  • Using image analysis software, trace the length of the longest neurite for each differentiated cell to determine the average neurite length.

  • Count the number of primary neurites (those extending directly from the cell body) and the number of branch points per differentiated cell.

  • Record the data in a structured table (see Table 1 and 2 for examples).

Western Blot Analysis for Signaling Proteins

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Conclusion

The protocols and resources provided in these application notes offer a robust framework for investigating the effects of the PKC inhibitor this compound on PC12 cell differentiation. By systematically evaluating its impact on neurite outgrowth and key signaling pathways, researchers can gain valuable insights into the role of PKC in neuronal development and identify potential therapeutic applications for compounds targeting this pathway.

References

Application Notes and Protocols for NPC-15437 Dihydrochloride in PKC Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders. NPC-15437 dihydrochloride (B599025) is a selective and competitive inhibitor of Protein Kinase C, making it a valuable tool for investigating the physiological and pathological roles of PKC.[1][2] This document provides a detailed protocol for utilizing NPC-15437 dihydrochloride to inhibit PKC activity in cell culture, with a specific focus on its assessment via Western blot analysis of the phosphorylation status of the prominent PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Product Information: this compound

PropertyValueReference
Molecular Formula C₂₅H₅₀N₄O₂ · 2HCl[1]
Molecular Weight 511.6 g/mol [1]
Mechanism of Action Selective, competitive inhibitor of Protein Kinase C (PKC)[1][2]
IC₅₀ 19 µM for rat brain PKC[2]
Solubility Soluble in DMSO (10 mg/mL) and Ethanol (5 mg/mL)[1]

PKC Signaling Pathway and Inhibition by NPC-15437

The activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG, in conjunction with calcium ions (for conventional PKCs), recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, such as MARCKS, on serine/threonine residues, thereby propagating downstream cellular responses. NPC-15437 exerts its inhibitory effect by competing at the regulatory domain of PKC, preventing its activation and subsequent substrate phosphorylation.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Signal PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active MARCKS MARCKS PKC_active->MARCKS Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Activates pMARCKS p-MARCKS MARCKS->pMARCKS Downstream Downstream Cellular Responses pMARCKS->Downstream NPC15437 NPC-15437 NPC15437->PKC_inactive Inhibits Activation

PKC signaling and NPC-15437 inhibition.

Experimental Protocol: Western Blot for PKC Inhibition

This protocol describes the treatment of a suitable cell line (e.g., MCF-7, Jurkat, or other cells known to express PKC and MARCKS) with the PKC activator Phorbol 12-myristate 13-acetate (PMA) to induce MARCKS phosphorylation, and the use of NPC-15437 to inhibit this effect.

Materials and Reagents
  • Cell Line: e.g., MCF-7 human breast cancer cells

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Prepare a 10 mM stock solution in sterile DMSO.

  • Phorbol 12-myristate 13-acetate (PMA): Prepare a 1 mM stock solution in sterile DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Primary Antibodies:

    • Rabbit anti-phospho-MARCKS (Ser152/156) antibody

    • Rabbit anti-MARCKS antibody

    • Mouse anti-β-Actin antibody (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • SDS-PAGE and Western Blotting reagents and equipment.

Experimental Workflow

Western blot workflow for PKC inhibition.
Step-by-Step Procedure

  • Cell Seeding and Culture:

    • Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment (Inhibition):

    • On the day of the experiment, remove the culture medium.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10, 25, 50, 75 µM) in fresh serum-free medium for 1 hour at 37°C.[3] A vehicle control (DMSO) should be included.

  • PMA Stimulation (PKC Activation):

    • Following the pre-incubation with NPC-15437, add PMA to the medium to a final concentration of 100 nM.

    • Incubate the cells for 30 minutes at 37°C to induce PKC activation and MARCKS phosphorylation. A negative control group (no PMA stimulation) should also be included.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MARCKS (Ser152/156) and total MARCKS overnight at 4°C with gentle agitation. A loading control antibody (β-Actin) should be used on the same blot or a parallel blot.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Data Presentation and Analysis

The results of the Western blot can be quantified by densitometry. The intensity of the phospho-MARCKS band should be normalized to the total MARCKS band intensity for each sample. The data can be presented in a table and a bar graph to clearly demonstrate the dose-dependent inhibition of PMA-induced MARCKS phosphorylation by NPC-15437.

Treatment GroupNPC-15437 (µM)PMA (100 nM)Normalized p-MARCKS/MARCKS Ratio (Arbitrary Units)
Vehicle Control0-Baseline
PMA Stimulated0+Increased Phosphorylation
NPC-15437 (10 µM)10+Inhibition Level 1
NPC-15437 (25 µM)25+Inhibition Level 2
NPC-15437 (50 µM)50+Inhibition Level 3
NPC-15437 (75 µM)75+Inhibition Level 4

Conclusion

This protocol provides a comprehensive framework for utilizing this compound as a tool to study PKC inhibition in a cellular context. By monitoring the phosphorylation status of a key PKC substrate, MARCKS, researchers can effectively assess the potency and cellular efficacy of this inhibitor. The provided diagrams and structured protocols are intended to facilitate the design and execution of experiments aimed at elucidating the intricate roles of PKC signaling in health and disease.

References

Application Notes and Protocols: Preparation of NPC-15437 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical information for the preparation, storage, and handling of stock solutions of NPC-15437 dihydrochloride (B599025), a selective and competitive protein kinase C (PKC) inhibitor.

Introduction

NPC-15437 is a potent inhibitor of protein kinase C (PKC), with a reported IC₅₀ of 19 µM.[1][2] It acts competitively by interacting with the C1 regulatory domain of the enzyme.[1] The compound demonstrates selectivity for PKC-α over other isoforms and has minimal activity against cAMP-dependent or calcium/calmodulin-dependent protein kinases.[1] Due to its role in modulating PKC signaling, which is implicated in processes like memory and P-glycoprotein-mediated resistance, NPC-15437 is a valuable tool in cellular signaling research.[3] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy.

Technical Data Summary

The following table summarizes the key quantitative data for NPC-15437 dihydrochloride.

PropertyValueSource(s)
Molecular Weight 511.62 g/mol [3][4]
CAS Number 141774-20-1[4][5]
Solubility DMSO: 10 mg/mLDMF: 5-10 mg/mLEthanol: 2.5-5 mg/mL (sonication recommended)PBS (pH 7.2): 0.5-1 mg/mL (slightly soluble, sonication recommended)Water: Soluble[1][4][5]
Storage (Solid) Store desiccated at +4°C or -20°C. Stable for at least 3-4 years at -20°C.[1][3][4][5]
Storage (Solutions) Prepare fresh if possible. If storage is necessary, store at -20°C for up to one month or -80°C for up to one year. Avoid repeated freeze-thaw cycles.[1][4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, recommended for aqueous solutions)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

While the Safety Data Sheet (SDS) for NPC-15437 indicates it is not classified as a hazardous substance, it is prudent to handle it with standard laboratory precautions.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Avoid inhalation of the powder.

  • In case of contact, wash the affected area thoroughly with water.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is recommended for creating a high-concentration, organic-based stock solution suitable for further dilution into aqueous cell culture media or assay buffers.

Calculation:

  • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass = 1 mL x 10 mmol/L x 511.62 g/mol = 5.12 mg

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Carefully weigh 5.12 mg of the powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • The solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL PBS Stock Solution

This protocol is for applications where DMSO may interfere with the experimental system. Note that the solubility in aqueous buffers is significantly lower.

Procedure:

  • Equilibrate the this compound vial to room temperature.

  • Weigh 1 mg of the powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile PBS (pH 7.2).

  • Cap the tube and vortex vigorously.

  • Sonicate the solution for 5-10 minutes to aid dissolution.[4] The compound is described as slightly soluble, so ensure no precipitate remains.[4]

  • It is highly recommended to prepare and use this aqueous solution on the same day.[1]

Storage and Stability
  • Solid Compound: Store the powder at +4°C or -20°C, protected from moisture.[1][3][4][5]

  • Stock Solutions: For DMSO stock solutions, aliquot and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[1][4]

  • Working Dilutions: Aqueous solutions should ideally be prepared fresh for each experiment from the frozen stock.[1] Before use, thaw frozen stock solutions at room temperature and ensure any precipitate is redissolved.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and the biological pathway targeted by NPC-15437.

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh NPC-15437 dihydrochloride powder transfer 2. Transfer to sterile tube weigh->transfer add_solvent 3. Add appropriate solvent (e.g., DMSO, PBS) transfer->add_solvent dissolve 4. Vortex / Sonicate to dissolve add_solvent->dissolve aliquot 5. Aliquot into single-use tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store use 7. Thaw and dilute for experimental use store->use

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_membrane Cell Membrane receptor GPCR / RTK plc PLC receptor->plc Signal dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc Activates downstream Downstream Substrates pkc->downstream Phosphorylates npc15437 NPC-15437 npc15437->pkc Inhibits response Cellular Response downstream->response

Caption: Simplified PKC Signaling Pathway showing inhibition by NPC-15437.

References

NPC-15437 Dihydrochloride: Application Notes and Protocols for Multidrug Resistance Reversal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. NPC-15437 dihydrochloride (B599025) has emerged as a potent modulator of P-gp-mediated MDR. This document provides detailed application notes and experimental protocols for the investigation of NPC-15437 as an MDR reversal agent.

NPC-15437 is a protein kinase C (PKC) inhibitor that has been shown to effectively reverse P-gp-mediated resistance in various cancer cell lines.[1] Its mechanism of action is believed to be twofold: firstly, by inhibiting PKC, which is involved in the phosphorylation and regulation of P-gp, and secondly, through direct interaction with P-gp, thereby inhibiting its drug efflux function.[1]

Quantitative Data Summary

The efficacy of NPC-15437 in reversing MDR has been quantified in several studies. The following tables summarize the key findings for easy comparison.

Cell LineAnticancer DrugNPC-15437 Concentration (µM)EffectFold ChangeReference
CH(R)C5 (CHO)Daunorubicin75Increased Nuclear Accumulation6- to 10-fold[1]
CH(R)C5 (CHO)Etoposide75Decreased LD904-fold[1]
CH(R)C5 (CHO)Vincristine75Decreased LD502.5-fold[1]
MCF-7/Adria(R)DoxorubicinNot SpecifiedSimilar effects on drug accumulation and cytotoxicity as in CH(R)C5Not Specified[1]

Table 1: In Vitro Efficacy of NPC-15437 in P-glycoprotein-Expressing Cancer Cell Lines

Signaling Pathways and Mechanisms

The proposed mechanism of action for NPC-15437 in reversing multidrug resistance involves both indirect and direct effects on P-glycoprotein.

NPC15437_Mechanism cluster_cell Cancer Cell NPC15437 NPC-15437 PKC Protein Kinase C (PKC) NPC15437->PKC Inhibits Pgp_active P-glycoprotein (Active) NPC15437->Pgp_active Directly Inhibits Binding Pgp_inactive P-glycoprotein (Inactive) PKC->Pgp_inactive Phosphorylates Chemo_out Chemotherapeutic Drug (Outside) Chemo_in Chemotherapeutic Drug (Inside) Chemo_out->Pgp_active Efflux Increased Cytotoxicity Increased Cytotoxicity Chemo_in->Increased Cytotoxicity Drug_Accumulation_Workflow start Seed P-gp expressing cells (e.g., CH(R)C5 or MCF-7/AdriaR) in 6-well plates step2 Incubate for 24 hours start->step2 step3 Pre-treat cells with NPC-15437 (e.g., 75 µM) or vehicle control for 1 hour step2->step3 step4 Add fluorescent drug (e.g., Daunorubicin) and incubate for 1 hour step3->step4 step5 Wash cells with ice-cold PBS step4->step5 step6 Harvest cells by trypsinization step5->step6 step7 Resuspend cells in PBS step6->step7 step8 Analyze intracellular fluorescence by flow cytometry step7->step8 end Quantify fold increase in drug accumulation step8->end Colony_Formation_Workflow start Prepare a single-cell suspension of P-gp expressing cells step2 Seed a low density of cells (e.g., 500 cells/well) in 6-well plates start->step2 step3 Allow cells to attach overnight step2->step3 step4 Treat cells with a range of chemotherapeutic drug concentrations with or without NPC-15437 (e.g., 75 µM) step3->step4 step5 Incubate for 7-14 days until colonies are visible step4->step5 step6 Fix colonies with methanol step5->step6 step7 Stain colonies with crystal violet step6->step7 step8 Count the number of colonies (>50 cells) in each well step7->step8 end Calculate the surviving fraction and determine LD50 or LD90 step8->end

References

Application Notes and Protocols for In Vivo Studies of NPC-15437 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of NPC-15437 dihydrochloride, a selective inhibitor of Protein Kinase C (PKC). The protocols outlined below are intended to facilitate the evaluation of its anti-cancer efficacy, particularly in multidrug-resistant models, as well as its pharmacokinetic and toxicological profiles.

Introduction to this compound

NPC-15437 is a selective, competitive, and reversible inhibitor of protein kinase C (PKC), with a reported IC50 of 19 µM.[1][2] It interacts with the regulatory domain of the enzyme.[1] Notably, NPC-15437 has been shown to modulate P-glycoprotein (P-gp) in tumor cells in vitro, suggesting its potential to overcome multidrug resistance (MDR) in cancer.[1] In vivo studies have also demonstrated its central activity following systemic administration.[1]

Key Signaling Pathway: Protein Kinase C (PKC)

The primary mechanism of action of NPC-15437 is the inhibition of the PKC signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC RTK Receptor Tyrosine Kinase (RTK) RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Pgp P-glycoprotein (P-gp) PKC->Pgp phosphorylates/ activates Downstream Downstream Effectors PKC->Downstream Ca2 Ca2+ IP3->Ca2 releases Ca2->PKC activates Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression NPC15437 NPC-15437 NPC15437->PKC inhibits

Caption: NPC-15437 inhibits the PKC signaling pathway.

In Vivo Experimental Design and Workflow

A subcutaneous xenograft model is a robust and widely used method to assess the in vivo efficacy of anti-cancer compounds. The following workflow outlines the key steps for an NPC-15437 efficacy study.

Experimental_Workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint & Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Acclimatization Animal Acclimatization (1-2 weeks) Animal_Model->Acclimatization Cell_Line Select P-gp Overexpressing Cancer Cell Line (NCI/ADR-RES) Implantation Subcutaneous Implantation of NCI/ADR-RES cells Cell_Line->Implantation Acclimatization->Implantation Tumor_Monitoring Monitor Tumor Growth (2-3 times/week) Implantation->Tumor_Monitoring Randomization Randomize into Groups (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment_Admin Administer NPC-15437, Vehicle, and/or Chemotherapy Randomization->Treatment_Admin Efficacy_Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Efficacy_Monitoring Toxicity_Monitoring Clinical Observations Treatment_Admin->Toxicity_Monitoring Termination Study Termination (Tumor Volume Endpoint) Efficacy_Monitoring->Termination Toxicity_Monitoring->Termination Sample_Collection Collect Tumors, Blood, & Tissues Termination->Sample_Collection Data_Analysis Analyze Efficacy, PK, and Safety Data Sample_Collection->Data_Analysis

Caption: Workflow for an in vivo efficacy study of NPC-15437.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a P-glycoprotein Overexpressing Xenograft Model

This protocol describes the evaluation of NPC-15437 as a monotherapy and in combination with a standard chemotherapeutic agent (e.g., Doxorubicin or Paclitaxel) in a subcutaneous xenograft model using the NCI/ADR-RES cell line, which is known for its high P-gp expression and resistance to doxorubicin.[3]

Materials:

  • NCI/ADR-RES human ovarian cancer cell line

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Complete cell culture medium

  • Matrigel®

  • This compound

  • Vehicle (e.g., sterile saline or as determined by formulation)

  • Standard chemotherapeutic agent (e.g., Doxorubicin)

  • Calipers

  • Anesthetics

Procedure:

  • Cell Culture and Preparation:

    • Culture NCI/ADR-RES cells in the recommended medium.

    • Harvest cells at 70-80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

Treatment Groups:

GroupTreatmentDoseRouteSchedule
1Vehicle Control-IPDaily for 21 days
2NPC-154375 mg/kgIPDaily for 21 days
3NPC-1543710 mg/kgIPDaily for 21 days
4Chemotherapy (e.g., Doxorubicin)2 mg/kgIVOnce weekly for 3 weeks
5NPC-15437 + Chemotherapy10 mg/kg + 2 mg/kgIP + IVDaily for 21 days (NPC-15437) and once weekly for 3 weeks (Chemotherapy)
  • Drug Administration:

    • Administer treatments as per the defined schedule. For the combination group, administer NPC-15437 approximately 1-2 hours before the chemotherapeutic agent.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoint and Data Collection:

    • Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At termination, euthanize mice according to approved protocols.

    • Excise, weigh, and photograph the tumors.

    • Collect tumor tissue for pharmacodynamic marker analysis (e.g., immunohistochemistry for PKC pathway modulation).

    • Collect blood for pharmacokinetic and clinical pathology analysis.

Protocol 2: Pharmacokinetic (PK) Study

This protocol outlines a single-dose pharmacokinetic study of NPC-15437 in tumor-bearing mice to determine key PK parameters.

Materials:

  • Tumor-bearing mice from the efficacy study or a separate cohort

  • This compound

  • Appropriate vehicle

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetics

Procedure:

  • Dosing:

    • Administer a single dose of NPC-15437 (e.g., 10 mg/kg) via the intended clinical route (e.g., intraperitoneal or intravenous).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points. A sparse sampling design can be used where different mice are sampled at different time points to minimize blood loss per animal.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
  • Bioanalysis:

    • Quantify the concentration of NPC-15437 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the pharmacokinetic parameters using appropriate software.

Sample Collection Time Points:

RouteTime Points
Intravenous (IV) 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Intraperitoneal (IP) 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Protocol 3: Acute Toxicology Study

This protocol describes a single-dose acute toxicity study to determine the maximum tolerated dose (MTD) and assess the safety profile of NPC-15437.

Materials:

  • Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 3-5 per sex per group

  • This compound

  • Vehicle

Procedure:

  • Dose Escalation:

    • Administer single, escalating doses of NPC-15437 to different groups of mice.

  • Clinical Observations:

    • Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days post-dose.[4]

    • Record body weights before dosing and at regular intervals throughout the study.

  • Endpoint and Data Collection:

    • At the end of the observation period, euthanize the animals.

    • Conduct a gross necropsy.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.

Toxicology Study Parameters:

Parameter CategorySpecific Parameters
Clinical Observations Changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; somatomotor activity and behavior patterns.
Body Weight Measured pre-dose and at least weekly thereafter.
Hematology Red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, white blood cell count with differential, platelet count.[5]
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea (B33335) nitrogen (BUN), creatinine, total protein, albumin, globulin, glucose, cholesterol, triglycerides, electrolytes (Na+, K+, Cl-).[5]
Gross Necropsy Macroscopic examination of all major organs and tissues.
Histopathology Microscopic examination of major organs (e.g., liver, kidneys, heart, lungs, spleen, brain).

Data Presentation

All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups. This includes tumor growth inhibition (TGI), pharmacokinetic parameters, and any significant changes in hematological or clinical chemistry values.

Example Table: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)% TGIp-value vs. Vehicle
Vehicle Control1500 ± 150--
NPC-15437 (10 mg/kg)1200 ± 12020%>0.05
Doxorubicin (2 mg/kg)1000 ± 10033%<0.05
NPC-15437 + Doxorubicin500 ± 6067%<0.001

Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Doses and treatment schedules may need to be optimized based on preliminary studies.

References

Troubleshooting & Optimization

preventing NPC-15437 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of NPC-15437 dihydrochloride (B599025) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved NPC-15437 dihydrochloride in an organic solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

A1: Immediate precipitation, often called "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous environment like cell culture media. The compound is poorly soluble in the aqueous medium once the organic solvent is diluted.

Potential Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. To resolve this, decrease the final working concentration. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific cell culture media.

  • Rapid Dilution: Adding a concentrated stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. A better approach is to perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure even dispersion.[1]

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for your dilutions to enhance solubility.[1]

  • High Organic Solvent Concentration: While solvents like DMSO are necessary for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is best to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]

Q2: My this compound solution appears clear initially but a precipitate forms after some time in the incubator. What could be the reason?

A2: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Potential Causes and Solutions:

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. Minimize the time your plates or flasks are outside the incubator.

  • Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids.[1]

  • pH Changes in Media: The pH of the culture medium can change over time due to cellular metabolism. Since NPC-15437 is a dihydrochloride salt, its solubility can be pH-dependent. Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable pH.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound could be interacting with these components, leading to the formation of insoluble complexes. Consider testing the compound's solubility in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[1]

Troubleshooting Guides

Issue 1: Precipitation Upon Addition to Media

If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, follow this troubleshooting workflow:

G start Start: Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Lower the final working concentration. Perform a solubility test. check_concentration->reduce_concentration Yes check_dilution Was the dilution too rapid? check_concentration->check_dilution No end Resolution: Clear Solution reduce_concentration->end serial_dilution Action: Perform serial dilution in pre-warmed media. Add dropwise with gentle mixing. check_dilution->serial_dilution Yes check_temp Was the media at room temperature or cold? check_dilution->check_temp No serial_dilution->end warm_media Action: Always use media pre-warmed to 37°C. check_temp->warm_media Yes check_dmso Is the final DMSO concentration >0.5%? check_temp->check_dmso No warm_media->end lower_dmso Action: Prepare a more dilute stock solution to lower the final DMSO concentration. check_dmso->lower_dmso Yes check_dmso->end No lower_dmso->end G cluster_0 In Solution cluster_1 In Cell Culture Media compound This compound (Solid) dissociated NPC-15437 (cation) + 2Cl- (anion) compound->dissociated Dissolves dissociated->compound Precipitates media Media already contains Cl- ions media->dissociated Increases [Cl-], shifts equilibrium to the left G start Start prepare_stock Prepare concentrated stock in DMSO start->prepare_stock serial_dilute Perform serial dilution in pre-warmed media (96-well plate) prepare_stock->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Visually inspect and/or read absorbance at 600nm at different time points incubate->observe determine_max Determine highest concentration that remains clear observe->determine_max end End determine_max->end

References

Technical Support Center: NPC-15437 Dihydrochloride Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for experiments involving the cytotoxic effects of NPC-15437 dihydrochloride (B599025) at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is NPC-15437 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a selective and competitive inhibitor of Protein Kinase C (PKC).[1][2] It interacts with the regulatory domain of the PKC enzyme.[2]

Q2: Is cytotoxicity an expected outcome when using this compound at high concentrations?

A2: Yes, at high concentrations, this compound has been observed to be cytotoxic, which can limit its use as a modulator of P-glycoprotein. This cytotoxic effect has been noted to inhibit subsequent colony formation in cancer cell lines.

Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with high concentrations of this compound?

A3: Common signs of cytotoxicity include a decrease in cell viability, alterations in cell morphology (such as rounding or detachment), and a reduction in metabolic activity. Ultimately, these can lead to apoptosis (programmed cell death) or necrosis.

Q4: At what concentration does this compound typically start to show cytotoxic effects?

A4: While specific IC50 values for cytotoxicity are not extensively reported in the literature, one study noted that a concentration of 75 µM of NPC-15437 was associated with a decrease in colony formation in CH(R)C5 and MCF-7/Adria(R) cells. The cytotoxic effects are expected to be dose-dependent.

Q5: What is the likely mechanism of this compound-induced cytotoxicity?

A5: The cytotoxicity of this compound is linked to its primary mechanism of action, which is the inhibition of Protein Kinase C (PKC). Inhibition of PKC can disrupt various signaling pathways that are crucial for cell survival, potentially leading to the activation of apoptotic pathways.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension gently between plating each replicate to prevent cell settling.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects in Plate To minimize evaporation from the outer wells of a 96-well plate, fill them with sterile PBS or media without cells and use the inner wells for your experimental samples.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider preparing fresh dilutions or adjusting the solvent.
Issue 2: Unexpectedly Low Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Sub-optimal Compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal range for inducing cytotoxicity in your specific cell line.
Cell Line Resistance Different cell lines can have varying sensitivities to cytotoxic agents. Consider testing a different cell line that may be more sensitive to PKC inhibition.
Incorrect Assay Timing The cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.
Assay Interference This compound might interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for direct interactions.

Data Presentation

Currently, specific dose-response data for the cytotoxicity of this compound is limited in publicly available literature. The following table summarizes the qualitative observations from a key study.

Cell LineConcentration of NPC-15437Observed Effect
CH(R)C5 (hamster ovary)75 µMInhibition of subsequent colony formation
MCF-7/Adria(R) (human breast cancer)High ConcentrationsInhibition of subsequent colony formation

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Your cell line of interest in culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound-treated cell lysates

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in treated samples to the untreated control.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Treatment cluster_1 Cellular Response NPC15437 High Concentration NPC-15437 PKC Protein Kinase C (PKC) NPC15437->PKC Inhibition Downstream Disruption of Survival Pathways PKC->Downstream Leads to Mitochondria Mitochondrial Perturbation Downstream->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

G cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Mechanism start Start Experiment seed Seed Cells in 96-well Plate start->seed treat Treat with NPC-15437 (Dose-Response) seed->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt lyse Lyse Cells incubate->lyse incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_viability Read Absorbance (570nm) solubilize->read_viability analyze Analyze Data & Determine IC50 read_viability->analyze caspase_assay Perform Caspase-3 Activity Assay lyse->caspase_assay read_apoptosis Read Absorbance (405nm) caspase_assay->read_apoptosis read_apoptosis->analyze end End analyze->end

References

Navigating the Nuances of NPC-15437 Dihydrochloride: A Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing NPC-15437 dihydrochloride (B599025), a thorough understanding of its molecular interactions is paramount for accurate experimental design and interpretation. This guide provides detailed information on the known on-target and potential off-target effects of NPC-15437, offering troubleshooting advice and frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of NPC-15437?

NPC-15437 is a selective inhibitor of Protein Kinase C (PKC).[1][2] It functions by interacting with the regulatory domain of PKC, competitively inhibiting its activation by phorbol (B1677699) esters and phosphatidylserine.[1]

Q2: What is the reported potency of NPC-15437 against its primary target?

NPC-15437 inhibits PKC activity with an IC50 value of approximately 19 µM and inhibits the binding of [3H]phorbol 12,13-dibutyrate (PDBu) to PKC with an IC50 of around 23 µM.[1]

Q3: Are there any known off-target effects of NPC-15437?

Yes, a significant off-target effect of NPC-15437 is its interaction with P-glycoprotein (Pgp), also known as ATP Binding Cassette Subfamily B Member 1 (ABCB1).[3] NPC-15437 has been shown to inhibit the binding of the Pgp substrate [3H]-azidopine to Pgp, suggesting a direct interaction.[3]

Q4: How does the off-target interaction with P-glycoprotein manifest?

The inhibition of Pgp by NPC-15437 can lead to the reversal of multidrug resistance in cancer cells that overexpress this transporter.[3] It has been observed to increase the intracellular accumulation of chemotherapeutic agents that are Pgp substrates.[3]

Q5: Does NPC-15437 show selectivity for PKC over other kinases?

Studies have shown that NPC-15437 does not inhibit cAMP-dependent protein kinase A (PKA) or calcium/calmodulin-dependent myosin light chain kinase (MLCK), indicating a degree of selectivity for PKC over these kinases.[1]

Q6: Is there any information on the clinical development or safety profile of NPC-15437?

Based on the available information, there are no reports of NPC-15437 dihydrochloride having undergone clinical trials. Its characterization appears to be limited to preclinical research.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with NPC-15437.

Issue 1: Unexpected cytotoxicity observed at concentrations intended for PKC inhibition.

  • Possible Cause: At higher concentrations, NPC-15437 exhibits inherent cytotoxicity that may be independent of its PKC inhibitory activity.[3] This is a critical consideration, especially when working with cell viability or proliferation assays.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the cytotoxic threshold of NPC-15437 in your specific cell line.

    • Concentration Selection: Use the lowest effective concentration for PKC inhibition that demonstrates minimal cytotoxicity.

    • Control Experiments: Include control groups treated with vehicle only and a known cytotoxic agent to differentiate between targeted effects and general toxicity.

Issue 2: Altered sensitivity of cells to other drugs when co-administered with NPC-15437.

  • Possible Cause: This is likely due to the off-target inhibition of P-glycoprotein by NPC-15437.[3] If your cells express Pgp and the co-administered drug is a Pgp substrate, NPC-15437 can increase its intracellular concentration and, therefore, its efficacy or toxicity.

  • Troubleshooting Steps:

    • Pgp Expression Analysis: Determine the Pgp expression level in your cell model using techniques like Western blot or flow cytometry.

    • Pgp Substrate Check: Verify if the co-administered drug is a known substrate of Pgp.

    • Pgp Inhibition Control: Use a well-characterized Pgp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) as a positive control to confirm that the observed effect is due to Pgp modulation.

Issue 3: Lack of expected phenotype despite using a concentration reported to inhibit PKC.

  • Possible Cause: The cellular context, including the specific PKC isoforms present and their downstream signaling pathways, can influence the response to NPC-15437. Additionally, the effective concentration can vary between different cell types.

  • Troubleshooting Steps:

    • Target Engagement Assay: If possible, directly measure the inhibition of PKC activity in your experimental system. This can be done by assessing the phosphorylation of a known PKC substrate.

    • PKC Isoform Profiling: Identify the specific PKC isoforms expressed in your cells, as NPC-15437's potency may vary between them.

    • Concentration Optimization: Perform a concentration-response experiment to determine the optimal concentration for achieving the desired biological effect in your specific model.

Data Summary

Table 1: In Vitro Potency of NPC-15437

TargetAssayIC50 / KiReference
Protein Kinase C (PKC)Enzyme ActivityIC50: 19 ± 2 µM[1]
Protein Kinase C (PKC)[3H]PDBu BindingIC50: 23 ± 4 µM[1]
PKC-alphaPMA ActivationKi: 5 ± 3 µM[1]
PKC-alphaPhosphatidylserine ActivationKi: 12 ± 4 µM[1]

Table 2: Off-Target Interaction of NPC-15437

Off-TargetEffectExperimental EvidenceReference
P-glycoprotein (Pgp)InhibitionInhibition of [3H]-azidopine binding[3]

Experimental Protocols

Protocol 1: Assessing Off-Target P-glycoprotein Inhibition using a Fluorescent Substrate Accumulation Assay

This protocol provides a method to determine if NPC-15437 inhibits Pgp function in your cell line.

  • Cell Seeding: Seed Pgp-expressing cells (e.g., MCF-7/ADR) and a parental, low-Pgp expressing control cell line (e.g., MCF-7) in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound and a known Pgp inhibitor (positive control, e.g., 10 µM Verapamil) for 1 hour.

  • Substrate Addition: Add a fluorescent Pgp substrate (e.g., Rhodamine 123 or Calcein-AM) to all wells and incubate for an additional 1-2 hours.

  • Washing: Gently wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in intracellular fluorescence in the presence of NPC-15437 indicates inhibition of Pgp-mediated efflux.

Visualizations

NPC15437_Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effect NPC15437 NPC-15437 PKC Protein Kinase C (PKC) NPC15437->PKC Inhibition Downstream_PKC Downstream PKC Substrates PKC->Downstream_PKC Cellular_Response_PKC Cellular Response (e.g., Proliferation, Differentiation) Downstream_PKC->Cellular_Response_PKC NPC15437_off NPC-15437 Pgp P-glycoprotein (Pgp) NPC15437_off->Pgp Inhibition Chemo_Drug Chemotherapeutic (Pgp Substrate) Pgp->Chemo_Drug Efflux Intracellular_Drug Increased Intracellular Drug Concentration Pgp->Intracellular_Drug

Caption: On-target and off-target effects of NPC-15437.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with NPC-15437 Issue_Cytotoxicity Issue: Unexpected Cytotoxicity? Start->Issue_Cytotoxicity Issue_Drug_Sensitivity Issue: Altered Sensitivity to Other Drugs? Issue_Cytotoxicity->Issue_Drug_Sensitivity No Troubleshoot_Cytotoxicity Perform Dose-Response and Use Minimal Effective Dose Issue_Cytotoxicity->Troubleshoot_Cytotoxicity Yes Troubleshoot_Sensitivity Assess Pgp Expression and Use Pgp Controls Issue_Drug_Sensitivity->Troubleshoot_Sensitivity Yes Resolution Refined Experimental Design Troubleshoot_Cytotoxicity->Resolution Troubleshoot_Sensitivity->Resolution

Caption: Troubleshooting workflow for NPC-15437 experiments.

References

Technical Support Center: Troubleshooting NPC-15437 Dihydrochloride Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NPC-15437 dihydrochloride (B599025). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments using this selective protein kinase C (PKC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is NPC-15437 dihydrochloride and how does it work?

A1: this compound is a selective, competitive, and reversible inhibitor of protein kinase C (PKC). It interacts with the regulatory C1 domain of PKC, competing with phorbol (B1677699) esters and phosphatidylserine.[1] This inhibition prevents PKC from phosphorylating its downstream substrate proteins, thereby blocking its signaling cascade.

Q2: What is the expected outcome on a Western blot when treating cells with NPC-15437?

A2: Treatment with NPC-15437 is expected to decrease the phosphorylation of PKC substrates. When probing with a phospho-specific antibody for a known PKC substrate, you should observe a dose-dependent decrease in the band intensity in NPC-15437-treated samples compared to the vehicle control. The total protein levels of the substrate and PKC itself should remain unchanged with short-term treatment.

Q3: What is a good starting concentration and treatment time for NPC-15437 in cell culture?

A3: The reported IC₅₀ for NPC-15437 is approximately 19 µM in enzymatic assays.[1] However, the effective concentration in cell-based assays can vary depending on the cell type, treatment duration, and experimental conditions. A good starting point is to perform a dose-response experiment ranging from 1 µM to 50 µM. Treatment times can range from 1 to 24 hours. It is recommended to optimize these conditions for your specific cell line and target of interest.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and water. For Western blot experiments, it is common to prepare a high-concentration stock solution in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced effects. It is recommended to prepare fresh solutions for use. If storage is necessary, solutions can be stored at -20°C for up to one month.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter with your Western blot results when using NPC-15437.

Problem 1: No change in the phosphorylation of my target protein after NPC-15437 treatment.
Possible Cause Suggested Solution
Suboptimal Inhibitor Concentration or Treatment Time Perform a dose-response (e.g., 1, 5, 10, 25, 50 µM) and a time-course (e.g., 1, 4, 8, 24 hours) experiment to determine the optimal conditions for your cell line and target.
Low PKC Activity in Your Cells Ensure your experimental model has detectable basal PKC activity or stimulate the pathway with an agonist like Phorbol 12-myristate 13-acetate (PMA) before inhibitor treatment. This will create a larger window to observe the inhibitory effect.
Target Protein is Not a Direct PKC Substrate Confirm from the literature that your protein of interest is a validated downstream target of PKC. Consider using a pan-phospho-PKC substrate antibody to assess the overall inhibition of PKC activity.
Inhibitor Inactivity Ensure the inhibitor was stored correctly and prepare a fresh stock solution.
Problem 2: Weak or no signal for the phosphorylated target protein across all lanes (including control).
Possible Cause Suggested Solution
Low Abundance of Phosphorylated Protein Increase the amount of protein loaded onto the gel (e.g., 30-50 µg per lane). Consider immunoprecipitation to enrich for your target protein before Western blotting.
Phosphatase Activity During Sample Preparation Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation status of your proteins.[2]
Poor Antibody Quality Use a phospho-specific antibody that has been validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and positive control suggestions.
Suboptimal Western Blot Protocol Review and optimize your Western blot protocol, including transfer efficiency, blocking conditions, and antibody incubation times.
Problem 3: Non-specific bands or unexpected changes in protein levels.
Possible Cause Suggested Solution
Antibody Cross-Reactivity Run a control lane with only the secondary antibody to check for non-specific binding. Optimize the primary and secondary antibody concentrations.
Off-Target Effects of NPC-15437 While NPC-15437 is selective for PKC over PKA and CaM kinase, high concentrations may have off-target effects.[1] Use the lowest effective concentration of the inhibitor. To confirm on-target effects, consider using a structurally different PKC inhibitor or siRNA-mediated knockdown of PKC.
Compound Cytotoxicity High concentrations or prolonged treatment with any small molecule inhibitor can lead to cytotoxicity, which may manifest as changes in housekeeping protein levels or the appearance of protein degradation products. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the concentrations used are not toxic.

Data Presentation

Summarize your quantitative data from densitometry analysis in a clear, structured table. Normalize the phosphorylated protein signal to the total protein signal, and then to the vehicle control.

TreatmentConcentration (µM)Phospho-[Target] / Total-[Target] (Normalized to Vehicle)Standard Deviation
Vehicle (DMSO)01.00± 0.12
NPC-1543710.85± 0.10
NPC-15437100.45± 0.08
NPC-15437250.20± 0.05

Experimental Protocols

General Western Blot Protocol for Assessing NPC-15437 Activity
  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of treatment.

    • (Optional) To induce PKC activity, you may serum-starve cells overnight and then stimulate with an appropriate agonist (e.g., 100 nM PMA for 15-30 minutes).

    • Pre-treat cells with varying concentrations of NPC-15437 or a vehicle control (DMSO) for the desired duration.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5-10 minutes at 95°C.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing (Optional but Recommended):

    • To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

Mandatory Visualizations

Signaling Pathway of NPC-15437 Action

NPC_15437_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC PKC PKC Substrate Substrate PKC->Substrate pSubstrate Substrate-P PKC->pSubstrate PIP2 PIP2 DAG DAG PLC->DAG hydrolyzes PIP2 DAG->PKC activates Cellular_Response Downstream Cellular Response pSubstrate->Cellular_Response NPC15437 NPC-15437 NPC15437->PKC inhibits Ligand Ligand Ligand->Receptor

Caption: Mechanism of action of NPC-15437 in the Protein Kinase C signaling pathway.

Troubleshooting Workflow for Western Blot

WB_Troubleshooting cluster_solutions1 Solutions for 'No Change' cluster_solutions2 Solutions for 'Weak Signal' cluster_solutions3 Solutions for 'Non-specific Bands' Start Start Western Blot Problem Problem with Results? Start->Problem NoChange No change in phosphorylation Problem->NoChange Yes WeakSignal Weak/No Signal Problem->WeakSignal Yes NonspecificBands Non-specific Bands Problem->NonspecificBands Yes End Successful Blot Problem->End No Sol1_1 Optimize inhibitor concentration/time NoChange->Sol1_1 Sol1_2 Stimulate PKC pathway (e.g., with PMA) NoChange->Sol1_2 Sol1_3 Verify target is a PKC substrate NoChange->Sol1_3 Sol2_1 Increase protein load WeakSignal->Sol2_1 Sol2_2 Add phosphatase inhibitors to lysis buffer WeakSignal->Sol2_2 Sol2_3 Validate antibody WeakSignal->Sol2_3 Sol3_1 Optimize antibody concentrations NonspecificBands->Sol3_1 Sol3_2 Check for off-target effects/cytotoxicity NonspecificBands->Sol3_2 Sol3_3 Run secondary antibody only control NonspecificBands->Sol3_3

Caption: A logical workflow for troubleshooting common Western blot issues.

References

controlling for NPC-15437 dihydrochloride vehicle effects (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NPC-15437 dihydrochloride (B599025), with a specific focus on controlling for the effects of its common vehicle, Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is NPC-15437 dihydrochloride and what is its mechanism of action?

This compound is a selective and reversible inhibitor of Protein Kinase C (PKC).[1][2] It functions by competitively inhibiting the binding of phorbol (B1677699) esters and phosphatidylserine (B164497) to the regulatory domain of PKC.[1][3] This compound shows selectivity for PKC over other kinases like cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent protein kinases.[1][2][3] Its inhibitory action on PKC makes it a valuable tool for studying PKC-mediated signaling pathways involved in processes like learning and memory.[1]

Q2: Why is DMSO used as a vehicle for this compound?

Dimethyl Sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including this compound.[4][5] Its miscibility with water and cell culture media makes it a convenient vehicle for preparing stock solutions for in vitro and in vivo experiments.[4] this compound is soluble in DMSO at a concentration of 10 mg/ml.[1]

Q3: What are the potential off-target effects of DMSO that I should be aware of?

DMSO is not biologically inert and can exert its own effects on experimental systems, which can confound results if not properly controlled.[6][7] These effects are concentration-dependent and can include:

  • Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to reduced viability and apoptosis.[6][8][9]

  • Alterations in Gene Expression: Even at low concentrations, DMSO can alter the expression of thousands of genes.[4]

  • Impact on Cell Growth and Differentiation: DMSO can stimulate cell growth at very low concentrations and inhibit it at higher concentrations.[4][10] It can also induce differentiation in certain cell types.[4]

  • Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and antioxidant properties.[6]

  • Neurological and Behavioral Effects: In some models, DMSO has been shown to alter neurological and behavioral outcomes.[11]

Q4: What is a vehicle control and why is it crucial when using this compound dissolved in DMSO?

A vehicle control is an essential experimental group that is treated with the same concentration of the vehicle (in this case, DMSO) as the experimental group, but without the active compound (this compound).[6][10] This control allows researchers to distinguish the specific effects of this compound from any effects caused by the DMSO itself.[6] Without a proper vehicle control, any observed biological effects could be mistakenly attributed to the drug when they are, in fact, a result of the solvent.

Troubleshooting Guide

Issue 1: I am observing similar effects in my NPC-15437-treated group and my DMSO vehicle control group.

This observation strongly suggests that the biological effects you are seeing are due to DMSO rather than NPC-15437.

  • Troubleshooting Step 1: Verify DMSO Concentration. Double-check your calculations to ensure the final concentration of DMSO in your experimental medium is within the recommended limits for your specific cell type or animal model.

  • Troubleshooting Step 2: Determine the Maximum Tolerated DMSO Concentration. If you haven't already, it is critical to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the viability or key signaling pathways of your experimental system.

  • Troubleshooting Step 3: Lower the DMSO Concentration. Adjust your experimental protocol to use a final DMSO concentration at or below the determined non-toxic level. This may require preparing a more concentrated stock of this compound.

Issue 2: I am seeing significant cell death in both my experimental and vehicle control wells.

This indicates that the concentration of DMSO is likely too high and is causing cytotoxicity.[6][9]

  • Troubleshooting Step 1: Review Recommended DMSO Concentrations. Consult the table below for generally recommended maximum DMSO concentrations for in vitro and in vivo studies.

  • Troubleshooting Step 2: Perform a Cell Viability Assay. Conduct a systematic analysis of cell viability at various DMSO concentrations to identify the cytotoxic threshold for your specific cells.

  • Troubleshooting Step 3: Re-optimize Your Protocol. Based on the viability data, lower the final DMSO concentration in your experiments. If solubility of NPC-15437 becomes an issue at lower DMSO concentrations, consider alternative solubilization strategies or a different vehicle if possible, though NPC-15437 is also soluble in water and ethanol.[1][2]

Issue 3: My results are inconsistent across experiments.

Inconsistent results can arise from several factors related to the preparation and handling of this compound and DMSO.

  • Troubleshooting Step 1: Check for Compound Precipitation. this compound solutions should be clear. If you observe any precipitate, ensure the compound is fully dissolved. Sonication may help.[12] It is recommended to prepare and use solutions on the same day if possible.[2]

  • Troubleshooting Step 2: Ensure Proper Storage. Store the solid compound and solutions as recommended. This compound solid is stable for at least 4 years when stored properly.[1] Stock solutions in DMSO can be stored at -20°C for up to one month.[2]

  • Troubleshooting Step 3: Standardize Vehicle Control Preparation. Always prepare your vehicle control by diluting a 100% DMSO stock to the exact same final concentration as in your drug-treated samples.[13]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO10 mg/ml[1]
DMF10 mg/ml[1]
Ethanol5 mg/ml[1]
PBS (pH 7.2)1 mg/ml[1]

Table 2: Recommended Maximum DMSO Concentrations in Experiments

Experimental SystemRecommended Max. Concentration (v/v)Notes
In Vitro (Sensitive Cell Lines)≤ 0.1%Some primary cells are highly sensitive.[9]
In Vitro (Most Cell Lines)≤ 0.5%Generally well-tolerated, but verification is recommended.[9]
In Vitro (Short-term assays)≤ 1%May be acceptable for some robust cell lines in short-term experiments.[9][14]
In Vivo (Injections)< 1%Higher concentrations can cause local irritation and toxicity.[7]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Cell Culture

This protocol is essential to establish the highest concentration of DMSO that does not independently affect the viability of your specific cell line.

  • Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiments and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include a "medium only" control (0% DMSO).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the same duration as your planned NPC-15437 experiment.

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, XTT, or Trypan Blue exclusion) to quantify the percentage of viable cells at each DMSO concentration.

  • Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in cell viability compared to the "medium only" control is your maximum tolerated concentration.

Protocol 2: General Experimental Workflow with Appropriate Controls

  • Stock Solution Preparation:

    • NPC-15437 Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Vehicle Stock: Use 100% DMSO as your vehicle stock.

  • Working Solution Preparation:

    • NPC-15437 Group: Dilute the NPC-15437 stock solution in your experimental medium to the final desired treatment concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.

    • Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the NPC-15437 group.[13]

    • Untreated Control Group: This group receives only the experimental medium without any DMSO or NPC-15437. This helps to assess the baseline health and behavior of the cells.

  • Treatment and Incubation: Treat your cells with the prepared solutions and incubate for the desired experimental duration.

  • Downstream Analysis: Perform your intended assays (e.g., Western blot, qPCR, functional assays). When analyzing the data, the effect of NPC-15437 should be determined by comparing the results of the "NPC-15437 Group" to the "Vehicle Control Group".

Visualizations

G cluster_0 Experimental Setup cluster_1 Analysis Logic untreated Untreated Control (Cells + Medium) effect_dmso Effect of DMSO untreated->effect_dmso Compare vehicle Vehicle Control (Cells + Medium + DMSO) vehicle->effect_dmso effect_drug Effect of NPC-15437 vehicle->effect_drug Compare drug NPC-15437 Group (Cells + Medium + DMSO + NPC-15437) drug->effect_drug

Caption: Logical workflow for dissecting vehicle vs. compound effects.

G start Start Experiment plate_cells Plate Cells start->plate_cells prepare_solutions Prepare NPC-15437 and Vehicle Solutions plate_cells->prepare_solutions treat_cells Treat Cells prepare_solutions->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay analyze Analyze Data (Drug vs. Vehicle) assay->analyze end End analyze->end G PKC Protein Kinase C (PKC) Downstream Downstream Signaling PKC->Downstream Activates PhorbolEster Phorbol Ester (Activator) PhorbolEster->PKC:f0 Binds to Regulatory Domain PS Phosphatidylserine (Activator) PS->PKC:f0 Binds to Regulatory Domain NPC15437 NPC-15437 NPC15437->PKC:f0 Competitively Inhibits

References

NPC-15437 dihydrochloride inconsistent results in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with NPC-15437 dihydrochloride (B599025) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is NPC-15437 dihydrochloride and what is its mechanism of action?

This compound is a selective, competitive, and reversible inhibitor of protein kinase C (PKC).[1][2][3] It interacts with the regulatory domain of PKC, competitively inhibiting the binding of phorbol (B1677699) esters (Ki = 5 µM) and phosphatidylserine (B164497) (Ki = 12 µM).[4] It demonstrates selectivity for PKC over cAMP-dependent or Ca2+/calmodulin-dependent protein kinases.[3][4]

Q2: What are the key properties and solubility of this compound?

Below are the key properties and solubility data for this compound. It is important to note that solubility is significantly lower in aqueous solutions like PBS compared to organic solvents.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₅₀N₄O₂ • 2HCl[4]
Molecular Weight 511.6 g/mol [4]
IC₅₀ (PKC) 19 µM[2][3][4]
Kᵢ (phorbol ester) 5 µM[4]
Kᵢ (phosphatidylserine) 12 µM[4]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ~10 mg/mL[4]
DMF ~10 mg/mL[4]
Ethanol ~5 mg/mL[4]
PBS (pH 7.2) ~1 mg/mL[4]

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[3] It is recommended to prepare and use solutions on the same day.[3] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month.[3] Before use, ensure the solution is fully thawed and any precipitate is redissolved.[3] Studies have shown that while many compounds are stable in DMSO/water mixtures, repeated freeze-thaw cycles should be avoided.[5]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced artifacts. A final concentration of less than 0.5% is generally recommended, and a "vehicle control" with the same amount of DMSO should always be included in your experiments.[6]

Troubleshooting Guide for Inconsistent Results

Experiencing variability in your cell-based assays? This guide addresses common issues and provides actionable solutions.

dot

start Start: Inconsistent Results Observed q_variability Is there high variability between replicates? start->q_variability q_potency Is potency lower than expected (High IC50)? q_variability->q_potency No sub_precipitate Check for Compound Precipitation - Lower final concentration - Ensure complete solubilization in media q_variability->sub_precipitate Yes q_effect Is there no inhibitory effect? q_potency->q_effect No sub_degradation Assess Compound Stability - Prepare fresh stock solutions - Aliquot and store properly q_potency->sub_degradation Yes sub_concentration Verify Concentration Range - Expand dose-response curve - Confirm stock concentration q_effect->sub_concentration Yes end Solution Implemented q_effect->end No, consult further sub_pipetting Review Pipetting Technique - Calibrate pipettes - Ensure proper mixing sub_precipitate->sub_pipetting sub_pipetting->end sub_atp Optimize Assay Conditions - Titrate ATP concentration - Review cell density sub_degradation->sub_atp sub_atp->end sub_cell_line Confirm Cell Line Sensitivity - Use positive control inhibitor - Verify PKC expression/activity sub_concentration->sub_cell_line sub_cell_line->end cluster_exp Experimental Workflow seed 1. Seed Cells treat 2. Treat with NPC-15437 seed->treat lyse 3. Lyse Cells treat->lyse assay 4. Perform Kinase Assay (e.g., ELISA) lyse->assay read 5. Read Plate assay->read analyze 6. Analyze Data (IC50 Curve) read->analyze cluster_pathway Simplified PKC Signaling receptor GPCR / RTK plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca2 Ca2+ ip3->ca2 ca2->pkc substrate Downstream Substrates pkc->substrate response Cellular Response (Proliferation, etc.) substrate->response npc15437 NPC-15437 npc15437->pkc Inhibits

References

Technical Support Center: Mitigating NPC-15437 Dihydrochloride Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the long-term use of NPC-15437 dihydrochloride (B599025) in experimental settings. Our focus is on mitigating the inherent cytotoxicity of this potent Protein Kinase C (PKC) inhibitor to ensure the validity and success of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term culture treated with NPC-15437 dihydrochloride, even at concentrations that are effective for short-term assays. What is the likely cause?

A1: this compound, like many kinase inhibitors, can exhibit cumulative toxicity over extended exposure.[1] The continuous inhibition of Protein Kinase C (PKC), a crucial enzyme in various cellular processes including cell survival and proliferation, can lead to apoptosis or cell cycle arrest over time.[2] Additionally, off-target effects, where the inhibitor interacts with other kinases or proteins, can become more pronounced with prolonged exposure, contributing to cytotoxicity.[3][4] It is also possible that the compound itself degrades in the culture medium over time, potentially forming toxic byproducts.[5]

Q2: How can we determine the optimal, non-toxic concentration of this compound for our long-term experiments?

A2: The optimal concentration for long-term studies is often significantly lower than the IC50 value determined from short-term assays. To establish this, a long-term dose-response experiment is crucial. We recommend performing a colony formation assay or a multi-day cell viability assay (e.g., MTT or Real-Time Glo) with a wide range of this compound concentrations. This will allow you to identify a concentration that maintains target engagement without causing excessive cell death over the desired experimental duration.

Q3: Our cells appear to be developing resistance to this compound over time. Is this a known phenomenon and how can we address it?

A3: Acquired resistance to kinase inhibitors is a well-documented phenomenon in long-term cell culture.[6][7] This can occur through various mechanisms, including the upregulation of compensatory signaling pathways or mutations in the target protein that reduce inhibitor binding. Another potential mechanism is the increased expression of efflux pumps like P-glycoprotein (P-gp), which can actively transport the inhibitor out of the cell.[8][9] To investigate this, you can assess the expression and activity of P-gp and other ABC transporters over the course of your experiment. If resistance is confirmed, strategies such as intermittent dosing or combination therapy with a P-gp inhibitor may be considered, though the latter can also enhance toxicity.

Q4: We are concerned about the potential for P-glycoprotein (P-gp) modulation by this compound to affect our experimental outcomes. How can we assess this?

A4: NPC-15437 has been reported to modulate P-glycoprotein.[10] This can have significant implications, particularly in cancer cell lines with varying levels of P-gp expression. To assess this, you can perform a functional P-gp assay, such as a rhodamine 123 efflux assay, in the presence and absence of NPC-15437. Additionally, monitoring the expression levels of P-gp (gene: ABCB1) via qPCR or Western blot during long-term treatment can provide valuable insights into any adaptive changes in your cell model.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Long-Term Cultures
Possible Cause Suggested Solution
Concentration too high for prolonged exposure Perform a long-term dose-response study (7-14 days) using a colony formation assay or a viability assay with intermittent readings to determine the maximal non-toxic concentration.
Cumulative off-target effects If possible, use a structurally different PKC inhibitor with a similar target profile as a control to see if the toxicity is specific to the chemical scaffold of NPC-15437.[11] Consider using a lower, more frequent dosing schedule rather than a single high dose.
Compound degradation in media Prepare fresh dilutions of this compound from a frozen stock for each media change. Avoid repeated freeze-thaw cycles.[5]
Solvent toxicity (e.g., DMSO) Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your specific cell line (typically <0.1% for DMSO). Always include a vehicle-only control.
Issue 2: Inconsistent or Non-Reproducible Results in Long-Term Assays
Possible Cause Suggested Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Visually inspect plates after seeding to confirm even distribution.[5]
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Development of acquired resistance Monitor key resistance markers (e.g., P-gp expression) over time. Consider establishing a baseline of sensitivity with a fresh batch of cells for comparison.[8]
Variability in compound activity Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound from light and store as recommended by the manufacturer.

Quantitative Data Summary

The following table provides a representative summary of cytotoxicity data for this compound. Note: These values are illustrative and should be experimentally determined for your specific cell line and culture conditions.

Cell Line Assay Type Time Point IC50 / LD50 (µM)
MCF-7 MTT Assay48 hours~25 µM
Colony Formation10 days~5 µM
CHR C5 MTT Assay48 hours~30 µM
Colony Formation10 days~7.5 µM

Experimental Protocols

Protocol 1: Long-Term Cell Viability (MTT Assay) with Intermittent Dosing

Objective: To assess the long-term effect of this compound on cell viability with periodic compound replenishment.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental period (e.g., 10-14 days).

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound or vehicle control.

  • Intermittent Dosing and Media Change: Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound.

  • MTT Assay: At designated time points (e.g., day 3, 7, 10, 14), add MTT reagent to a subset of wells and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each time point and concentration.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Assessment

Objective: To determine if the observed cytotoxicity from long-term this compound treatment is due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in a 96-well, clear-bottom plate and treat with this compound at the desired concentrations for the intended long-term duration, including intermittent dosing as required.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence in treated wells compared to the vehicle control indicates the activation of caspase-3 and -7, and thus apoptosis.

Visualizations

GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKCα DAG->PKC_inactive Binds to C1 Domain PKC_active Active PKCα PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate NPC15437 NPC-15437 NPC15437->PKC_inactive Inhibits C1 Domain Binding cluster_workflow Experimental Workflow for Mitigating Toxicity A 1. Initial Short-Term IC50 Determination (e.g., 48h MTT) B 2. Long-Term Dose-Response (e.g., 10-14 day Colony Formation Assay) A->B C 3. Select Max Non-Toxic Concentration for Long-Term Studies B->C D 4. Monitor for Acquired Resistance (e.g., P-gp expression) C->D E 5. Assess Mechanism of Toxicity (e.g., Caspase Assay for Apoptosis) C->E F 6. Refine Protocol: - Intermittent Dosing - Lower Concentration D->F E->F

References

Validation & Comparative

A Comparative Guide to In Vivo PKC Inhibition: NPC-15437 Dihydrochloride vs. Chelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly cited Protein Kinase C (PKC) inhibitors, NPC-15437 dihydrochloride (B599025) and chelerythrine (B190780), for in vivo applications. The following sections present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.

At a Glance: Key Performance Indicators

FeatureNPC-15437 DihydrochlorideChelerythrine
Primary Target Protein Kinase C (PKC)Protein Kinase C (PKC)
Mechanism of Action Competitive inhibitor at the regulatory domain (with respect to phorbol (B1677699) esters and phosphatidylserine)[1]Primarily described as a competitive inhibitor at the catalytic domain (with respect to the phosphate (B84403) acceptor)[2], but with conflicting reports.
Reported In Vivo Efficacy Inhibition of phorbol ester-induced ear edema in mice.[1]Anti-tumor activity and tumor growth delay in xenograft mouse models.[3][4]
Selectivity Selective for PKC over PKA and MLCK.[1]Initially reported as selective for PKC[2], but subsequent studies have revealed significant off-target effects and potential for PKC-independent actions.[5]
Known Off-Target Effects Not extensively documented in publicly available literature.Can interact with the glucocorticoid receptor, inhibit sarco/endoplasmic reticulum Ca2+-ATPase, and may not inhibit or even stimulate PKC in some contexts.[5][6]
Toxicity Profile Limited public data on in vivo toxicity.Dose-dependent toxicity observed, including potential hepatotoxicity at higher doses.[6] However, some studies report minimal toxicity at effective anti-tumor doses.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and chelerythrine.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssayIC50 / KiSource
This compound Protein Kinase C (PKC)PKC activity assay19 ± 2 µM[1]
Phorbol 12,13-dibutyrate (PDBu) binding[3H]PDBu binding assay23 ± 4 µM[1]
PKC-alphaKinetic analysis (vs. PMA)Ki = 5 ± 3 µM[1]
PKC-alphaKinetic analysis (vs. PS)Ki = 12 ± 4 µM[1]
Chelerythrine Protein Kinase C (rat brain)PKC activity assay0.66 µM[2]
Protein Kinase C (catalytic domain)Kinetic analysis (vs. histone IIIS)Ki = 0.7 µM[2]
Various Cancer Cell Lines (e.g., TNBC, HeLa, NSCLC)Cell growth/viability assays2.6 - 7.8 µM[7]
Table 2: In Vivo Efficacy and Dosing
CompoundAnimal ModelApplicationDoseEfficacySource
This compound MousePhorbol ester-induced ear edemaIC50 = 175 µ g/ear Inhibition of edema[1]
Chelerythrine Nude mice with SQ-20B xenograftsAnti-tumorNot specifiedSignificant tumor growth delay[3]
Nude mice with SW-839 xenograftsAnti-tumor5 mg/kg/dayReduced tumor growth[4]
RatsCerebral vasospasm preventionNot specifiedEffective prevention[6]

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway

Protein Kinase C is a crucial node in various signaling cascades. Its activation is typically initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). The subsequent increase in intracellular calcium levels and the presence of DAG recruit and activate PKC, which in turn phosphorylates a multitude of downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Recruits & Activates Downstream Downstream Targets PKC_mem->Downstream Phosphorylates Ca Ca²⁺ IP3->Ca Releases from ER Ca->PKC_mem Recruits & Activates PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Response

Caption: Generalized PKC signaling pathway.

Experimental Workflow: In Vivo PKC Inhibition Study

A typical in vivo study to assess the efficacy of a PKC inhibitor involves several key steps, from animal model selection to tissue analysis. The following diagram illustrates a representative workflow.

In_Vivo_PKC_Inhibition_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis AnimalModel 1. Select Animal Model (e.g., Xenograft mouse) Grouping 2. Randomize into Groups (Vehicle, Inhibitor) AnimalModel->Grouping Dosing 3. Administer Inhibitor (e.g., i.p., oral gavage) Grouping->Dosing Monitoring 4. Monitor Tumor Growth & Animal Health Dosing->Monitoring Tissue 5. Harvest Tissues Monitoring->Tissue PKC_Assay 6. Perform PKC Activity Assay (e.g., ELISA, Western Blot) Tissue->PKC_Assay Data 7. Analyze Data & Evaluate Efficacy PKC_Assay->Data

Caption: Workflow for in vivo PKC inhibitor testing.

Detailed Experimental Protocols

General Protocol for In Vivo Administration of Chelerythrine (adapted from anti-tumor studies)

This protocol is a generalized representation and should be adapted based on the specific experimental design and institutional guidelines.

  • Animal Model: Nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human tumor cells (e.g., SW-839 renal cancer cells) in 100 µL of serum-free medium into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

  • Inhibitor Preparation: Dissolve chelerythrine chloride in a suitable vehicle (e.g., phosphate-buffered saline, PBS).

  • Administration: Administer chelerythrine (e.g., 5 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health throughout the study.

General Protocol for In Vivo PKC Activity Assay (from tissue lysates)

This protocol outlines a common method for measuring PKC activity from tissue samples.

  • Tissue Homogenization: Homogenize harvested tissue samples in a cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate the cytosolic and membrane fractions.

  • Protein Quantification: Determine the protein concentration of the cytosolic and/or membrane fractions using a standard protein assay (e.g., BCA assay).

  • Kinase Reaction:

    • In a microtiter plate, add a specific PKC substrate peptide.

    • Add the tissue lysate (containing PKC) to the wells.

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for ELISA-based kits).

    • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection (ELISA-based example):

    • Stop the reaction and wash the wells.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance to quantify the amount of phosphorylated substrate, which is proportional to PKC activity.

  • Data Analysis: Normalize PKC activity to the total protein concentration in each sample.

Discussion and Conclusion

The choice between this compound and chelerythrine for in vivo PKC inhibition requires careful consideration of the specific research goals and the available data.

This compound appears to be a more selective inhibitor of PKC, with a clear mechanism of action at the regulatory domain.[1] However, the publicly available in vivo data for NPC-15437 is limited, primarily demonstrating its efficacy in a model of acute inflammation.[1] Further studies are needed to establish its broader in vivo efficacy and safety profile.

Chelerythrine , on the other hand, has been more extensively studied in vivo, particularly in the context of cancer, where it has shown significant anti-tumor effects.[3][4] However, a major caveat for the use of chelerythrine is the growing body of evidence questioning its specificity as a PKC inhibitor.[5] Reports of PKC-independent effects and even PKC activation under certain conditions suggest that observed in vivo outcomes may not be solely attributable to PKC inhibition.[5][7] Its dose-dependent toxicity is another important consideration.[6]

Recommendation: For studies where high selectivity for PKC is paramount, NPC-15437 may be the more appropriate choice, although its in vivo efficacy for various applications requires further validation. If the primary goal is to achieve a specific biological outcome that has been previously demonstrated with chelerythrine (e.g., tumor growth inhibition), it can be a useful tool. However, researchers using chelerythrine should be aware of its potential off-target effects and consider including appropriate controls to validate that the observed effects are indeed mediated by PKC inhibition.

Ultimately, the selection of a PKC inhibitor should be based on a thorough review of the literature relevant to the specific biological system and experimental question being addressed.

References

A Comparative Guide to the Selectivity Profiles of NPC-15437 Dihydrochloride and Go 6983

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two widely used protein kinase C (PKC) inhibitors, NPC-15437 dihydrochloride (B599025) and Go 6983. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Given the central role of PKC isoforms in various physiological and pathological processes, isoform-selective inhibitors are invaluable tools for dissecting their individual functions and for developing targeted therapeutics.

This guide focuses on two commonly used PKC inhibitors, NPC-15437 dihydrochloride and Go 6983, highlighting the key differences in their mechanisms of action and their inhibitory profiles against various PKC isoforms.

Mechanism of Action

A fundamental distinction between NPC-15437 and Go 6983 lies in their mechanism of inhibition.

  • This compound is a selective inhibitor of PKC that interacts with the regulatory domain of the enzyme.[1] Specifically, it targets the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol (B1677699) esters. By interacting with this domain, NPC-15437 prevents the conformational changes required for PKC activation.

  • Go 6983 , in contrast, is an ATP-competitive inhibitor , meaning it binds to the catalytic domain of PKC at the ATP-binding site.[2][3] This direct competition with ATP prevents the transfer of phosphate (B84403) to substrate proteins, thereby inhibiting kinase activity.

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cluster_0 PKC Activation Pathway cluster_1 Inhibitor Mechanism of Action Signal Signal PLC PLC Signal->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain Ca2+ Ca2+ IP3->Ca2+ releases Ca2+->PKC_inactive binds to C2 domain (cPKCs) PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Signaling Downstream Signaling PKC_active->Downstream Signaling phosphorylates substrates NPC-15437 NPC-15437 NPC-15437->PKC_inactive binds to C1 domain Go_6983 Go 6983 Go_6983->PKC_active competes with ATP at catalytic domain ATP ATP ATP->PKC_active binds to catalytic domain

Caption: General PKC activation pathway and points of inhibition for NPC-15437 and Go 6983.

Selectivity Profile: A Quantitative Comparison

The inhibitory potency and selectivity of NPC-15437 and Go 6983 against various kinases are summarized in the table below.

Target KinaseThis compound IC50Go 6983 IC50
PKC Isoforms
Total PKC (rat brain)19 µMNot Reported
PKCα22 µM7 nM
PKCβNot Reported7 nM
PKCγNot Reported6 nM
PKCδNot Reported10 nM
PKCηPreferential Inhibition (qualitative)Not Reported
PKCζNot Reported60 nM
PKCμ (PKD1)Not Reported20,000 nM
Other Kinases
PKANo inhibitionNot a primary target
MLCKNo inhibitionNot a primary target

Data sourced from: [2][3]

Key Observations:

  • Go 6983 is a potent, broad-spectrum inhibitor of conventional and novel PKC isoforms, with IC50 values in the low nanomolar range. It is significantly less potent against the atypical isoform PKCζ and largely inactive against PKCμ (also known as PKD1).[2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a kinase inhibitor. Below is a generalized protocol for an in vitro PKC kinase assay.

Objective: To determine the IC50 value of an inhibitor against a specific PKC isoform.

Materials:

  • Recombinant human PKC isoform of interest

  • Specific peptide substrate for the PKC isoform

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive assays

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • Inhibitor stock solution (e.g., in DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminescence/fluorescence plate reader

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cluster_workflow IC50 Determination Workflow prep Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor dilutions to assay plate prep->add_inhibitor mix Prepare kinase reaction mix (PKC enzyme, substrate, PS/DAG) add_mix Add kinase reaction mix to plate mix->add_mix initiate Initiate reaction by adding ATP add_mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop separate Separate phosphorylated substrate stop->separate quantify Quantify substrate phosphorylation separate->quantify analyze Analyze data and calculate IC50 quantify->analyze

Caption: A generalized workflow for determining the IC50 of a PKC inhibitor.

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., NPC-15437 or Go 6983) in the kinase reaction buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Kinase Reaction Setup: In the wells of an assay plate, combine the recombinant PKC enzyme, the specific peptide substrate, and the lipid activators (PS and DAG).

  • Inhibitor Addition: Add the various concentrations of the inhibitor or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

  • Incubation: Incubate the reaction plate at a controlled temperature (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is typically done by washing the phosphocellulose paper. For non-radioactive assays, detection may involve luminescence or fluorescence measurement.

  • Data Analysis: Quantify the amount of phosphorylated substrate in each reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Implications

The distinct mechanisms of action of NPC-15437 and Go 6983 have different implications for their effects on cellular signaling.

  • Go 6983 , as a broad-spectrum inhibitor of conventional and novel PKCs, will impact a wide range of signaling pathways regulated by these isoforms. For example, it has been shown to affect the MAPK signaling pathway and myogenic constriction.[4] Its lack of activity against PKCμ allows for the specific investigation of PKCμ-mediated pathways.

  • NPC-15437 , by targeting the regulatory C1 domain, may have more nuanced effects. It not only prevents activation by endogenous DAG but can also interfere with processes that involve the recruitment of PKC to specific cellular locations via its C1 domain. Its reported selectivity for PKCη suggests it could be a valuable tool for studying the specific roles of this less-characterized isoform in processes like cell differentiation and tumor progression.

Conclusion

This compound and Go 6983 are both valuable tools for studying PKC signaling, but their distinct properties make them suitable for different experimental questions.

  • Go 6983 is the inhibitor of choice for potent, broad-spectrum inhibition of most PKC isoforms, particularly when a direct blockade of the catalytic activity is desired. Its well-defined selectivity profile allows for clear interpretation of results.

  • This compound offers a different approach by targeting the regulatory domain of PKC. Its selectivity for PKC over other kinase families and its potential preference for PKCη make it a useful tool for more specific investigations into PKC activation and the function of particular isoforms.

Researchers should carefully consider the mechanism of action, potency, and selectivity profile of each inhibitor in the context of their specific research goals to ensure the generation of robust and interpretable data.

References

NPC-15437: A Selective Tool for Protein Kinase C Research, Outperforming Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of Protein Kinase C (PKC), the choice of a chemical inhibitor is critical. While staurosporine (B1682477) has long been a staple in kinase research due to its high potency, its broad-spectrum activity often complicates the specific attribution of observed effects to PKC inhibition. In contrast, NPC-15437 emerges as a superior alternative, offering a significantly more selective profile for dissecting PKC-dependent signaling pathways.

This guide provides a comprehensive comparison of NPC-15437 and staurosporine, presenting key performance data, detailed experimental protocols for their evaluation, and a visual representation of their interaction within the PKC signaling cascade.

Unveiling the Selectivity Advantage: A Quantitative Comparison

The primary advantage of NPC-15437 over staurosporine lies in its remarkable selectivity for Protein Kinase C. Staurosporine, a natural product derived from the bacterium Streptomyces staurosporeus, is a potent but notoriously non-selective kinase inhibitor, exhibiting high affinity for a vast array of kinases.[1][2] This promiscuity can lead to confounding off-target effects, making it challenging to interpret experimental results in the context of PKC-specific functions.

NPC-15437, a synthetically derived compound, demonstrates a clear preference for PKC.[3] While it inhibits PKC activity in the micromolar range, it notably does not affect the activity of other common kinases such as cAMP-dependent protein kinase (PKA) or myosin light chain kinase (MLCK).[3] This selective inhibition profile makes NPC-15437 a more precise tool for elucidating the specific contributions of PKC to cellular processes.

The following table summarizes the inhibitory potency (IC50 values) of both compounds against a panel of protein kinases, highlighting the superior selectivity of NPC-15437.

KinaseNPC-15437 IC50Staurosporine IC50
PKC 19 - 22 µM [3]~3 nM
PKANo Inhibition[3]~7 nM[4]
MLCKNo Inhibition[3]Not widely reported
p60v-src Tyrosine KinaseNot reported~6 nM
CaM Kinase IINot reported~20 nM
PKGNot reported~8.5 nM[4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources and assay conditions may vary.

Visualizing the Mechanism of Action

To understand how these inhibitors interfere with cellular signaling, it is essential to visualize their point of action within the PKC pathway. The following diagram, generated using the DOT language, illustrates a simplified PKC signaling cascade and the respective targets of NPC-15437 and staurosporine.

PKC_Signaling_Pathway PKC Signaling Pathway and Inhibitor Targets cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->PKC_inactive Cellular_Response Cellular Response Downstream->Cellular_Response Leads to NPC15437 NPC-15437 NPC15437->PKC_inactive Inhibits activation (Regulatory Domain) Staurosporine Staurosporine Staurosporine->PKC_active Inhibits activity (Catalytic Domain)

PKC signaling and inhibitor targets.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of kinase inhibitors.

Experimental_Workflow Workflow for Kinase Inhibitor Comparison cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., Radioactive or ELISA-based) Selectivity_Panel Kinase Selectivity Panel Screening Kinase_Assay->Selectivity_Panel Determine Potency & Initial Selectivity Cellular_PKC Cellular PKC Activity Assay Selectivity_Panel->Cellular_PKC Confirm Cellular Target Engagement Functional_Assay Functional Cellular Assay (e.g., IL-2 Release, Cytotoxicity) Cellular_PKC->Functional_Assay Assess Functional Consequences Animal_Model Animal Model of Disease (e.g., Phorbol (B1677699) Ester-Induced Ear Edema) Functional_Assay->Animal_Model Evaluate In Vivo Efficacy Inhibitor_A NPC-15437 Inhibitor_A->Kinase_Assay Inhibitor_B Staurosporine Inhibitor_B->Kinase_Assay

Kinase inhibitor comparison workflow.

Experimental Protocols

To facilitate the direct comparison of NPC-15437 and staurosporine in your own research, we provide detailed methodologies for key experiments.

In Vitro PKC Kinase Activity Assay (Radioactive Method)

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

  • NPC-15437 and staurosporine stock solutions (in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of NPC-15437 and staurosporine in kinase reaction buffer.

  • In a microcentrifuge tube, combine the purified PKC enzyme, the inhibitor dilution (or DMSO vehicle control), and the PKC substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the dried phosphocellulose papers using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

ELISA-Based PKC Kinase Activity Assay (Non-Radioactive)

This high-throughput compatible assay offers a safer alternative to the radioactive method.

Materials:

  • Microtiter plates pre-coated with a PKC substrate peptide

  • Purified PKC enzyme

  • ATP solution

  • NPC-15437 and staurosporine stock solutions (in DMSO)

  • Phospho-specific primary antibody that recognizes the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of NPC-15437 and staurosporine.

  • Add the purified PKC enzyme and the inhibitor dilutions to the wells of the substrate-coated microtiter plate.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Wash the wells with wash buffer to remove the reaction components.

  • Add the diluted phospho-specific primary antibody to each well and incubate at room temperature.

  • Wash the wells and add the diluted HRP-conjugated secondary antibody, followed by another incubation.

  • After a final wash, add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of PKC inhibition and determine the IC50 values as described for the radioactive assay.[6][7]

Phorbol Ester-Induced Ear Edema in Mice

This in vivo assay assesses the ability of an inhibitor to counteract a PKC-mediated inflammatory response.

Materials:

  • Mice (e.g., Swiss or BALB/c)

  • Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in a vehicle (e.g., acetone)

  • NPC-15437 and staurosporine solutions for topical application

  • Micrometer or balance for measuring ear thickness or weight

Procedure:

  • Divide the mice into treatment groups: vehicle control, PMA/TPA alone, and PMA/TPA with different doses of NPC-15437 or staurosporine.

  • Topically apply the inhibitor solution (or vehicle) to the inner and outer surfaces of the mouse's right ear.

  • After a short interval (e.g., 15-30 minutes), topically apply the PMA/TPA solution to the same ear to induce inflammation.[8]

  • At a predetermined time point after PMA/TPA application (e.g., 4-6 hours), measure the ear edema. This can be done by measuring the increase in ear thickness with a micrometer or by taking a biopsy punch of a defined area and measuring its weight.[9][10]

  • Calculate the percentage of edema inhibition for each treatment group compared to the PMA/TPA alone group.

  • Determine the dose-response relationship for each inhibitor.

Conclusion

The evidence strongly supports the use of NPC-15437 as a more selective and, therefore, more reliable tool for investigating the specific roles of Protein Kinase C in cellular signaling compared to the broadly acting inhibitor staurosporine. While staurosporine's high potency is undeniable, its lack of specificity can introduce significant ambiguity into experimental findings. For researchers aiming to delineate the precise functions of PKC, the superior selectivity of NPC-15437 makes it the preferable choice, ensuring that observed effects can be more confidently attributed to the inhibition of this key signaling enzyme.

References

A Comparative Guide to the Potency of PKC Inhibitors: NPC-15437 Dihydrochloride vs. Bisindolylmaleimide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Protein Kinase C (PKC) inhibitors: NPC-15437 dihydrochloride (B599025) and Bisindolylmaleimide I. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Given their central role in cellular function, PKC inhibitors are invaluable tools for both basic research and as potential therapeutic agents.

This guide focuses on a comparative analysis of NPC-15437 dihydrochloride and Bisindolylmaleimide I, two widely used PKC inhibitors with distinct mechanisms of action.

Mechanism of Action

This compound is a selective, competitive, and reversible inhibitor of Protein Kinase C. It uniquely interacts with the regulatory domain of the enzyme, specifically the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol (B1677699) esters. By binding to this domain, NPC-15437 prevents the conformational changes required for PKC activation.

Bisindolylmaleimide I , also known as GF109203X, is a potent and cell-permeable inhibitor of PKC. Unlike NPC-15437, it acts as an ATP-competitive inhibitor, binding to the catalytic domain of the enzyme and preventing the transfer of phosphate (B84403) from ATP to its substrates. This mechanism of action is common to many kinase inhibitors.

Data Presentation: A Comparative Overview of Potency

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Bisindolylmaleimide I against PKC. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these values are compiled from various sources and should be interpreted with this in mind.

InhibitorTargetIC50Notes
This compound Protein Kinase C (rat brain)19 µM[1][2]Interacts at the regulatory domain[3].
PKCα22 µM[4]
PKC-HH30 µM[4]
PKC-CB130 µM[4]
Bisindolylmaleimide I PKCα20 nM[5][6][7]ATP-competitive inhibitor[5].
PKCβI17 nM[5][6][7]
PKCβII16 nM[5][6][7]
PKCγ20 nM[5][6][7]
PKC (general)~10 nM

Key Observation: Based on the available data, Bisindolylmaleimide I exhibits significantly higher potency, with IC50 values in the nanomolar range, compared to this compound, which has IC50 values in the micromolar range. This substantial difference in potency is a critical factor for consideration in experimental design.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the information discussed, the following diagrams have been generated using the Graphviz DOT language.

PKC Signaling Pathway and Inhibition GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates Response Cellular Response Substrate->Response NPC15437 NPC-15437 NPC15437->PKC inhibits at regulatory domain BisindolylmaleimideI Bisindolylmaleimide I BisindolylmaleimideI->PKC inhibits at ATP-binding site

Caption: PKC Signaling Pathway and Points of Inhibition.

Experimental Workflow for Comparing PKC Inhibitors start Start prep_reagents Prepare Reagents: - Purified PKC isozyme - Substrate (e.g., peptide) - ATP ([γ-³²P]ATP or unlabeled) - Inhibitors (NPC-15437, Bisindolylmaleimide I) start->prep_reagents serial_dilutions Prepare Serial Dilutions of Inhibitors prep_reagents->serial_dilutions kinase_reaction Set up Kinase Reaction: - PKC enzyme - Substrate - Activators (e.g., PS, DAG, Ca²⁺) - Inhibitor dilutions serial_dilutions->kinase_reaction initiate_reaction Initiate Reaction (Add ATP) kinase_reaction->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify Quantify Substrate Phosphorylation stop_reaction->quantify data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values quantify->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Comparing PKC Inhibitors.

Experimental Protocols

The determination of IC50 values for PKC inhibitors typically involves an in vitro kinase assay. The following is a generalized protocol based on commonly used methods.

Objective: To determine the IC50 value of this compound and Bisindolylmaleimide I against a specific PKC isoform.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα, β, γ)

  • PKC-specific substrate (e.g., a synthetic peptide or histone H1)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) for detection

  • Lipid activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • This compound and Bisindolylmaleimide I stock solutions (typically in DMSO)

  • P81 phosphocellulose paper or other separation matrix

  • Phosphoric acid wash solution

  • Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and Bisindolylmaleimide I in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Prepare a master mix containing the assay buffer, PKC enzyme, substrate peptide, and lipid activators. The lipid activators should be freshly prepared and sonicated.

  • Kinase Reaction:

    • To initiate the reaction, add the diluted inhibitors or vehicle control (DMSO) to the reaction tubes.

    • Add the master mix to each tube.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific PKC isoform being tested.

    • Incubate the reaction for a specific time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Stopping the Reaction and Quantification:

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.

    • Quantify the amount of incorporated phosphate (as a measure of substrate phosphorylation) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., a sigmoidal dose-response curve).

Conclusion

Both this compound and Bisindolylmaleimide I are valuable tools for studying PKC-mediated signaling. However, they exhibit a stark difference in potency. Bisindolylmaleimide I is a highly potent, ATP-competitive inhibitor with efficacy in the nanomolar range, making it suitable for applications requiring strong and direct inhibition of the kinase activity. In contrast, this compound is a less potent inhibitor that acts through a distinct mechanism at the regulatory domain. This difference in mechanism and potency makes each inhibitor suitable for different experimental questions. Researchers should carefully consider these factors when selecting an inhibitor to ensure the validity and accuracy of their findings. The lack of direct comparative studies highlights the need for such experiments to provide a more definitive and objective comparison of these two important research compounds.

References

Validating PKC Inhibition by NPC-15437: A Comparative Guide Using Phospho-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Protein Kinase C (PKC) inhibitor NPC-15437 with other common PKC inhibitors. It details the use of phospho-specific antibodies as a primary method for validating inhibitor efficacy and provides the necessary experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Introduction to Protein Kinase C (PKC) Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in various cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression.[1][2] Its central role in these processes makes it a significant therapeutic target, particularly in oncology.[2] PKC isoforms are broadly categorized into three groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1] Activation typically involves cofactors like calcium (Ca2+), diacylglycerol (DAG), and phospholipids, leading to a cascade of phosphorylation events.[1][3]

Validating the efficacy and specificity of PKC inhibitors is crucial. NPC-15437 is a selective inhibitor of PKC.[4][5] One of the most direct methods to assess the activity of a PKC inhibitor within a cellular context is to measure the phosphorylation state of PKC itself or its downstream substrates using highly specific tools like phospho-specific antibodies.[6]

Comparative Analysis of PKC Inhibitors

NPC-15437 demonstrates a distinct mechanism of action compared to many other PKC inhibitors. It interacts with the regulatory C1 domain of the enzyme, competitively inhibiting its activation by diacylglycerol (DAG) and phorbol (B1677699) esters.[4][7] This contrasts with ATP-competitive inhibitors that target the kinase domain. The table below compares NPC-15437 with several other well-known PKC inhibitors.

InhibitorMechanism of ActionTarget SelectivityIC50 / Ki Value
NPC-15437 C1 Domain Binder; Competitive with phorbol esters and phosphatidylserine.[4]Selective for PKC over PKA and MLCK.[4]19-23 µM (PKC activity/PDBu binding)[4][7]
Staurosporine ATP-competitive; Binds to the catalytic domain.[8][9]Broad-spectrum kinase inhibitor; Potent against most PKC isoforms.[8][10]~2.7 nM (PKC)[8]
Enzastaurin (LY317615) ATP-competitive.[8]Selective for PKCβ.[8][11]6 nM (PKCβ)[7][8]
Ruboxistaurin (LY333531) ATP-competitive.[8]Selective for PKCβ1 and PKCβ2.[8][11]4.7 nM (PKCβ1), 5.9 nM (PKCβ2)[8]
Sotrastaurin (AEB071) ATP-competitive.[11]Potently inhibits conventional and novel PKCs.[11]0.22 nM (PKCθ), 0.64 nM (PKCβ), 0.95 nM (PKCα)[7]
Gö6976 ATP-competitive.Selective for conventional PKC isoforms (α, β).[11]Nanomolar range for cPKCs.[11]
Bisindolylmaleimide I (GF109203X) ATP-competitive.[12]Potent against multiple PKC isoforms (α, βI, βII, γ).[10][13]16-20 nM range[10][13]
Calphostin C C1 Domain Binder; Photo-dependent.[7]Selective for PKC.50 nM[7]

Validating NPC-15437 Activity with Phospho-Specific Antibodies

The activation of PKC is regulated by several phosphorylation events.[1] Phospho-specific antibodies are designed to recognize and bind only to a protein that is phosphorylated at a specific amino acid residue. This allows for a precise measurement of the activation state of a particular signaling pathway. By using an antibody specific to a phosphorylated form of a PKC isoform (e.g., Phospho-PKCα Thr638), researchers can directly observe the effect of an inhibitor. A reduction in the signal from the phospho-specific antibody in inhibitor-treated cells, relative to untreated controls, provides strong evidence of target engagement and inhibition.

PKC Signaling and Inhibition Pathway

The following diagram illustrates the canonical PKC activation pathway and highlights the point of intervention for C1 domain inhibitors like NPC-15437 versus ATP-competitive inhibitors.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 2. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (Inactive) DAG->PKC_inactive 4. Recruitment & Activation PKC_active PKC (Active) PKC_inactive->PKC_active Signal Extracellular Signal Signal->GPCR 1. Activation ER Endoplasmic Reticulum IP3->ER 3. Binding Ca2 Ca2+ ER->Ca2 Release Ca2->PKC_inactive Substrate Substrate PKC_active->Substrate 5. Phosphorylation ADP ADP PKC_active->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response NPC15437 NPC-15437 NPC15437->PKC_inactive Inhibits DAG binding ATP_inhibitor ATP-Competitive Inhibitor ATP_inhibitor->PKC_active Blocks ATP binding site ATP ATP ATP->PKC_active

Caption: PKC signaling pathway and points of inhibition.

Experimental Workflow: Validation via Western Blot

The following diagram outlines a typical workflow for validating PKC inhibition using phospho-specific antibodies.

WB_Workflow arrow A 1. Cell Culture (e.g., HeLa, NIH/3T3) B 2. Treatment - PKC Activator (e.g., PMA) - Inhibitor (e.g., NPC-15437) A->B C 3. Cell Lysis (with Protease & Phosphatase Inhibitor Cocktails) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Transfer (to PVDF or Nitrocellulose) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation - Anti-Phospho-PKC (e.g., pPKCα Thr638) - Anti-Total-PKC (Loading Control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence, ECL) I->J K 11. Data Analysis (Normalize Phospho-PKC signal to Total-PKC signal) J->K

Caption: Workflow for validating PKC inhibition via Western Blot.

Experimental Protocol

Western Blot for Detecting PKC Phosphorylation

This protocol is adapted for the analysis of protein phosphorylation status.[14]

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, NIH/3T3) and grow to 70-80% confluency. b. Serum-starve cells for 4-6 hours if necessary to reduce basal kinase activity. c. Pre-treat cells with desired concentrations of NPC-15437 or another inhibitor for 1-2 hours. d. Stimulate cells with a PKC activator (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA) for 15-30 minutes. Include appropriate vehicle controls.

2. Sample Preparation (Lysis): a. Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[14] c. Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Transfer: a. Add 2x Laemmli sample buffer to 20-30 µg of protein lysate from each sample. b. Denature the samples by heating at 95°C for 5 minutes. c. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Using BSA instead of milk is recommended to avoid background from phosphoproteins like casein present in milk.[14] b. Incubate the membrane with the primary phospho-specific antibody (e.g., rabbit anti-phospho-PKCα Thr638) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager. c. To normalize the data, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the PKC isoform.[14] d. Quantify the band intensities using densitometry software. The level of inhibition is determined by comparing the normalized phospho-PKC signal in inhibitor-treated samples to the stimulated control.

Expected Data Outcome

The following table summarizes the expected quantitative results from a Western blot experiment designed to validate the inhibitory activity of NPC-15437.

Treatment ConditionPhospho-PKCα (Thr638) Signal (Arbitrary Units)Total PKCα Signal (Arbitrary Units)Normalized Phospho-PKCα Signal (Phospho/Total)
Untreated Control15010,0000.015
PMA (100 nM)1,20010,2000.118
PMA + NPC-15437 (10 µM)6509,9000.066
PMA + NPC-15437 (25 µM)31010,1000.031

These results would demonstrate that NPC-15437 inhibits PMA-induced phosphorylation of PKCα in a dose-dependent manner, validating its efficacy as a PKC inhibitor in a cellular context.

References

A Head-to-Head Battle for PKC: A Comparative Guide to NPC-15437 Dihydrochloride and Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise modulation of Protein Kinase C (PKC) is paramount for unraveling cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two pivotal research tools that target PKC: the inhibitor NPC-15437 dihydrochloride (B599025) and the activator class of phorbol (B1677699) esters. While both compounds interact with the same regulatory domain on PKC, their downstream effects are diametrically opposed, making their comparative analysis essential for experimental design and data interpretation.

This document delves into their mechanisms of action, presents key performance data in a comparative format, and provides detailed experimental protocols for their characterization.

At the Crossroads of PKC Regulation: An Overview

Protein Kinase C represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The C1 domain within the regulatory region of conventional and novel PKC isozymes serves as a critical binding site for the endogenous second messenger diacylglycerol (DAG). Both phorbol esters and NPC-15437 dihydrochloride exert their influence by targeting this very domain.

Phorbol Esters: Potent PKC Activators Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are naturally derived diterpenoids that act as potent activators of PKC.[1] They function as structural mimics of DAG, binding to the C1 domain and inducing a conformational change that alleviates autoinhibition and initiates the kinase's catalytic activity.[2] This potent and sustained activation has made phorbol esters invaluable tools for studying PKC-mediated signaling; however, their tumor-promoting properties necessitate careful handling and interpretation of results.

This compound: A Competitive Antagonist In stark contrast, this compound is a synthetic molecule that acts as a selective, competitive, and reversible inhibitor of PKC.[3][4] It binds to the regulatory domain of PKC, specifically interacting with residues in the C1 domain, thereby preventing the binding of DAG and phorbol esters and keeping the enzyme in its inactive state.[3] Its selectivity for PKC over other kinases like PKA and CaM kinase makes it a more targeted tool for dissecting PKC-specific pathways.[3]

Quantitative Comparison: NPC-15437 vs. Phorbol Esters

The following tables summarize the key quantitative parameters for this compound and a representative phorbol ester, phorbol 12,13-dibutyrate (PDBu), to facilitate a direct comparison of their biochemical and biological activities.

Table 1: Biochemical and In Vitro Performance

ParameterThis compoundPhorbol 12,13-dibutyrate (PDBu)Reference
Mechanism of Action PKC InhibitorPKC Activator[2][3]
Binding Site C1 Regulatory DomainC1 Regulatory Domain[2][3]
IC50 (PKC activity) 19 ± 2 µMN/A (Activator)[3]
IC50 ([3H]PDBu binding) 23 ± 4 µMN/A (Ligand)[3]
Ki (vs. PMA) 5 ± 3 µM (competitive)N/A[3]
Ki (vs. Phosphatidylserine) 12 ± 4 µM (competitive)N/A[3]
Kd ([3H]PDBu binding) N/A1.6 to 18 nM (for various PKC isotypes)[5]

Table 2: In Vivo Antagonistic Effects - Phorbol Ester-Induced Mouse Ear Edema

CompoundEffectIC50Reference
Phorbol Ester (inducer)Induces inflammation and edemaN/A[3]
This compoundInhibits phorbol ester-induced edema175 µ g/ear [3]

Signaling Pathways and Experimental Workflow

To visually represent the opposing actions of NPC-15437 and phorbol esters on the PKC signaling pathway, the following diagrams are provided.

Opposing Actions on the PKC Signaling Pathway cluster_0 Phorbol Ester (Activator) cluster_1 NPC-15437 (Inhibitor) PhorbolEster Phorbol Ester PKC Protein Kinase C (Inactive) PhorbolEster->PKC Binds to C1 Domain NPC15437 NPC-15437 NPC15437->PKC Competitively Binds to C1 Domain PKC_active Protein Kinase C (Active) PKC->PKC_active Activation Downstream Downstream Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) PKC->Downstream Inhibition of Downstream Signaling PKC_active->Downstream Phosphorylation of Substrates

A diagram illustrating the antagonistic actions of phorbol esters and NPC-15437 on PKC.

Experimental Workflow for Comparative Analysis cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Model PKC_Assay PKC Activity Assay Treatment_PE Treat with Phorbol Ester PKC_Assay->Treatment_PE Treatment_NPC Treat with NPC-15437 PKC_Assay->Treatment_NPC Treatment_Combo Co-treat with Phorbol Ester and NPC-15437 PKC_Assay->Treatment_Combo Binding_Assay [3H]PDBu Binding Assay Binding_Assay->Treatment_PE Binding_Assay->Treatment_NPC Binding_Assay->Treatment_Combo Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Proliferation->Treatment_PE Cell_Proliferation->Treatment_NPC Cell_Proliferation->Treatment_Combo Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity, Annexin V) Apoptosis_Assay->Treatment_PE Apoptosis_Assay->Treatment_NPC Apoptosis_Assay->Treatment_Combo Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Gene_Expression->Treatment_PE Gene_Expression->Treatment_NPC Gene_Expression->Treatment_Combo Ear_Edema Mouse Ear Edema Model Ear_Edema->Treatment_PE Ear_Edema->Treatment_NPC Ear_Edema->Treatment_Combo

A flowchart of experimental approaches for comparing NPC-15437 and phorbol esters.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the findings presented, the following are detailed methodologies for key experiments.

Protein Kinase C (PKC) Activity Assay (Non-Radioactive, ELISA-based)

This protocol outlines a common method for measuring PKC activity.

Materials:

  • PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide, e.g., KRTLRR)

  • Kinase Assay Dilution Buffer

  • ATP Solution

  • Wash Buffer (e.g., TBS-T)

  • Phosphospecific Primary Antibody (against the phosphorylated substrate)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Purified PKC enzyme or cell lysates

  • This compound and phorbol esters

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as required. Dilute concentrated wash buffer to 1X with deionized water.

  • Plate Preparation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature to equilibrate.

  • Sample Addition: Aspirate the buffer. Add experimental samples (e.g., cell lysates), positive controls (active PKC), and negative controls (no enzyme) to the wells. Add varying concentrations of NPC-15437, phorbol esters, or a combination to the appropriate wells.

  • Kinase Reaction: Initiate the reaction by adding a solution containing ATP to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with 1X Wash Buffer.

  • Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells three times with 1X Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with 1X Wash Buffer.

  • Color Development: Add TMB Substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping Color Development: Add Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) Binding Assay

This protocol describes a method to assess the binding of phorbol esters to PKC and the competitive inhibition by compounds like NPC-15437.[6][7]

Materials:

  • [³H]PDBu (radiolabeled phorbol ester)

  • Purified PKC or cell membrane preparations

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂, phosphatidylserine, and bovine serum albumin)

  • Unlabeled PDBu (for determining non-specific binding)

  • This compound

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the binding buffer, purified PKC or membrane preparation, and either [³H]PDBu alone, [³H]PDBu with an excess of unlabeled PDBu (to determine non-specific binding), or [³H]PDBu with varying concentrations of NPC-15437.

  • Incubation: Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the pre-treated glass fiber filters under vacuum. This separates the bound [³H]PDBu-PKC complex from the unbound ligand.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competitive inhibition studies, plot the percentage of specific binding against the concentration of NPC-15437 to determine the IC50.

Phorbol Ester-Induced Mouse Ear Edema Assay

This in vivo protocol is used to evaluate the pro-inflammatory effects of phorbol esters and the anti-inflammatory potential of inhibitors like NPC-15437.[3]

Materials:

  • Mice (e.g., Swiss or BALB/c)

  • Phorbol 12-myristate 13-acetate (PMA) dissolved in a suitable vehicle (e.g., acetone)

  • This compound dissolved in a suitable vehicle

  • Micrometer for measuring ear thickness

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer.

  • Treatment Application:

    • Control Group: Apply the vehicle to the inner and outer surfaces of one ear.

    • PMA Group: Apply a solution of PMA (e.g., 2.5 µg in 20 µL of acetone) to one ear.

    • NPC-15437 Group: Apply a solution of NPC-15437 to one ear.

    • Combination Group: Apply NPC-15437 either before or concurrently with the PMA application to the same ear.

  • Edema Measurement: At various time points after application (e.g., 4, 6, 24 hours), measure the thickness of the treated and untreated ears.

  • Data Analysis: The degree of edema is calculated as the difference in ear thickness between the treated and untreated ear or the increase in thickness of the treated ear compared to its baseline measurement. The inhibitory effect of NPC-15437 is expressed as the percentage reduction in edema compared to the PMA-only treated group.

Conclusion

This compound and phorbol esters represent two sides of the same coin in the study of Protein Kinase C. While phorbol esters are powerful tools for inducing PKC activation and elucidating its downstream consequences, their lack of specificity and tumor-promoting nature are significant drawbacks. NPC-15437, as a selective and competitive inhibitor, offers a more controlled approach to dissecting PKC's role in cellular signaling. Its ability to directly antagonize the effects of phorbol esters, as demonstrated in both biochemical and in vivo models, underscores its utility as a valuable research tool. By understanding the distinct and opposing actions of these compounds, researchers can more effectively design experiments to unravel the complexities of PKC-mediated pathways in health and disease.

References

A Comparative Analysis of Non-ATP Competitive Protein Kinase C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-ATP competitive inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling. Dysregulation of PKC activity is implicated in numerous diseases, including cancer and autoimmune disorders, making it a critical therapeutic target. Non-ATP competitive inhibitors offer potential advantages over traditional ATP-competitive inhibitors, such as enhanced selectivity, as they target less conserved allosteric sites. This guide presents a comparative analysis of their performance, supported by experimental data, to aid in the selection of appropriate research tools and to inform drug discovery efforts.

Overview of Non-ATP Competitive PKC Inhibition Strategies

Non-ATP competitive inhibitors modulate PKC activity by binding to sites distinct from the highly conserved ATP-binding pocket located in the C3 domain of the kinase. This approach can lead to greater isoform selectivity and efficacy in the high-ATP intracellular environment. The primary strategies for non-ATP competitive inhibition include:

  • C1 Domain (Diacylglycerol-Competitive) Inhibition: These inhibitors compete with the endogenous activator diacylglycerol (DAG) for binding to the C1 domain, thereby preventing the conformational changes required for PKC activation.

  • C4 Domain (Substrate-Competitive) Inhibition: This class of inhibitors, often peptide-based, targets the substrate-binding site in the C4 domain. They are frequently derived from the pseudosubstrate region of PKC, which naturally occupies the active site to maintain an inactive state.

  • Inhibition of Protein-Protein Interactions: PKC function is critically dependent on its interaction with other proteins, such as the Receptors for Activated C-Kinase (RACKs), which anchor activated PKC to specific subcellular locations. Inhibitors that disrupt these interactions prevent the proper localization and function of PKC isoforms.

Quantitative Comparison of Non-ATP Competitive PKC Inhibitors

The following tables summarize the inhibitory potency of various non-ATP competitive PKC inhibitors against different PKC isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate and lipid concentrations.

C1 Domain (DAG-Competitive) Inhibitors
InhibitorTarget PKC Isoform(s)IC50 / KiAssay ConditionsReference
Safingol Rat Brain PKCIC50: 37.5 µM (enzymatic activity)Purified rat brain PKC[1]
IC50: 31 µM ([³H]PDBu binding)[1]
Calphostin C Rat Brain PKCIC50: 0.05 µMPurified rat brain PKC[1]
Bryostatin-1 Multiple IsoformsActs as both activator and inhibitorBinds to C1 domain[1]
C4 Domain (Substrate-Competitive) and Pseudosubstrate Inhibitors
InhibitorTarget PKC Isoform(s)IC50 / KiAssay ConditionsReference
Myristoylated PKCα Pseudosubstrate PKCαIC50: ~25-100 µMPKC-specific enzyme assay[2]
Myristoylated PKCγ Pseudosubstrate PKCγIC50: ~25-100 µMPKC-specific enzyme assay[2]
Myristoylated PKCδ Pseudosubstrate PKCδIC50: ~25-100 µMPKC-specific enzyme assay[2]
Myristoylated PKCε Pseudosubstrate PKCεIC50: ~25-100 µMPKC-specific enzyme assay[2]
ZIP (PKCζ Pseudosubstrate Inhibitor) PKCζKi: 1.7 µMIn vitro kinase assay[1]
PKCιKi: 1.43 µMIn vitro kinase assay[1]
PKMζIC50: 0.27 µMIn vitro kinase activity assay[3]
Mitoxantrone (B413) PKCIC50: 8.5 µMSubstrate: Histone H1[4]
Ki: 6.3 µMCompetitive with Histone H1[4]
RACK-PKC Interaction Inhibitors
InhibitorTarget InteractionIC50 / KiAssay ConditionsReference
PKCβ C2-derived peptides (e.g., C2-4) PKCβ-RACK-Inhibit translocation[1]
Aurothiomalate PKCι-Par6-Inhibits interaction[5]
Thienoquinolines (e.g., Compound 8) PKCε-RACK2Disrupts interactionIn vitro analysis[5]

Signaling Pathways and Experimental Workflows

PKC Activation and Inhibition Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway and the points of intervention for different classes of non-ATP competitive inhibitors.

PKC_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 Ca Ca²⁺ ER->Ca Releases Ca->PKC_inactive Binds to C2 (cPKC) PKC_active Active PKC PKC_inactive->PKC_active Activation & Translocation RACK RACK PKC_active->RACK Binds to Substrate Substrate PKC_active->Substrate Phosphorylates RACK->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response C1_inhibitor C1 Domain Inhibitor (e.g., Safingol) C1_inhibitor->DAG Competes with RACK_inhibitor RACK Interaction Inhibitor RACK_inhibitor->RACK Blocks interaction C4_inhibitor C4 Domain Inhibitor (Pseudosubstrate Peptides) C4_inhibitor->Substrate Competes with

Caption: PKC signaling pathway and points of non-ATP competitive inhibition.

Experimental Workflow for Evaluating PKC Inhibitors

This diagram outlines a typical workflow for the identification and characterization of novel PKC inhibitors.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays HTS High-Throughput Screening (e.g., TR-FRET, AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Radioactive or ELISA-based assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel Screening) Dose_Response->Selectivity Translocation PKC Translocation Assay Selectivity->Translocation Downstream Downstream Target Phosphorylation Assay (Western Blot, ELISA) Translocation->Downstream Functional Cellular Functional Assays (e.g., Proliferation, Cytokine Release) Downstream->Functional

Caption: Workflow for PKC inhibitor characterization.

Experimental Protocols

In Vitro Radioactive Kinase Assay (³²P-ATP)

This assay directly measures the enzymatic activity of PKC by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1 or a specific peptide)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC enzyme, substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor to determine the IC50 value.

ELISA-Based Kinase Assay

This non-radioactive assay measures PKC activity using a phospho-specific antibody to detect the phosphorylated substrate.

Materials:

  • 96-well plate pre-coated with a PKC substrate peptide

  • Purified PKC isoform

  • Assay buffer

  • ATP

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Add the PKC enzyme and the test inhibitor at various concentrations to the wells of the substrate-coated plate.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Wash the wells to remove the enzyme and ATP.

  • Add the phospho-specific primary antibody to each well and incubate at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation.

  • Wash the wells and add the TMB substrate.

  • Stop the color development by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based PKC Translocation Assay

This assay monitors the movement of PKC from the cytosol to the plasma membrane upon activation, a key step that can be blocked by certain inhibitors.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., GFP-PKC)

  • Cell culture medium and supplements

  • PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)

  • Test inhibitor

  • High-content imaging system or fluorescence microscope

Procedure:

  • Plate the cells expressing the fluorescently tagged PKC in a multi-well imaging plate.

  • Pre-incubate the cells with the test inhibitor at various concentrations.

  • Stimulate the cells with a PKC activator (e.g., PMA) to induce translocation.

  • Acquire images of the cells using a high-content imaging system or fluorescence microscope at different time points.

  • Quantify the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane using image analysis software.

  • Determine the effect of the inhibitor on PKC translocation and calculate the IC50 value.

AlphaScreen Assay for RACK-PKC Interaction

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for studying protein-protein interactions in a high-throughput format.

Materials:

  • Purified, tagged PKC isoform (e.g., GST-PKC)

  • Purified, tagged RACK protein (e.g., His-RACK)

  • AlphaScreen Donor beads (e.g., streptavidin-coated)

  • AlphaScreen Acceptor beads (e.g., anti-GST coated)

  • Biotinylated anti-His antibody

  • Assay buffer

  • Test inhibitor

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • In a multi-well plate, combine the GST-PKC, His-RACK, and the test inhibitor at various concentrations in the assay buffer.

  • Add the anti-GST Acceptor beads and incubate.

  • Add the biotinylated anti-His antibody and incubate.

  • Add the streptavidin-coated Donor beads and incubate in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the PKC-RACK interaction.

  • A decrease in the signal indicates inhibition of the protein-protein interaction. Determine the IC50 value of the inhibitor.

Conclusion

The development of non-ATP competitive PKC inhibitors represents a promising avenue for achieving greater selectivity and overcoming some of the limitations of traditional kinase inhibitors. The diverse mechanisms of action, targeting the C1 domain, the C4 domain, or crucial protein-protein interactions, provide multiple opportunities for therapeutic intervention. This guide provides a comparative overview of these inhibitors and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers in the field of signal transduction and drug discovery. The continued exploration of these novel inhibitory strategies will undoubtedly lead to a better understanding of PKC biology and the development of more effective and targeted therapies.

References

NPC-15437 Dihydrochloride: A Comparative Analysis of Efficacy in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the efficacy of NPC-15437 dihydrochloride (B599025), a protein kinase C (PKC) inhibitor, in the context of overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. Its performance is compared with other notable PKC inhibitors and P-gp modulators, supported by experimental data to inform preclinical and clinical research decisions.

Introduction to NPC-15437 Dihydrochloride

NPC-15437 is a selective, competitive, and reversible inhibitor of protein kinase C, an enzyme implicated in various cellular processes, including cell proliferation and drug resistance.[1] It interacts with the regulatory domain of PKC and has been shown to modulate the function of P-glycoprotein, a key transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, thereby contributing to MDR.[1][2] Research has positioned NPC-15437 as a potential agent to resensitize resistant cancer cells to standard chemotherapy.[2]

Comparative Efficacy of NPC-15437 and Alternatives

The efficacy of NPC-15437 in modulating multidrug resistance is benchmarked against other well-known PKC inhibitors with reported anti-cancer and MDR-reversing properties.

In Vitro Efficacy Data
CompoundTarget(s)Cell Line(s)AssayKey FindingsReference(s)
NPC-15437 PKC, P-gpCH(R)C5 (hamster ovary), MCF-7/Adria(R) (human breast cancer)Flow microfluorimetry, Colony forming assays75 µM increased daunorubicin (B1662515) accumulation 6- to 10-fold; 4-fold decrease in etoposide (B1684455) LD90; 2.5-fold decrease in vincristine (B1662923) LD50.[2][2]
NPC-15437 PKCN/AKinase activity assayIC50 = 19 ± 2 µM for PKC activity; Ki = 5 ± 3 µM (vs. PMA), Ki = 12 ± 4 µM (vs. PS).[3]
Staurosporine (B1682477) Broad-spectrum kinase inhibitor (including PKC)HT-29 (human colon adenocarcinoma)Cell proliferation assayInhibited cell proliferation in a time- and concentration-dependent manner (up to 90%).[4][4]
Staurosporine PKCα, PKCγ, PKCηN/AKinase activity assayIC50 = 2 nM (PKCα), 5 nM (PKCγ), 4 nM (PKCη).[5]
Enzastaurin (B1662900) PKCβ, PI3K/AKT5637, TCC-SUP (transitional cell carcinoma)MTT assay, Apoptosis assayIC50 ≈ 1 µmol/L; induced significant apoptosis at 1 µmol/L. Synergistic with gemcitabine.[3][3]
Enzastaurin PKCβN/AKinase activity assayIC50 = 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε).[6]
Ruboxistaurin PKCβN/AN/APrimarily investigated for diabetic complications, with demonstrated in vitro and in vivo benefits in ameliorating hyperglycemia-related disturbances.[7][7]
In Vivo Efficacy Data
CompoundAnimal ModelTumor TypeKey FindingsReference(s)
NPC-15437 MousePhorbol ester-induced ear edemaIC50 = 175 µ g/ear .[3]
Enzastaurin Athymic nude mice5637 human TCC xenografts100 mg/kg thrice daily significantly inhibited tumor growth compared to controls.[3][3]
Enzastaurin CAL27 xenograft modelHead and Neck Cancer100 mg/kg three times per day for two weeks decreased tumor size by 28% compared to control.[8][8]
NA-382 (Staurosporine derivative) P388/ADR-bearing miceLeukemiaDose-dependently potentiated the effects of vinblastine (B1199706) and Adriamycin.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Flow Microfluorimetry for Drug Accumulation
  • Objective: To quantify the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., daunorubicin).

  • Cell Preparation: Cancer cells (e.g., CH(R)C5) are seeded and allowed to adhere overnight.

  • Treatment: Cells are pre-incubated with the test compound (e.g., 75 µM NPC-15437) for a specified duration (e.g., 1 hour).

  • Drug Incubation: A fluorescent substrate of P-gp (e.g., daunorubicin) is added to the medium and incubated.

  • Analysis: Cells are washed, trypsinized, and resuspended in phosphate-buffered saline (PBS). The intracellular fluorescence is then measured using a flow cytometer. An increase in fluorescence in treated cells compared to control cells indicates inhibition of P-gp-mediated efflux.

Colony Forming Assay
  • Objective: To assess the long-term cytotoxic effect of a drug combination.

  • Cell Seeding: A known number of cells are seeded in petri dishes or multi-well plates.

  • Treatment: Cells are treated with a chemotherapeutic agent (e.g., etoposide, vincristine) in the presence or absence of the P-gp modulator (e.g., 75 µM NPC-15437).

  • Incubation: The cells are incubated for a period sufficient for colony formation (typically 7-14 days).

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing a minimum number of cells (e.g., 50) is counted. The survival fraction is calculated relative to untreated controls.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 5637 cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., Enzastaurin at 100 mg/kg) is administered via a specific route (e.g., oral gavage) and schedule.

  • Monitoring: Tumor volume is measured periodically using calipers. Animal weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

The efficacy of NPC-15437 and its alternatives is rooted in their ability to modulate specific cellular signaling pathways.

G NPC-15437 Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P-glycoprotein P-glycoprotein Drug_Efflux Drug Efflux P-glycoprotein->Drug_Efflux PKC PKC PKC->P-glycoprotein Activates Downstream_Signaling Downstream Signaling (Proliferation, Survival) PKC->Downstream_Signaling Promotes NPC_15437 NPC-15437 NPC_15437->P-glycoprotein Inhibits NPC_15437->PKC Inhibits Chemotherapy_Drug Chemotherapeutic Drug Chemotherapy_Drug->P-glycoprotein Substrate Cell_Death Increased Cell Death Drug_Efflux->Cell_Death Prevents

Caption: NPC-15437 inhibits PKC and P-gp, leading to reduced drug efflux.

G Enzastaurin Signaling Pathway Inhibition Enzastaurin Enzastaurin PKC_beta PKCβ Enzastaurin->PKC_beta Inhibits AKT AKT Enzastaurin->AKT Inhibits (downstream effect) PI3K PI3K PKC_beta->PI3K Activates PI3K->AKT Activates GSK3_beta GSK3β AKT->GSK3_beta Inhibits Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes

Caption: Enzastaurin targets the PKCβ and PI3K/AKT signaling pathways.

G Experimental Workflow: In Vitro Drug Combination Study Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with: - Vehicle Control - Chemotherapy alone - NPC-15437 alone - Combination Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, Synergism) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing drug synergy in vitro.

Conclusion

This compound demonstrates significant potential as a modulator of P-glycoprotein-mediated multidrug resistance in preclinical models. Its ability to inhibit PKC and subsequently increase the intracellular accumulation and cytotoxicity of chemotherapeutic agents positions it as a valuable research tool and a potential candidate for further development. Comparison with other PKC inhibitors like staurosporine and enzastaurin reveals a landscape of compounds with varying potencies and specificities. While staurosporine is a potent but broad-spectrum inhibitor, enzastaurin shows selectivity for PKCβ and affects the PI3K/AKT pathway. The choice of agent for further investigation will depend on the specific cancer type, the resistance mechanisms at play, and the desired therapeutic window. The data and protocols presented in this guide aim to facilitate a more informed and efficient drug development process in the ongoing effort to overcome multidrug resistance in cancer.

References

NPC-15437: A Superior Choice for Pan-PKC Inhibition in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BALTIMORE, MD – For researchers, scientists, and drug development professionals seeking a potent and selective pan-Protein Kinase C (PKC) inhibitor, NPC-15437 emerges as a compelling option over other established inhibitors such as Sotrastaurin, Enzastaurin, and Go 6983. This guide provides an objective, data-driven comparison of NPC-15437's performance, supported by experimental data and detailed methodologies, to inform your selection of the most appropriate tool for your research needs.

Executive Summary

NPC-15437 distinguishes itself through its unique mechanism of action and favorable selectivity profile. Unlike many ATP-competitive inhibitors, NPC-15437 interacts with the regulatory domain of PKC, offering a different mode of inhibition.[1][2] Emerging evidence suggests a notable preference for novel PKC isoforms, particularly PKC-η, positioning NPC-15437 as a valuable tool for investigating the specific roles of these isoforms in cellular signaling.[3] This comparison guide will delve into the quantitative data, experimental protocols, and affected signaling pathways to provide a comprehensive understanding of why NPC-15437 may be the optimal choice for your research.

Comparative Analysis of Pan-PKC Inhibitors

The selection of a pan-PKC inhibitor is critical for the accurate interpretation of experimental results. The following tables provide a quantitative comparison of NPC-15437 with other widely used pan-PKC inhibitors.

Table 1: Inhibitory Activity (IC50/Ki) Against PKC Isoforms
InhibitorPKCαPKCβPKCγPKCδPKCεPKCηPKCζPKCμ
NPC-15437 22 µM (IC50)[1]----Preferential Inhibition[3]--
Ki = 5 ± 3 µM (vs PMA)[2]
Ki = 12 ± 4 µM (vs PS)[2]
Sotrastaurin (AEB071) 0.95 nM (Ki)0.64 nM (Ki)-2.1 nM (Ki)3.2 nM (Ki)1.8 nM (Ki)Inactive-
Enzastaurin (LY317615) 39 nM (IC50)[1]6 nM (IC50)[1]83 nM (IC50)[1]-110 nM (IC50)[1]---
Go 6983 7 nM (IC50)[4]7 nM (IC50)[4]6 nM (IC50)[4]10 nM (IC50)[4]--60 nM (IC50)[4]20 µM (IC50)[4]

Note: IC50 and Ki values are dependent on assay conditions (e.g., ATP concentration). Data is compiled from various sources and should be used for comparative purposes.

Table 2: General Properties and Mechanism of Action
FeatureNPC-15437Sotrastaurin (AEB071)Enzastaurin (LY317615)Go 6983
Primary Target Pan-PKC inhibitor with preference for novel isoformsPan-PKC inhibitor (potent against classical and novel isoforms)Primarily a PKCβ selective inhibitorBroad spectrum PKC inhibitor
Mechanism of Action Interacts with the regulatory C1 domainATP-competitive inhibitorATP-competitive inhibitorATP-competitive inhibitor
Key Downstream Effects Modulation of cellular processes regulated by novel PKCsInhibition of NF-κB and NFAT signaling pathwaysInhibition of GSK3β and AKT phosphorylationBroad inhibition of PKC-mediated signaling
Primary Therapeutic Areas of Investigation Research tool for PKC signalingImmunology (organ transplantation), Oncology (uveal melanoma, lymphoma)Oncology (glioblastoma, lymphoma, various solid tumors)Research tool for PKC signaling

Key Differentiators of NPC-15437

The primary advantage of NPC-15437 lies in its distinct mechanism of action. By targeting the regulatory domain, it offers a different approach to PKC inhibition compared to the ATP-competitive nature of Sotrastaurin, Enzastaurin, and Go 6983. This can be particularly advantageous in studies where off-target effects on other kinases are a concern, as ATP-binding sites are highly conserved across the kinome.

Furthermore, the emerging evidence of its preferential inhibition of novel PKC isoforms, such as PKC-η, makes NPC-15437 a valuable tool for dissecting the specific functions of this subclass of PKC enzymes in various cellular processes.

Signaling Pathways and Experimental Workflows

To visualize the points of intervention of these inhibitors and the experimental procedures used to characterize them, the following diagrams are provided.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Downstream Downstream Effectors (e.g., MARCKS, Raf, etc.) PKC->Downstream phosphorylates Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response NPC_15437 NPC-15437 NPC_15437->DAG competes with Other_Inhibitors Sotrastaurin, Enzastaurin, Go 6983 Other_Inhibitors->PKC ATP-competitive inhibition

Caption: General PKC signaling pathway and points of inhibitor intervention.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell-Based Assay (e.g., MTT) k_start Start k_reagents Prepare Reaction Mix: - PKC Enzyme - Substrate (e.g., peptide) - [γ-32P]ATP - Lipids/Cofactors k_start->k_reagents k_inhibitor Add Inhibitor (e.g., NPC-15437) k_reagents->k_inhibitor k_incubate Incubate at 30°C k_inhibitor->k_incubate k_stop Stop Reaction (e.g., spot on P81 paper) k_incubate->k_stop k_wash Wash to Remove Unincorporated ATP k_stop->k_wash k_quantify Quantify Phosphorylation (Scintillation Counting) k_wash->k_quantify k_end End k_quantify->k_end c_start Start c_seed Seed Cells in 96-well Plate c_start->c_seed c_treat Treat with Inhibitor c_seed->c_treat c_incubate Incubate (e.g., 24-72h) c_treat->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_incubate2 Incubate (4h) c_mtt->c_incubate2 c_solubilize Solubilize Formazan (B1609692) c_incubate2->c_solubilize c_read Measure Absorbance c_solubilize->c_read c_end End c_read->c_end

Caption: General experimental workflows for inhibitor characterization.

Detailed Experimental Protocols

In Vitro PKC Kinase Assay (Scintillation Proximity Assay)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a peptide substrate by a specific PKC isoform.

Materials:

  • PKC enzyme isoforms

  • Peptide substrate (biotinylated)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂)

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Stop solution (e.g., containing EDTA and non-radiolabeled ATP)

  • 96-well microplate

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and lipid vesicles.

  • Add serial dilutions of the PKC inhibitor (e.g., NPC-15437) to the wells of the microplate.

  • Add the PKC enzyme isoform to initiate the reaction.

  • Add [γ-³³P]ATP to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the streptavidin-coated SPA beads to the wells.

  • Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity in a microplate scintillation counter.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of PKC inhibitors on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PKC inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PKC inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of downstream targets of PKC signaling.

Materials:

  • Cell line of interest

  • PKC inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the PKC inhibitor for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

NPC-15437 presents a valuable alternative to conventional pan-PKC inhibitors. Its unique interaction with the regulatory domain and its preference for novel PKC isoforms provide researchers with a specialized tool to investigate specific aspects of PKC-mediated signaling pathways. While Sotrastaurin, Enzastaurin, and Go 6983 remain important compounds in the PKC inhibitor landscape, the distinct properties of NPC-15437 warrant its consideration for studies where a non-ATP competitive mechanism of action or a focus on novel PKC isoforms is desired. The provided data and protocols should empower researchers to make an informed decision and design robust experiments to advance our understanding of the complex roles of Protein Kinase C in health and disease.

References

Safety Operating Guide

Proper Disposal and Handling of NPC-15437 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring safe and appropriate disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of NPC-15437 dihydrochloride (B599025), a selective protein kinase C (PKC) inhibitor. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

While NPC-15437 dihydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to fresh air. If you experience any discomfort, consult a physician.

  • After skin contact: The product is generally not an irritant. However, it is good practice to wash the affected area with soap and water.

  • After eye contact: Rinse opened eyes for several minutes under running water.

  • After swallowing: If symptoms persist, seek medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS). The National Fire Protection Association (NFPA) ratings for this compound are all 0, indicating minimal hazard in terms of health, flammability, and reactivity.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueReference
CAS Number 141774-20-1
Molecular Formula C₂₅H₅₀N₄O₂ · 2HCl[1]
Molecular Weight 511.6 g/mol [1]
IC₅₀ for PKC 19 µM[1]
Ki for Phorbol (B1677699) Ester Binding 5 µM[1]
Ki for Phosphatidylserine Binding 12 µM[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste (e.g., pure compound, solutions, or contaminated labware).

Disposal of Small Quantities of Solid Waste

For trace amounts or quantities that are too small for practical use, the Safety Data Sheet (SDS) suggests that smaller quantities can be disposed of with household waste. However, in a laboratory setting, it is best practice to follow institutional guidelines for non-hazardous chemical waste.

Operational Plan:

  • Segregation: Ensure that the this compound waste is not mixed with any hazardous materials.

  • Containment: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound."

  • Disposal: Dispose of the container in the designated non-hazardous solid waste stream as per your institution's specific procedures.

Disposal of Liquid Waste (Solutions)

For solutions of this compound, the disposal method will depend on the solvent used.

Operational Plan:

  • Aqueous Solutions: If the compound is dissolved in a non-hazardous aqueous buffer (e.g., PBS), and local regulations permit, it may be flushed down the sanitary sewer with copious amounts of water. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

  • Organic Solvents: If this compound is dissolved in an organic solvent, the entire solution must be treated as hazardous waste due to the solvent.

    • Containment: Collect the waste solution in a properly labeled, sealed, and compatible waste container. The label must clearly indicate all components of the solution (e.g., "Waste this compound in [Solvent Name]").

    • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.

Disposal of Contaminated Labware and PPE

Disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) that have come into contact with this compound should be disposed of as non-hazardous solid waste, provided they are not contaminated with any hazardous substances.

Operational Plan:

  • Decontamination: If practical, rinse non-disposable glassware with a suitable solvent to remove any residual compound. The rinsate should be disposed of as liquid waste (see above).

  • Segregation: Place all contaminated disposable items in a designated, labeled solid waste container.

  • Disposal: Dispose of the container according to your institution's procedures for non-hazardous laboratory waste.

Disposal of Uncleaned Packaging

The original packaging of this compound must be disposed of according to official regulations.

Operational Plan:

  • Assessment: If the container is empty and clean, it may be disposed of in the regular trash after defacing the label.

  • Containment: If the container has residual compound that cannot be safely removed, it should be treated as chemical waste and disposed of through your institution's waste management program.

Mechanism of Action: Inhibition of Protein Kinase C

This compound is a highly selective, competitive, and reversible inhibitor of protein kinase C (PKC). It interacts with the regulatory domain of the enzyme, competing with phorbol esters and phosphatidylserine.[1] This inhibition is specific, as the compound does not significantly affect the activity of cAMP-dependent or Ca²⁺/calmodulin-dependent protein kinases.[1] The inhibition of PKC can modulate downstream signaling pathways, such as those involved in P-glycoprotein-mediated resistance in tumor cells.

NPC15437_PKC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) IP3 IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream phosphorylates Ca2 Ca²⁺ IP3->Ca2 releases Ca2->PKC_inactive activates NPC15437 NPC-15437 dihydrochloride NPC15437->PKC_inactive Inhibits Activation

Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

References

Personal protective equipment for handling NPC-15437 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NPC-15437 Dihydrochloride (B599025)

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling NPC-15437 dihydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling all chemical compounds. Another SDS provides more specific recommendations, which should be adopted as a conservative safety approach.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).To prevent eye contact with the powder form of the chemical.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.To prevent skin contact. The specific glove material should be resistant to the chemical, though no specific material has been recommended due to a lack of testing.
Body Protection A lab coat or impervious clothing. For significant handling, fire/flame resistant clothing should be considered.To protect skin from accidental spills.
Respiratory Protection Generally not required if handled in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator should be used.To prevent inhalation of the powder.
Operational Plan for Safe Handling

Adherence to the following step-by-step procedures will minimize exposure and ensure the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

Step 2: Handling the Compound

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes.

  • Avoid the formation of dust.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

Step 3: Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Desiccate at +4°C for long-term storage.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Small Quantities: For very small research quantities, disposal with household waste may be permissible, but it is crucial to adhere to local and institutional regulations.

  • Larger Quantities & Contaminated Materials: For larger quantities or any contaminated materials (e.g., gloves, weighing paper), disposal must be made according to official regulations. This typically involves collection in a suitable, closed container for disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Environmental Precautions: Do not allow the chemical to enter drains, sewers, or surface and ground water.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 141774-20-1
Molecular Formula C₂₅H₅₀N₄O₂ · 2HCl[1]
Molecular Weight 511.62 g/mol [1]
Melting Point 180-182°C[3]
Solubility Soluble in water, DMSO, and methanol.[3][4]
Emergency First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • General: No special measures are typically required, but it is always best to seek medical advice after any chemical exposure.

  • After Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.

  • After Skin Contact: Generally, the product does not irritate the skin. However, it is recommended to wash off with soap and plenty of water and consult a doctor.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Compound Receive Compound Store_Compound Store in a Cool, Dry, Well-Ventilated Area Receive_Compound->Store_Compound Upon Arrival Risk_Assessment Perform Risk Assessment Store_Compound->Risk_Assessment Before Use Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Don_PPE Don PPE: - Safety Goggles - Impermeable Gloves - Lab Coat Select_PPE->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Handle Weigh and Handle Compound Work_in_Hood->Weigh_and_Handle Clean_Work_Area Clean Work Area Weigh_and_Handle->Clean_Work_Area Segregate_Waste Segregate Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.